molecular formula C8H18N2 B1271213 1-Isobutylpiperazine CAS No. 5308-28-1

1-Isobutylpiperazine

货号: B1271213
CAS 编号: 5308-28-1
分子量: 142.24 g/mol
InChI 键: HUUQNWZMQSLPMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

1-Isobutylpiperazine is a useful research compound. Its molecular formula is C8H18N2 and its molecular weight is 142.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)7-10-5-3-9-4-6-10/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUQNWZMQSLPMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366010
Record name 1-isobutylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5308-28-1
Record name 1-isobutylpiperazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methylpropyl)piperazine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic methodologies related to 1-isobutylpiperazine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data, experimental protocols, and visualizations of relevant chemical and biological pathways.

Chemical and Physical Properties

This compound, a derivative of piperazine, is a secondary amine with a distinct isobutyl group attached to one of the nitrogen atoms of the piperazine ring. Its chemical and physical properties are summarized in the table below. It is important to note that some variations in reported values exist in the literature and commercial supplier data; the presented data represents a consolidation of available information.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂--INVALID-LINK--[1][2]
Molecular Weight 142.24 g/mol --INVALID-LINK--[1][2]
CAS Number 5308-28-1--INVALID-LINK--[1][2]
Appearance Colorless to off-white solid-liquid mixture--INVALID-LINK--[2]
Boiling Point 65 °C at 10 mmHg--INVALID-LINK--[2]
Density 0.864 ± 0.06 g/cm³ (Predicted)--INVALID-LINK--[2]
pKa (Predicted) 9.27 ± 0.10--INVALID-LINK--[2]
Storage Temperature 2-8°C (Protect from light)--INVALID-LINK--[2]

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is primarily dictated by the presence of the two nitrogen atoms within the piperazine ring. The secondary amine is a nucleophilic center and can readily participate in a variety of chemical transformations. The tertiary amine, while less nucleophilic, contributes to the overall basicity of the molecule.

Basicity and Nucleophilicity

With a predicted pKa of 9.27, this compound is a moderately strong base.[2] The lone pair of electrons on the secondary nitrogen atom makes it a potent nucleophile, readily attacking electrophilic centers. This nucleophilicity is the basis for its utility in the synthesis of more complex molecules.

Common Reactions

This compound undergoes reactions typical of secondary amines, including:

  • N-Alkylation: The secondary amine can be further alkylated with alkyl halides or other alkylating agents to form quaternary ammonium salts or unsymmetrically disubstituted piperazines. To achieve mono-alkylation at the secondary amine, the use of a protecting group on the other nitrogen is a common strategy.[3]

  • N-Acylation: Reaction with acyl halides or anhydrides yields the corresponding N-acyl derivative. This reaction is often used to introduce a variety of functional groups onto the piperazine scaffold.

  • Reductive Amination: this compound can be synthesized via reductive amination of piperazine with isobutyraldehyde. Conversely, the secondary amine of this compound can participate in reductive amination reactions with other aldehydes or ketones.

  • Nucleophilic Aromatic Substitution (SNAr): The nucleophilic secondary amine can displace suitable leaving groups on electron-deficient aromatic rings.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are provided below. These protocols are based on established methods for the N-alkylation of piperazines.

Synthesis of this compound via Direct N-Alkylation

This protocol describes the direct alkylation of piperazine with an isobutyl halide. To favor mono-alkylation, a large excess of piperazine is used.

Materials:

  • Piperazine (anhydrous)

  • 1-Bromo-2-methylpropane (isobutyl bromide)

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • To a dried round-bottom flask, add piperazine (5 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Slowly add 1-bromo-2-methylpropane (1 equivalent) to the reaction mixture at room temperature with vigorous stirring.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][4]

Synthesis of this compound via Reductive Amination

This method involves the reaction of piperazine with isobutyraldehyde in the presence of a reducing agent.

Materials:

  • Piperazine

  • Isobutyraldehyde (2-methylpropanal)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

  • Dissolve piperazine (1.2 equivalents) in dichloromethane or 1,2-dichloroethane in a round-bottom flask.

  • Add isobutyraldehyde (1 equivalent) to the solution and stir for 20-30 minutes at room temperature to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental Workflow: Synthesis and Purification of this compound

The following diagram illustrates a general workflow for the synthesis of this compound via N-alkylation, followed by purification.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Combine Piperazine and Base in Anhydrous Solvent add_alkyl Slowly Add Isobutyl Halide start->add_alkyl react Heat Reaction Mixture (e.g., 60-80°C) add_alkyl->react monitor_synth Monitor Progress (TLC/LC-MS) react->monitor_synth quench Quench with aq. NaHCO₃ monitor_synth->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry chromatography Purify by Column Chromatography dry->chromatography end Isolated this compound chromatography->end

Caption: Workflow for the synthesis and purification of this compound.

Representative Signaling Pathway for Piperazine Derivatives

While there is no specific information available on the biological targets or signaling pathways of this compound, the piperazine scaffold is a well-established privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets. Many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[5][6][7] The following diagram illustrates a generalized GPCR signaling cascade that is often modulated by piperazine-containing drugs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor GPCR (e.g., Serotonin/Dopamine Receptor) g_protein G-Protein receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces protein_kinase Protein Kinase Cascade second_messenger->protein_kinase Activates cellular_response Cellular Response protein_kinase->cellular_response Leads to ligand Piperazine Derivative (Ligand) ligand->receptor Binds

Caption: A generalized GPCR signaling pathway often targeted by piperazine derivatives.

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. All laboratory work should be conducted with appropriate safety precautions and in accordance with institutional and regulatory guidelines.

References

1-Isobutylpiperazine CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Isobutylpiperazine

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and general synthesis strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identification and Molecular Structure

This compound, also known as N-isobutylpiperazine or 1-(2-methylpropyl)piperazine, is a monosubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.

CAS Number : The Chemical Abstracts Service (CAS) registry number for this compound is 5308-28-1 [1][2][3]. The dihydrochloride salt of this compound has the CAS number 33174-08-2[4].

Molecular Formula : C₈H₁₈N₂[1]

Molecular Weight : 142.24 g/mol [1]

Structure : The molecule consists of a piperazine ring where one of the nitrogen atoms is substituted with an isobutyl group.

Caption: Molecular structure of this compound.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueReference
Appearance Colorless to off-white solid-liquid mixture[1][2][3]
Boiling Point 65°C (at 10 mmHg)[1][2]
Density 0.864 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 9.27 ± 0.10 (Predicted)[1][2]
Storage Temperature 2-8°C (protect from light)[1][2]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general and widely used method for the preparation of monosubstituted piperazines involves the use of a protecting group.[5] An alternative, more recent approach allows for a one-pot synthesis without the need for a protecting group.[5]

General Experimental Protocol: One-Pot Synthesis of Monosubstituted Piperazines

This simplified procedure avoids the multi-step process of protection and deprotection, making it more efficient.[5]

Materials:

  • Piperazine

  • Piperazine dihydrochloride

  • Isobutyl halide (e.g., isobutyl bromide)

  • Solvent (e.g., methanol or acetic acid)

  • Heterogeneous catalyst (e.g., metal ions supported on a commercial polymeric resin)

Procedure:

  • Formation of Piperazine Monohydrochloride: In a reaction vessel, dissolve free piperazine in methanol. Add piperazine dihydrochloride to the solution to form piperazine monohydrochloride in situ. If acetic acid is used as the solvent, piperazine monoacetate is formed directly by dissolving piperazine.[5]

  • Alkylation: Add the isobutyl halide to the reaction mixture.

  • Catalysis: Introduce the heterogeneous catalyst to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or under reflux until the reaction is complete (monitored by techniques like TLC or GC-MS).

  • Work-up: After the reaction is complete, filter off the catalyst. The solvent is then removed under reduced pressure. The resulting residue can be purified by standard methods such as distillation or chromatography to yield this compound.

G start Start piperazine Piperazine + Piperazine Dihydrochloride in Methanol start->piperazine alkylation Add Isobutyl Halide piperazine->alkylation catalysis Add Heterogeneous Catalyst alkylation->catalysis reaction React at Room Temp or Reflux catalysis->reaction filtration Filter to Remove Catalyst reaction->filtration evaporation Evaporate Solvent filtration->evaporation purification Purify by Distillation/Chromatography evaporation->purification end This compound purification->end

Caption: General workflow for the one-pot synthesis of a monosubstituted piperazine.

Pharmacological and Biological Activity

The provided search results did not contain specific information regarding the signaling pathways or detailed pharmacological activity of this compound. However, the piperazine moiety is a well-known pharmacophore present in a wide array of therapeutic agents, including antibacterial, antiallergic, and antipsychotic drugs.[6] Derivatives of piperazine have been investigated for various activities, including hypnotic-sedative effects.[7] The parent compound, piperazine, has been shown to have effects on smooth, cardiac, and skeletal muscles.[8][9] Further research is required to elucidate the specific biological profile of this compound.

References

An In-depth Technical Guide to the Synthesis of 1-Isobutylpiperazine from Piperazine and Isobutyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-isobutylpiperazine, a mono-alkylated piperazine derivative. The piperazine scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives are integral to a wide range of therapeutic agents, including those with antimicrobial, antipsychotic, and anticancer properties.[1][2] This document details the synthetic strategies, experimental protocols, and potential biological relevance of this compound, with a focus on providing actionable data and methodologies for laboratory and drug development applications.

Synthetic Strategies for Mono-N-Alkylation of Piperazine

The primary challenge in the synthesis of this compound from piperazine and isobutyl bromide is achieving selective mono-alkylation. Due to the presence of two nucleophilic secondary amine groups in the piperazine ring, the reaction can readily proceed to form the di-substituted product, 1,4-diisobutylpiperazine. Several strategies can be employed to favor the formation of the desired mono-substituted product.

1. Direct Alkylation with Excess Piperazine: This is the most straightforward approach, relying on stoichiometry to control the reaction outcome. By using a large excess of piperazine relative to isobutyl bromide, the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule is significantly increased. This method is often preferred for its simplicity and cost-effectiveness, particularly in large-scale synthesis.

2. Use of a Protecting Group: A more controlled and often higher-yielding method involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine (tert-butyloxycarbonyl piperazine). The Boc protecting group deactivates one of the nitrogen atoms, allowing for selective alkylation of the unprotected nitrogen. The protecting group can be subsequently removed under acidic conditions to yield the mono-alkylated piperazine. While this method offers excellent selectivity, it involves additional protection and deprotection steps, which can increase the overall synthesis time and cost.

3. In Situ Formation of a Piperazinium Salt: This strategy involves the in situ formation of a mono-protonated piperazine salt, typically by adding a controlled amount of a strong acid. The protonation of one nitrogen atom reduces its nucleophilicity, thereby disfavoring di-alkylation. This method provides a balance between the simplicity of direct alkylation and the selectivity of using a protecting group.

Experimental Protocols

The following protocols are adapted from general procedures for the N-alkylation of piperazine. While specific yields for the synthesis of this compound are not widely reported in the literature, these protocols provide a solid foundation for its synthesis.

Protocol 1: Direct Alkylation Using Excess Piperazine

Materials:

  • Piperazine (anhydrous)

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Acetonitrile (CH₃CN, anhydrous)

  • Dichloromethane (CH₂Cl₂, for extraction)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazine (5.0 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Slowly add isobutyl bromide (1.0 equivalent) to the suspension at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography on silica gel to afford this compound.

Protocol 2: Alkylation of N-Boc-Piperazine followed by Deprotection

Step 1: Synthesis of 1-Boc-4-isobutylpiperazine

Materials:

  • N-Boc-piperazine

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃, anhydrous)

  • Acetonitrile (CH₃CN, anhydrous)

  • Dichloromethane (CH₂Cl₂, for extraction)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of N-Boc-piperazine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).

  • Add isobutyl bromide (1.1 equivalents) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 1-Boc-4-isobutylpiperazine, which can be purified by column chromatography.

Step 2: Deprotection of 1-Boc-4-isobutylpiperazine

Materials:

  • 1-Boc-4-isobutylpiperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 1-Boc-4-isobutylpiperazine in anhydrous dichloromethane.

  • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

  • Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.

Data Presentation

The following table summarizes the expected reagents and conditions for the synthesis of this compound. Note that yields are estimates based on similar reactions and will require experimental optimization.

ParameterDirect Alkylation (Excess Piperazine)N-Boc-Piperazine Route
Piperazine Derivative PiperazineN-Boc-piperazine
Piperazine Equivalents 5.01.0
Isobutyl Bromide Equiv. 1.01.1
Base K₂CO₃K₂CO₃
Base Equivalents 2.02.0
Solvent AcetonitrileAcetonitrile
Temperature 60-80 °CReflux
Key Steps Single step alkylation1. Alkylation, 2. Deprotection
Estimated Yield ModerateHigh
Selectivity Control StoichiometricProtecting Group

Mandatory Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_products Products piperazine Piperazine mono_product This compound (Desired Product) piperazine->mono_product + Isobutyl Bromide (Mono-alkylation) di_product 1,4-Diisobutylpiperazine (Side Product) isobutyl_bromide Isobutyl Bromide mono_product->di_product + Isobutyl Bromide (Di-alkylation)

Caption: Reaction scheme for the synthesis of this compound.

General Experimental Workflow

G start Start reaction_setup Reaction Setup: - Piperazine - Isobutyl Bromide - Base & Solvent start->reaction_setup reaction Reaction under controlled temperature reaction_setup->reaction monitoring Monitor reaction (TLC/GC-MS) reaction->monitoring workup Work-up: - Filtration - Extraction monitoring->workup Reaction Complete purification Purification: - Distillation or - Chromatography workup->purification characterization Characterization: - NMR, MS, IR purification->characterization end End Product: This compound characterization->end

Caption: General workflow for the synthesis and purification of this compound.

Illustrative Signaling Pathway for N-Alkyl Piperazines

G cluster_membrane Cell Membrane gpcr GPCR (e.g., 5-HT or D2 Receptor) g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates ligand N-Alkyl Piperazine (Ligand) ligand->gpcr Binds to effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: Generalized GPCR signaling pathway potentially modulated by N-alkyl piperazines.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to optimize the provided protocols to achieve the best possible yields and purity for their specific applications. The versatility of the piperazine core continues to make its derivatives a rich area for exploration in drug discovery.

References

Spectroscopic Profile of 1-Isobutylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Isobutylpiperazine (CAS No: 5308-28-1). Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data, alongside expected Infrared (IR) absorption bands. The provided data is based on established spectroscopic principles and analysis of structurally similar compounds. Furthermore, detailed, generalized experimental protocols for obtaining such data are described.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1', H-1''0.8 - 1.0Doublet6H
H-2'1.7 - 1.9Multiplet (Septet or Nonet)1H
H-3'2.0 - 2.2Doublet2H
H-2, H-62.3 - 2.5Triplet4H
H-3, H-52.7 - 2.9Triplet4H
N-H1.0 - 2.0Broad Singlet1H
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
C-1'20 - 22
C-2'27 - 29
C-3'64 - 66
C-2, C-654 - 56
C-3, C-545 - 47
Table 3: Expected Key IR Absorption Bands
Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium, Broad
C-H Stretch (Aliphatic)2850 - 3000Strong
N-H Bend1590 - 1650Medium
C-H Bend (Alkyl groups)1370 - 1470Medium
C-N Stretch1000 - 1250Medium to Strong
Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data
m/zProposed Fragment Ion
142[M]⁺ (Molecular Ion)
99[M - C₃H₇]⁺
85[C₅H₁₁N]⁺
56[C₃H₆N]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[1]

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Typically, 16-64 scans are sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition :

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a liquid sample, place a drop of this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.[2][3][4]

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the clean salt plates.

    • Place the sample in the spectrometer's sample holder.

    • Acquire the IR spectrum, typically by co-adding 16-32 scans over a range of 4000 to 400 cm⁻¹.

  • Data Processing : The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a small amount of the liquid sample into the mass spectrometer, often via a direct insertion probe or by injection into a gas chromatograph (GC-MS) for separation and subsequent analysis.

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV. In EI, the sample molecules in the gas phase are bombarded with a high-energy electron beam, causing ionization and fragmentation.[5][6][7]

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and their abundance is recorded as a function of their m/z value to generate the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Chemical Environment Connectivity IR->Structure Functional Groups MS->Structure Molecular Weight Fragmentation Pattern

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Isobutylpiperazine and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-isobutylpiperazine and its salt forms. Given the limited availability of specific experimental data for this compound in publicly accessible literature, this guide synthesizes information based on the known properties of piperazine and its derivatives, alongside established experimental protocols for their characterization. The information herein is intended to serve as a valuable resource for researchers and professionals involved in the development and formulation of compounds containing the this compound moiety.

Physicochemical Properties

This compound is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. The isobutyl group attached to one of the nitrogen atoms increases the molecule's lipophilicity compared to the parent piperazine. The basic nature of the piperazine ring allows for the formation of various salts, which can significantly influence the compound's physicochemical properties, including solubility and stability.

A summary of the available and predicted physicochemical properties for this compound and its dihydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Dihydrochloride Salt

PropertyThis compoundThis compound DihydrochlorideSource(s)
CAS Number 5308-28-133174-08-2[1][2][3]
Molecular Formula C₈H₁₈N₂C₈H₂₀Cl₂N₂[1][3]
Molecular Weight ( g/mol ) 142.24214.16[1][3]
Appearance Colorless to off-white solid-liquid mixture (Predicted)White crystalline powder[1][4]
Boiling Point (°C) 65 (at 10 mmHg)184.9 (at 760 mmHg)[1][3]
pKa (Predicted) 9.27 ± 0.10Not Available[1]
LogP (Predicted) Not AvailableNot Available
Water Solubility Freely Soluble (inferred)Freely Soluble[5]

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its bioavailability and formulation development. Piperazine itself is freely soluble in water, and this property is generally retained in its simple N-alkyl derivatives. Salt formation is a common strategy to enhance the aqueous solubility of basic compounds like this compound.

General Solubility Characteristics

Based on the properties of piperazine and other N-substituted derivatives, the following qualitative solubility profile for this compound and its salts can be inferred:

  • Aqueous Solubility: this compound is expected to be freely soluble in water. Its dihydrochloride salt is also highly soluble in water.[5] The solubility of piperazine salts is generally pH-dependent, with higher solubility at lower pH values where the molecule is protonated.

  • Organic Solvent Solubility: Piperazine and its derivatives are typically soluble in polar organic solvents such as methanol and ethanol and have limited solubility in non-polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The definitive method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound or its salts in a specific solvent at a controlled temperature.

Materials:

  • This compound or its salt

  • Selected solvent (e.g., water, phosphate buffer, ethanol)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Add an excess amount of the solid compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

  • Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials to sediment the undissolved solid.

  • Carefully withdraw a sample of the supernatant and filter it through a suitable syringe filter (e.g., 0.45 µm).

  • Dilute the filtrate to an appropriate concentration and analyze it using a validated HPLC method to determine the concentration of the dissolved compound.

  • The solubility is then calculated and reported in units such as mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Agitate at constant temperature (24-48 hours) prep3->equil1 Place in shaker sep1 Centrifuge to sediment solid equil1->sep1 After equilibration sep2 Filter supernatant sep1->sep2 ana1 Dilute filtrate sep2->ana1 Collect filtrate ana2 Quantify by HPLC ana1->ana2 result result ana2->result Solubility Data

Forced Degradation Study Workflow

Table 3: Inferred Stability of this compound under Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDurationInferred OutcomePotential Degradation Products
Acid Hydrolysis 0.1 M HCl80 °C24 hoursLikely StableMinimal degradation expected
Base Hydrolysis 0.1 M NaOH80 °C24 hoursLikely StableMinimal degradation expected
Oxidation 3% H₂O₂Room Temp.24 hoursPotential DegradationN-oxides
Thermal (Solid) Dry Heat105 °C48 hoursLikely StableMinimal degradation expected
Photolytic (Solid) ICH Q1BAmbient-Potential for minor degradationUnspecified photo-products
Photolytic (Solution) ICH Q1BAmbient-Potential for degradationUnspecified photo-products

Note: The stability outcomes are inferred based on the general stability of piperazine derivatives and require experimental confirmation.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound and its salts. While specific quantitative data is limited, the provided experimental protocols and inferred properties offer a strong starting point for researchers and drug development professionals. The shake-flask method for solubility and a comprehensive forced degradation study are essential for thoroughly characterizing this compound. The stability of this compound is expected to be robust under hydrolytic and thermal stress, with a higher potential for degradation under oxidative and photolytic conditions. The formation of a dihydrochloride salt is a viable strategy to enhance aqueous solubility and potentially improve overall stability. Further experimental investigation is necessary to establish a definitive solubility and stability profile for this compound and its various salt forms.

References

1-Isobutylpiperazine derivatives and analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Alkylpiperazine Derivatives and Analogs in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including two basic nitrogen atoms that allow for modulation of polarity and salt formation, contribute to favorable pharmacokinetic profiles.[2] While N-arylpiperazines have been extensively studied, N-alkylpiperazine derivatives, including the 1-isobutylpiperazine core, represent a significant class of compounds, primarily investigated for their activity on the central nervous system (CNS).[3][4] These derivatives have shown considerable potential as modulators of various neurotransmitter receptors, particularly dopamine and serotonin receptors, making them valuable leads in the development of treatments for a range of neurological and psychiatric disorders.[5][6] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of 1-alkylpiperazine derivatives and their analogs, with a focus on their application in CNS drug discovery.

Synthesis of 1-Alkylpiperazine Derivatives

The synthesis of 1-alkylpiperazine derivatives is typically achieved through the N-alkylation of a piperazine ring. To control the reaction and avoid the formation of di-alkylated byproducts, a mono-protected piperazine, such as N-Boc-piperazine, is often employed.[7] The general synthetic strategies include nucleophilic substitution and reductive amination.[8]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using an Alkyl Halide

This protocol describes a general method for the synthesis of 1-alkylpiperazines from a mono-protected piperazine.

  • Materials:

    • N-Boc-piperazine

    • Alkyl bromide (e.g., isobutyl bromide) (1.1 equivalents)

    • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)[7]

    • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)[7]

    • Dichloromethane (DCM)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent for deprotection

  • Procedure:

    • To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and anhydrous potassium carbonate.[7]

    • Add anhydrous acetonitrile or DMF and stir the suspension.[7]

    • Slowly add the alkyl bromide to the reaction mixture at room temperature.[7]

    • The reaction mixture may be heated to improve the reaction rate, with progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is partitioned between water and dichloromethane. The aqueous layer is extracted twice more with dichloromethane.[7]

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.[7]

    • The crude N-Boc-1-alkylpiperazine is purified by column chromatography.

    • The Boc-protected intermediate is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an acid such as TFA or HCl to remove the Boc protecting group, yielding the desired 1-alkylpiperazine.[9]

Protocol 2: Reductive Amination

Reductive amination is another common method for synthesizing N-alkyl derivatives.[8]

  • Materials:

    • Piperazine (or a mono-protected derivative)

    • Aldehyde or ketone (e.g., isobutyraldehyde)

    • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃))[9]

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Procedure:

    • Dissolve the piperazine derivative in DCM or DCE.

    • Add the aldehyde or ketone and stir for a short period.

    • Add the reducing agent, NaBH(OAc)₃, portion-wise.[9]

    • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

General Synthesis Workflow

G cluster_protection Step 1: Protection (Optional) cluster_alkylation Step 2: N-Alkylation cluster_deprotection Step 3: Deprotection Piperazine Piperazine N_Boc_Piperazine N_Boc_Piperazine Piperazine->N_Boc_Piperazine Boc₂O, Base N_Boc_1_alkylpiperazine N_Boc_1_alkylpiperazine N_Boc_Piperazine->N_Boc_1_alkylpiperazine Alkyl Halide, Base or Aldehyde, NaBH(OAc)₃ 1-Alkylpiperazine 1-Alkylpiperazine N_Boc_1_alkylpiperazine->1-Alkylpiperazine TFA or HCl

Caption: General workflow for the synthesis of 1-alkylpiperazines.

Structure-Activity Relationships (SAR) of 1-Alkylpiperazine Analogs

The biological activity of piperazine derivatives is highly dependent on the nature of the substituents at the N1 and N4 positions. For CNS-active compounds, the N1 substituent often plays a crucial role in modulating receptor affinity and selectivity.

Dopamine Receptor Ligands

Many N-substituted piperazine derivatives have been investigated as ligands for dopamine receptors, particularly the D2 and D3 subtypes, which are important targets for antipsychotic medications.[10][11]

  • N1-Substituent: While aryl groups are common, the introduction of smaller alkyl or aralkyl groups at the N1 position can influence selectivity. For instance, in a series of 1-aralkyl-4-benzylpiperazines, modifications to the aralkyl moiety significantly impacted affinity for sigma receptors, which are also relevant in CNS pharmacology.[12]

  • N4-Substituent: The N4 position is frequently substituted with a larger, often aromatic or heteroaromatic group, which is critical for high-affinity binding to the orthosteric pocket of dopamine receptors.[13]

Table 1: In Vitro Binding Affinities (Ki, nM) of Representative Piperazine Analogs for Dopamine Receptors

Compound IDN1-SubstituentN4-SubstituentD2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityReference
1 2-Methoxyphenyl4-(4-Carboxamidobutyl)530.959[10]
2 2,3-Dichlorophenyl4-(4-Carboxamidobutyl)400.3133[10]
3 Benzyl4-Benzyl---[12]
4 Phenethyl4-Benzyl---[12]

Note: Specific Ki values for compounds 3 and 4 were not provided in the abstract, but the study highlighted their activity as sigma ligands with some affinity for dopamine receptors.

Serotonin Receptor Ligands

The serotonin system is another primary target for piperazine-based CNS drugs, with many compounds showing affinity for various 5-HT receptor subtypes.[5][14]

  • N1-Substituent: Similar to dopamine receptor ligands, the N1-substituent can modulate affinity and selectivity for different 5-HT receptors. Arylpiperazines are well-established 5-HT receptor ligands.[15]

  • Linker and N4-Substituent: A flexible alkyl chain often links the piperazine core to another pharmacophoric group, and the length and nature of this linker, along with the N4-substituent, are critical for optimizing interactions with serotonin receptors.[5]

Table 2: In Vitro Binding Affinities (Ki, nM) of Representative Piperazine Analogs for Serotonin Receptors

Compound IDN1-SubstituentN4-Substituent5-HT1A Ki (nM)5-HT2A Ki (nM)Reference
5 2-Methoxyphenyl4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl--[10]
6 Naphth-1-yl2-((1,4-dioxoperhydropyrrolo[1,2-a]pyrazin-2-yl)methyl)4.1>1000[15]
7 Benzyl4-BenzylHigh Affinity-[12]

Note: Compound 5 showed high affinity for 5-HT1A receptors.[10] Compound 7 was noted to have remarkable affinity for both sigma and 5-HT1A receptors.[12]

Signaling Pathways

1-Alkylpiperazine derivatives and their analogs often exert their effects by modulating G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade modulates neuronal excitability and neurotransmitter release.

Dopamine D2 Receptor Signaling Pathway

G D2_Ligand Dopamine / D2 Agonist (e.g., Piperazine Derivative) D2R Dopamine D2 Receptor D2_Ligand->D2R G_protein Gi/o Protein D2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Downstream Downstream Cellular Effects (e.g., Modulation of Ion Channels, Gene Expression) PKA->Downstream phosphorylates

Caption: Simplified dopamine D2 receptor signaling cascade.

Serotonin 5-HT1A Receptor Signaling

Similar to D2 receptors, 5-HT1A receptors are also coupled to Gi/o proteins. Their activation by serotonin or an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This pathway is crucial in the regulation of mood and anxiety.[14]

Serotonin 5-HT1A Receptor Signaling Pathway

G 5HT1A_Ligand Serotonin / 5-HT1A Agonist (e.g., Arylpiperazine) 5HT1A_R 5-HT1A Receptor 5HT1A_Ligand->5HT1A_R G_protein Gi/o Protein 5HT1A_R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits ATP ATP cAMP cAMP ATP->cAMP catalyzed by AC PKA Protein Kinase A cAMP->PKA activates Downstream Modulation of Neuronal Activity PKA->Downstream

Caption: Simplified serotonin 5-HT1A receptor signaling cascade.

Conclusion

While specific research on this compound derivatives is limited in the readily available scientific literature, the broader class of 1-alkylpiperazines and their analogs represents a fertile ground for the discovery of novel CNS-active agents. The synthetic accessibility of the piperazine core allows for extensive structural modifications to fine-tune pharmacological properties. Structure-activity relationship studies consistently highlight the importance of the N1 and N4 substituents in determining receptor affinity and selectivity, primarily for dopamine and serotonin receptors. The continued exploration of this chemical space, guided by the principles outlined in this guide, holds significant promise for the development of next-generation therapeutics for a variety of CNS disorders.

References

The Pharmacological Profile of N-Isobutylpiperazine Core Structures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-isobutylpiperazine core is a key structural motif in a diverse range of pharmacologically active compounds. This technical guide provides a comprehensive overview of the pharmacological profile of molecules incorporating this core structure, with a focus on their interactions with key central nervous system (CNS) targets. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and visualizes associated signaling pathways to serve as a valuable resource for researchers in drug discovery and development.

Introduction to the N-Isobutylpiperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous approved drugs. The N-isobutyl substitution on the piperazine core imparts specific physicochemical properties that influence the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule, as well as its binding affinity and selectivity for various biological targets. The isobutyl group, with its moderate lipophilicity and steric bulk, can play a crucial role in optimizing ligand-receptor interactions.

Compounds featuring the N-isobutylpiperazine core have been investigated for their activity at a range of receptors, including but not limited to serotonin, dopamine, and sigma receptors. Understanding the structure-activity relationships (SAR) of these derivatives is essential for the rational design of novel therapeutic agents with improved efficacy and safety profiles.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for various N-substituted piperazine derivatives, providing context for the potential pharmacological profile of compounds containing the N-isobutylpiperazine core. While specific data for N-isobutylpiperazine analogs is limited in the public domain, the data for structurally related compounds offer valuable insights into potential target engagement and potency.

Table 1: Receptor Binding Affinities (Ki) of Piperazine Derivatives

Compound ID/ReferenceN-SubstituentTarget ReceptorKi (nM)Reference
Arylpiperazine Analogs
Compound 83-(1,2-dihydro-6-methoxynaphthalen-4-yl)-n-propyl5-HT1A2.0[1]
D290.6[1]
Compound 153-(1,2-dihydro-8-methoxynaphthalen-4-yl)-n-propyl5-HT1A1.4[1]
D2119.3[1]
Compound 12aArylalkyl5-HT1A41.5[2]
5-HT2A315[2]
5-HT742.5[2]
D2300[2]
Compound 9bArylalkyl5-HT1A23.9[2]
5-HT2A39.4[2]
5-HT745.0[2]
Sigma Receptor Ligands
Compound 12-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ13.2[3]
Compound 143-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-n-propylσ171[4]
σ25.3[4]
Compound 131-benzylpiperazine analog of 145-HT1A3.6[4]
σ (non-selective)7.0[4]
Dopamine Receptor Ligands
Compound 7i4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-4-(pentafluoro-λ6-sulfanyl)benzamideD272.3[5]
D33.52[5]
Compound 6aN-phenylpiperazine analogD3~500-fold selective over D2[6]

Table 2: Functional Activity (IC50/EC50) of Piperazine Derivatives

Compound ID/ReferenceN-SubstituentAssay TypeTarget/PathwayIC50/EC50 (nM)Reference
Compound 211-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidineAChE InhibitionAcetylcholinesterase0.56 (IC50)[7]
Pitolisant-Calcium Fluxσ1 Receptor402 (EC50)[8]

Structure-Activity Relationships (SAR)

The pharmacological profile of N-substituted piperazines is significantly influenced by the nature of the substituent on the second nitrogen atom, as well as substitutions on the piperazine ring itself.

  • N-Arylpiperazines: This class of compounds has been extensively studied, particularly for their interactions with serotonin and dopamine receptors. The nature and substitution pattern of the aryl group are critical determinants of receptor affinity and selectivity. For instance, a 2-methoxyphenyl group is a common feature in many high-affinity 5-HT1A receptor ligands.

  • N-Alkylpiperazines: The length and branching of the alkyl chain can influence receptor binding. Longer alkyl chains can increase affinity for certain receptors up to an optimal length, after which affinity may decrease.

  • N-Benzylpiperazines: The benzyl group is another common substituent. Modifications to the phenyl ring of the benzyl group can modulate receptor affinity and selectivity. For example, a 4-chlorobenzyl moiety is found in compounds with affinity for dopamine and sigma receptors.[9]

For N-isobutylpiperazine core structures, the isobutyl group provides a combination of moderate lipophilicity and steric bulk. This can be advantageous for achieving a balance of good oral bioavailability and favorable interactions within the binding pockets of target receptors. The branched nature of the isobutyl group may also confer a degree of selectivity for certain receptor subtypes compared to linear alkyl chains.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of N-isobutylpiperazine derivatives.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.

Materials:

  • HEK293 cells stably expressing the human receptor of interest (e.g., Dopamine D2, Serotonin 5-HT1A, or Sigma-1 receptor).

  • Radioligand specific for the target receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A, [3H]-(+)-Pentazocine for σ1).

  • Non-specific binding control (a known high-affinity ligand for the target receptor, e.g., Haloperidol for D2).

  • Test compounds (N-isobutylpiperazine derivatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target receptor.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer.

      • 50 µL of test compound at various concentrations (for competition curve) or buffer (for total binding).

      • 50 µL of non-specific binding control (e.g., 10 µM Haloperidol) for determining non-specific binding.

      • 50 µL of radioligand at a concentration close to its Kd.

      • 100 µL of the membrane preparation.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Counting and Data Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis CellCulture Cell Culture Homogenization Homogenization CellCulture->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Resuspension Resuspension Centrifugation->Resuspension PlateSetup Plate Setup (Buffer, Compound, Radioligand) Resuspension->PlateSetup AddMembranes Add Membranes PlateSetup->AddMembranes Incubation Incubation AddMembranes->Incubation Filtration Filtration Incubation->Filtration ScintillationCounting Scintillation Counting Filtration->ScintillationCounting DataProcessing Data Processing (IC50, Ki calculation) ScintillationCounting->DataProcessing

Radioligand Binding Assay Workflow
Functional Assays for GPCR Activation

This assay measures the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels following receptor activation.

Materials:

  • HEK293 cells expressing the Gs or Gi-coupled receptor of interest.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor™-based).

  • Test compounds (N-isobutylpiperazine derivatives).

  • Forskolin (for Gi-coupled receptor assays).

  • Agonist (for antagonist mode).

  • Cell culture medium and appropriate plates (e.g., white, opaque 96-well plates for luminescence assays).

  • Plate reader capable of detecting the assay signal (e.g., luminometer or HTRF-compatible reader).

Procedure (General for a Luminescence-based Assay):

  • Cell Preparation:

    • Seed cells into the appropriate assay plate and incubate overnight.

  • Assay Execution (Agonist Mode for Gs):

    • Remove culture medium and add assay buffer containing the test compound at various concentrations.

    • Incubate for a specified time at room temperature.

    • Add detection reagents according to the kit manufacturer's instructions.

    • Incubate to allow for signal development.

  • Assay Execution (Agonist Mode for Gi):

    • Pre-treat cells with the test compound.

    • Add forskolin to stimulate cAMP production, along with the test compound.

    • Incubate and then add detection reagents.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Generate dose-response curves and calculate EC50 (for agonists) or IC50 (for antagonists) values.

This assay measures the increase in intracellular calcium concentration following the activation of a Gq-coupled receptor.

Materials:

  • HEK293 cells expressing the Gq-coupled receptor of interest.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Probenecid (to prevent dye leakage).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Test compounds (N-isobutylpiperazine derivatives).

  • Fluorescent plate reader with kinetic reading capabilities.

Procedure:

  • Cell Preparation and Dye Loading:

    • Seed cells into a black, clear-bottom 96-well plate and incubate overnight.

    • Remove the culture medium and add the calcium-sensitive dye loading solution containing probenecid.

    • Incubate in the dark at 37°C for a specified time (e.g., 60 minutes).

  • Assay Execution:

    • Place the plate in the fluorescent plate reader.

    • Add the test compound at various concentrations.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of time.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Generate dose-response curves and calculate EC50 values.

Signaling Pathways

N-isobutylpiperazine derivatives are likely to interact with G-protein coupled receptors (GPCRs), which are major drug targets. The specific signaling pathway activated depends on the G-protein subtype (Gαs, Gαi, Gαq) to which the receptor couples.

Dopamine D2 Receptor Signaling (Gi-coupled)

Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.

G Ligand Dopamine / D2 Agonist (e.g., N-Isobutylpiperazine derivative) D2R Dopamine D2 Receptor Ligand->D2R binds Gi Gi Protein D2R->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response (e.g., altered gene expression) PKA->CellularResponse leads to

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling (Gi-coupled)

Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gi proteins, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.

G Ligand Serotonin / 5-HT1A Agonist (e.g., N-Isobutylpiperazine derivative) HT1AR Serotonin 5-HT1A Receptor Ligand->HT1AR binds Gi Gi Protein HT1AR->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates CellularResponse Cellular Response PKA->CellularResponse leads to

Serotonin 5-HT1A Receptor Signaling
Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein, not a GPCR. Upon ligand binding, it can translocate from the endoplasmic reticulum to other parts of the cell to modulate the activity of various ion channels and signaling proteins.

G Ligand Sigma-1 Ligand (e.g., N-Isobutylpiperazine derivative) Sigma1R Sigma-1 Receptor (at ER) Ligand->Sigma1R binds Translocation Translocation to Plasma Membrane Sigma1R->Translocation induces IonChannel Ion Channels (e.g., NMDA, Ca2+) Translocation->IonChannel modulates SignalingProteins Other Signaling Proteins Translocation->SignalingProteins modulates CellularResponse Modulation of Cellular Function IonChannel->CellularResponse SignalingProteins->CellularResponse

Sigma-1 Receptor Signaling Pathway

Conclusion

The N-isobutylpiperazine core represents a promising scaffold for the development of novel CNS-active agents. While specific pharmacological data for this particular core is still emerging, the broader understanding of piperazine derivatives provides a strong foundation for future research. The experimental protocols and signaling pathway diagrams presented in this guide offer a practical framework for the characterization of new N-isobutylpiperazine-containing compounds. Further investigation into the synthesis and pharmacological evaluation of a focused library of N-isobutylpiperazine derivatives is warranted to fully elucidate the therapeutic potential of this chemical class.

References

An In-depth Technical Guide to the Mechanism of Action of Arylpiperazine and Benzylpiperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Arylpiperazine and benzylpiperazine derivatives represent a versatile class of pharmacologically active compounds that have been the subject of extensive research and development. The core piperazine scaffold, a six-membered ring containing two nitrogen atoms at positions 1 and 4, serves as a privileged structure in medicinal chemistry. Substitution at the N1 and N4 positions gives rise to a diverse range of compounds with a wide spectrum of biological activities. This guide focuses on the mechanism of action of arylpiperazine and benzylpiperazine compounds, with a particular emphasis on their interactions with dopaminergic, serotonergic, and sigma receptors, which are key targets for therapeutic intervention in a variety of central nervous system (CNS) disorders. While the initial focus of this guide was on 1-isobutylpiperazine containing compounds, the broader classes of arylpiperazines and benzylpiperazines provide a more comprehensive understanding of the structure-activity relationships and mechanisms of action.

Core Mechanism of Action at Key CNS Receptors

The pharmacological effects of arylpiperazine and benzylpiperazine compounds are primarily mediated through their interaction with a range of neurotransmitter receptors and transporters in the CNS. The specific substitutions on the aromatic ring and the piperazine nitrogen atoms dictate the affinity and selectivity of these compounds for their molecular targets.

Dopamine Receptors

Arylpiperazine derivatives, in particular, are well-known for their interaction with dopamine receptors, especially the D2 and D3 subtypes.[1][2] These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in motor control, motivation, and cognition. Many antipsychotic drugs are antagonists or partial agonists at D2 receptors.

Serotonin Receptors

The serotonergic system is another primary target for arylpiperazine compounds. They exhibit a wide range of affinities for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors.[1][3] Their activity at these receptors contributes to their potential antidepressant, anxiolytic, and antipsychotic effects. For instance, many anxiolytics and antidepressants act as agonists or partial agonists at 5-HT1A receptors.

Sigma Receptors

Benzylpiperazine and some arylpiperazine derivatives have been shown to possess significant affinity for sigma receptors, particularly the sigma-1 (σ1) and sigma-2 (σ2) subtypes.[4][5] Sigma receptors are unique intracellular proteins, with the σ1 receptor being a chaperone protein at the endoplasmic reticulum-mitochondria interface. Ligands of sigma receptors are being investigated for their potential in treating a range of conditions, including neuropathic pain, neurodegenerative diseases, and psychiatric disorders.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki values) of a selection of representative arylpiperazine and benzylpiperazine derivatives for key dopamine, serotonin, and sigma receptors. This data provides a quantitative basis for understanding their structure-activity relationships (SAR).

Table 1: Binding Affinities (Ki, nM) of Representative Arylpiperazine Derivatives for Dopamine and Serotonin Receptors

CompoundD2D35-HT1A5-HT2AReference
Aripiprazole 0.74 (D2L)-Partial AgonistAntagonist/Weak Partial Agonist[6]
Compound 12a 300-41.5315[1][7][8]
Compound 9b --23.939.4[1][7][8]
NGB 2904 112 (hD2L)2.0 (hD3)--[2]
Compound 29 93.3 (hD2L)0.7 (hD3)--[2]
Compound 11 High Affinity-High AffinityHigh Affinity[9]

Table 2: Binding Affinities (Ki, nM) of Representative Benzylpiperazine and Related Derivatives for Sigma Receptors

Compoundσ1σ2Reference
Compound 1 3.2-
Compound 3 8.9-
Haloperidol (Reference) 2.6-
4-benzyl-1-(3-iodobenzylsulfonyl)piperidine 0.9691.8[5]
Compound 11 4.4167.9[4]
Compound 15 1.6-

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of arylpiperazine and benzylpiperazine compounds.

Radioligand Binding Assay for Dopamine D2 Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of test compounds for the dopamine D2 receptor using membranes from cells expressing the receptor and [3H]-Spiperone as the radioligand.

Materials:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]-Spiperone (specific activity ~70-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Determinant: 10 µM Haloperidol or (+)-Butaclamol.

  • Test Compounds: Arylpiperazine derivatives dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice. Resuspend the membranes in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer.

    • 50 µL of test compound at various concentrations (typically 10-11 to 10-5 M). For total binding, add 50 µL of assay buffer. For non-specific binding, add 50 µL of 10 µM Haloperidol.

    • 50 µL of [3H]-Spiperone at a final concentration close to its Kd (e.g., 0.1-0.3 nM).

    • 50 µL of membrane preparation.

  • Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantification: Dry the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for 5-HT1A Receptor Activation

This functional assay measures the activation of G proteins coupled to the 5-HT1A receptor upon agonist binding.

Materials:

  • Membrane Preparation: Membranes from cells expressing the human 5-HT1A receptor.

  • Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

  • GDP: Guanosine 5'-diphosphate.

  • Test Compounds: Arylpiperazine derivatives.

  • Non-specific Binding Determinant: 10 µM unlabeled GTPγS.

  • Other materials are similar to the radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare membranes as described above.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of assay buffer containing GDP (final concentration 10-30 µM).

    • 50 µL of test compound at various concentrations. For basal binding, add assay buffer.

    • 50 µL of membrane preparation (5-10 µg protein).

  • Pre-incubation: Pre-incubate the plate for 10-15 minutes at 30°C.

  • Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.1-0.5 nM) to each well to start the reaction.

  • Incubation: Incubate for 30-60 minutes at 30°C with gentle shaking.

  • Filtration and Quantification: Terminate the assay and quantify radioactivity as described for the radioligand binding assay.

  • Data Analysis: Calculate the agonist-stimulated [35S]GTPγS binding by subtracting the basal binding. Determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximal stimulation) values from the dose-response curves.

cAMP Accumulation Assay for Dopamine D2 Receptor Function

This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gi/o-coupled D2 receptor.

Materials:

  • Cells: CHO or HEK-293 cells stably expressing the human dopamine D2 receptor.

  • Forskolin: An activator of adenylyl cyclase.

  • IBMX: A phosphodiesterase inhibitor.

  • cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., HTRF, ELISA, or AlphaScreen based).

  • Test Compounds: Arylpiperazine derivatives.

  • Cell culture reagents and plates.

Procedure:

  • Cell Culture: Seed the D2 receptor-expressing cells in a 96-well plate and grow to confluency.

  • Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor like IBMX (e.g., 500 µM) for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Compound Treatment: Add the test compounds (arylpiperazine derivatives) at various concentrations to the cells and incubate for 10-15 minutes.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the test compounds on forskolin-stimulated cAMP production is measured. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the forskolin response).

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways associated with the dopamine D2, serotonin 5-HT1A, and sigma-1 receptors.

D2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol D2R Dopamine D2 Receptor G_protein Gi/o Protein (αβγ) D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PLC Phospholipase C (PLC) GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux Ca_Channel Voltage-gated Ca2+ Channel Ca_ion Ca2+ Ca_Channel->Ca_ion Influx G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->PLC Activates G_betagamma->GIRK Activates G_betagamma->Ca_Channel Inhibits ERK ERK G_betagamma->ERK Activates Akt Akt G_betagamma->Akt Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased excitability) PKA->Cellular_Response ERK->Cellular_Response Akt->Cellular_Response Ca_ion->Cellular_Response K_ion->Cellular_Response Arylpiperazine Arylpiperazine Arylpiperazine->D2R Binds to 5HT1A_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT1A_R 5-HT1A Receptor G_protein Gi/o Protein (αβγ) 5HT1A_R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K+ GIRK->K_ion Efflux G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits G_betagamma->GIRK Activates ERK_Pathway MAPK/ERK Pathway G_betagamma->ERK_Pathway Activates PI3K_Akt_Pathway PI3K/Akt Pathway G_betagamma->PI3K_Akt_Pathway Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Response Neuronal Response (e.g., hyperpolarization, altered gene expression) PKA->Neuronal_Response ERK_Pathway->Neuronal_Response PI3K_Akt_Pathway->Neuronal_Response K_ion->Neuronal_Response Arylpiperazine Arylpiperazine Arylpiperazine->5HT1A_R Binds to Sigma1_Receptor_Signaling cluster_er_mam Endoplasmic Reticulum (ER) / MAM cluster_cytosol Cytosol Sigma1R Sigma-1 Receptor (σ1R) BiP BiP/GRP78 Sigma1R->BiP Dissociates from IP3R IP3 Receptor (IP3R) Sigma1R->IP3R Chaperones/ Modulates Cellular_Response Cellular Response (e.g., neuroprotection, anti-apoptotic effects) Sigma1R->Cellular_Response Promotes cell survival Ca_cyto Ca2+ (cytosolic) IP3R->Ca_cyto Ca2+ release Ca_ER Ca2+ (ER store) Mitochondrion Mitochondrion Ca_cyto->Mitochondrion Uptake Mitochondrion->Cellular_Response Regulates energy metabolism Benzylpiperazine Benzylpiperazine Benzylpiperazine->Sigma1R Binds to

References

1-Isobutylpiperazine as a Synthon: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutylpiperazine is a versatile monosubstituted piperazine derivative that has emerged as a valuable synthon in medicinal chemistry and drug development. Its unique structural features, combining a basic piperazine ring with a lipophilic isobutyl group, make it a crucial building block for creating a diverse range of biologically active molecules. The piperazine moiety is a well-established pharmacophore found in numerous approved drugs, where it often contributes to improved pharmacokinetic properties such as aqueous solubility and oral bioavailability. The isobutyl group can modulate lipophilicity and steric interactions, influencing the compound's binding affinity and selectivity for its biological target. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and application of this compound as a key intermediate in the development of novel therapeutics.

Historical Context: The Rise of Piperazine Derivatives in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader history of piperazine and its derivatives in medicine. Initially introduced in the early 20th century as an anthelmintic agent to treat parasitic worm infections, the therapeutic potential of the piperazine scaffold quickly expanded.[1] Over the decades, medicinal chemists have successfully incorporated the piperazine ring into a wide array of drugs targeting various receptors and enzymes.[2]

The development of antihistamines, antipsychotics, antidepressants, and antianginal agents saw a surge in the use of N-aryl and N-alkyl piperazine derivatives.[3] This exploration was driven by the understanding that the piperazine nucleus could serve as a versatile scaffold to which different pharmacophoric elements could be attached, allowing for the fine-tuning of a molecule's pharmacological profile. The basicity of the piperazine nitrogens often plays a crucial role in receptor interactions and in improving the physicochemical properties of drug candidates.[3]

The synthesis of monosubstituted piperazines, such as this compound, became a critical area of focus. The challenge lay in achieving selective mono-N-alkylation while avoiding the formation of the undesired 1,4-disubstituted byproduct. This led to the development of various synthetic strategies, including the use of protecting groups and controlled reaction conditions, which are discussed in detail in the synthesis section of this guide. The availability of these robust synthetic methods paved the way for the widespread use of synthons like this compound in drug discovery programs.

Synthesis of this compound

The synthesis of this compound primarily involves the mono-N-alkylation of the piperazine ring. Two principal strategies are employed: direct alkylation and reductive amination. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials. A significant challenge in the direct alkylation of piperazine is preventing dialkylation.

Direct Alkylation

Direct alkylation involves the reaction of piperazine with an isobutyl halide (e.g., isobutyl bromide or isobutyl chloride) in the presence of a base. To favor mono-alkylation, a large excess of piperazine is often used. However, this can complicate purification. A more controlled approach involves the use of a mono-protected piperazine derivative.

A common protecting group strategy employs N-Boc-piperazine (tert-butyl 1-piperazinecarboxylate). The Boc group deactivates one of the nitrogen atoms, allowing for selective alkylation of the unprotected secondary amine. The subsequent removal of the Boc group under acidic conditions yields the desired monosubstituted piperazine.[2]

Experimental Protocol: Direct Alkylation of N-Boc-Piperazine

  • Alkylation Step:

    • To a solution of N-Boc-piperazine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 equivalents).

    • To this suspension, add isobutyl bromide (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Deprotection Step:

    • Dissolve the purified N-Boc-1-isobutylpiperazine in a suitable solvent such as dichloromethane (DCM).

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, and stir at room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Evaporate the solvent and excess acid under reduced pressure to obtain the corresponding salt of this compound.

    • The free base can be obtained by neutralization with a suitable base and extraction.

Reductive Amination

Reductive amination is an alternative method that involves the reaction of piperazine with isobutyraldehyde in the presence of a reducing agent. This method can also be performed with a mono-protected piperazine to ensure selectivity. Sodium triacetoxyborohydride (STAB) is a commonly used reducing agent for this transformation as it is mild and selective for the reduction of the intermediate iminium ion.[4]

Experimental Protocol: Reductive Amination of N-Boc-Piperazine

  • Reductive Amination Step:

    • Dissolve N-Boc-piperazine (1.0 equivalent) and isobutyraldehyde (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

    • Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

  • Deprotection Step:

    • Follow the same deprotection procedure as described for the direct alkylation method.

Quantitative Data on Synthesis
MethodStarting MaterialsReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Direct Alkylation (General)Piperazine, Isobutyl BromideK₂CO₃Acetonitrile60-8012-2450-70General Protocol
Direct Alkylation with ProtectionN-Boc-Piperazine, Isobutyl BromideK₂CO₃DMF8012>90 (alkylation step)[2]
Reductive Amination with ProtectionN-Boc-Piperazine, IsobutyraldehydeNaBH(OAc)₃DCMRoom Temp4-12>90 (amination step)[4]

Note: Yields are approximate and can vary depending on specific reaction conditions and scale.

This compound as a Synthon in Drug Discovery

This compound serves as a key building block in the synthesis of a variety of biologically active compounds, particularly in the areas of central nervous system (CNS) disorders and inflammatory diseases. Its incorporation into a lead molecule can significantly impact its pharmacological and pharmacokinetic properties.

Synthesis of Vasopressin V1a Receptor Antagonists

A notable application of this compound is in the synthesis of vasopressin V1a receptor antagonists.[5] These compounds have potential therapeutic applications in the treatment of various conditions, including anxiety, depression, and certain cardiovascular disorders. The this compound moiety is introduced to modulate the lipophilicity and steric bulk of the molecule, which can influence its binding affinity and selectivity for the V1a receptor.

Workflow for the Synthesis of a Vasopressin V1a Antagonist Intermediate

G cluster_synthesis Synthesis of this compound cluster_application Application as a Synthon Piperazine Piperazine Boc_Piperazine N-Boc-Piperazine Piperazine->Boc_Piperazine Boc₂O, DCM Boc_Isobutyl_Piperazine N-Boc-1-Isobutylpiperazine Boc_Piperazine->Boc_Isobutyl_Piperazine Isobutyl Bromide, K₂CO₃, DMF Isobutyl_Bromide Isobutyl Bromide Isobutylpiperazine This compound Boc_Isobutyl_Piperazine->Isobutylpiperazine TFA or HCl, DCM V1a_Antagonist Vasopressin V1a Antagonist Core_Structure Carboxylic Acid Core Activated_Core Activated Core (e.g., Acyl Chloride) Core_Structure->Activated_Core SOCl₂ or Oxalyl Chloride Activated_Core->V1a_Antagonist This compound, Et₃N, DCM

Caption: Synthetic workflow for this compound and its use in the synthesis of a vasopressin V1a antagonist.

Applications in CNS Agents and Anti-Inflammatory Compounds

The piperazine scaffold is a common feature in many CNS-active drugs.[6] The introduction of an isobutyl group can enhance the lipophilicity of a molecule, potentially improving its ability to cross the blood-brain barrier. This compound has been utilized as an intermediate in the development of novel compounds targeting CNS disorders.

Furthermore, piperazine derivatives have been explored for their anti-inflammatory properties.[7][8] The this compound moiety can be incorporated into various molecular frameworks to generate compounds with potential activity against inflammatory targets.

While specific drug candidates containing the this compound synthon are often proprietary during early development, the general synthetic strategies outlined in this guide are widely applicable for the creation of new chemical entities for screening in these therapeutic areas.

Signaling Pathways of Potential Targets

The therapeutic targets of molecules synthesized using this compound are diverse. For instance, vasopressin V1a receptors are G-protein coupled receptors (GPCRs) that, upon activation by vasopressin, couple to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to various physiological responses, including vasoconstriction and neurotransmission. Antagonists developed using this compound would block this signaling pathway.

G Vasopressin Vasopressin V1aR V1a Receptor (GPCR) Vasopressin->V1aR Binds Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_Release->Response PKC->Response Antagonist V1a Antagonist (containing this compound) Antagonist->V1aR Blocks

Caption: Simplified signaling pathway of the vasopressin V1a receptor and the inhibitory action of an antagonist.

Conclusion

This compound has established itself as a valuable and versatile synthon in the field of medicinal chemistry. Its straightforward synthesis, coupled with its ability to modulate the physicochemical and pharmacological properties of molecules, makes it an attractive building block for drug discovery and development. The historical success of piperazine-containing drugs provides a strong foundation for the continued exploration of new chemical entities derived from this compound. As researchers continue to seek novel therapeutics for a range of diseases, particularly those affecting the central nervous system and inflammatory pathways, the utility of this compound as a key synthetic intermediate is likely to expand further. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for scientists working at the forefront of pharmaceutical innovation.

References

An In-depth Technical Guide to 1-Isobutylpiperazine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-Isobutylpiperazine, a monosubstituted derivative of piperazine, is a chemical compound of interest in medicinal chemistry and drug discovery. Its structural motif is found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the commercial availability, synthesis, analytical methods, and known biological context of this compound, tailored for researchers, scientists, and drug development professionals.

Commercial Availability and Suppliers

This compound is commercially available from a range of chemical suppliers. It is typically offered as the free base or as a dihydrochloride salt. The purity and available quantities can vary between suppliers, so it is crucial to consult the specific product documentation.

Table 1: Commercial Suppliers of this compound and its Salts

Supplier NameProduct FormCAS NumberNotes
Sigma-Aldrich (Merck)This compound5308-28-1Research quantities available.
TCI (Tokyo Chemical Industry)This compound5308-28-1Various grades and quantities.
Santa Cruz Biotechnology, Inc.This compound dihydrochloride33174-08-2Available as a solid.[1]
Ark Pharm, Inc.This compound dihydrochloride33174-08-2Supplier of chemical intermediates.[1]
BOC SciencesThis compound dihydrochloride33174-08-2Offers a range of piperazine derivatives.[1]
BLD PharmIsobutyl piperazine-1-carboxylate23672-96-0A related intermediate.[2]
ChemicalBookN-Isobutyl piperazine5308-28-1Provides a platform for various suppliers.[3][4][5]

Note: This table is not exhaustive and represents a selection of known suppliers. Researchers should verify the availability and specifications directly with the suppliers.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These values are primarily based on computational predictions and should be considered as estimates.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈N₂[4]
Molecular Weight 142.24 g/mol [4]
CAS Number 5308-28-1[4]
Boiling Point 65 °C (10 mmHg) (Predicted)[4]
Density 0.864 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.27 ± 0.10 (Predicted)[4]
Appearance Colorless to off-white Solid-Liquid Mixture[4]

Synthesis and Purification

The synthesis of this compound, as a monosubstituted piperazine, can be approached through several established methods in organic chemistry. The primary challenge lies in achieving mono-alkylation while minimizing the formation of the di-substituted byproduct.

Experimental Protocols

Two common strategies for the synthesis of this compound are detailed below:

Method 1: Direct Alkylation of Piperazine

This method involves the direct reaction of piperazine with an isobutyl halide. To favor mono-alkylation, a large excess of piperazine is typically used.

  • Reaction:

    • Piperazine (excess, e.g., 5-10 equivalents) is dissolved in a suitable solvent such as ethanol or acetonitrile.

    • Isobutyl bromide or isobutyl iodide (1 equivalent) is added dropwise to the solution at room temperature or with gentle heating.

    • The reaction mixture is stirred for several hours to days, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • The excess piperazine is removed by filtration or by washing the reaction mixture with water.

    • The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.

    • Purification is typically achieved by fractional distillation under reduced pressure or by column chromatography on silica gel.

Method 2: Synthesis via N-Boc-piperazine

This approach offers better control over mono-substitution by protecting one of the piperazine nitrogens with a tert-butyloxycarbonyl (Boc) group.

  • Step 1: Alkylation of N-Boc-piperazine [3]

    • To a stirred solution of N-Boc-piperazine (1 equivalent) in an anhydrous solvent like N,N-dimethylformamide (DMF) or acetonitrile, a base such as potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) (1.5-2 equivalents) is added.[3]

    • Isobutyl bromide or iodide (1-1.2 equivalents) is added to the mixture.[3]

    • The reaction is heated (e.g., to 80-90 °C) and stirred for several hours until completion, as monitored by TLC or LC-MS.[3]

    • The crude N-Boc-1-isobutylpiperazine is isolated by an extractive work-up.[3]

  • Step 2: Deprotection of N-Boc-1-isobutylpiperazine [6][7]

    • The purified N-Boc-1-isobutylpiperazine is dissolved in a suitable solvent like dichloromethane (DCM) or dioxane.[6]

    • An acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in dioxane, is added.[6]

    • The reaction is stirred at room temperature for 1-4 hours.[6]

    • The solvent and excess acid are removed under reduced pressure.[6]

    • The resulting salt is then neutralized with a base (e.g., saturated aqueous sodium bicarbonate) to yield the free base, this compound.[6]

Purification

Purification of this compound can be achieved through the following methods:

  • Distillation: Fractional distillation under reduced pressure is an effective method for purifying the liquid free base.

  • Crystallization: The dihydrochloride salt of this compound can be purified by crystallization from a suitable solvent system, such as ethanol/ether.

Analytical Methods

The characterization and purity assessment of this compound can be performed using standard analytical techniques.

Table 3: Analytical Methods for this compound

TechniqueGeneral ConditionsExpected Observations
HPLC-UV Column: C18 reversed-phase. Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or phosphoric acid.[8][9] Detection: UV at a low wavelength (e.g., ~210 nm) as the isobutyl group does not provide a strong chromophore.A single major peak corresponding to this compound. Retention time will depend on the specific conditions.
GC-MS Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[10][11] Carrier Gas: Helium.[10][11] Injector Temperature: ~250 °C.[10] Oven Program: A temperature ramp, for example, from 100 °C to 290 °C.[10] Detection: Electron Ionization (EI) Mass Spectrometry.A characteristic retention time and a mass spectrum with a molecular ion peak (m/z 142) and specific fragmentation patterns.
¹H NMR Solvent: CDCl₃ or D₂O (for the salt).Expected signals would include those for the isobutyl group (a doublet for the methyl protons, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen) and the piperazine ring protons (two broad signals).
¹³C NMR Solvent: CDCl₃ or D₂O (for the salt).Signals corresponding to the four distinct carbon environments in the isobutyl group and the piperazine ring.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information specifically detailing the biological activity, mechanism of action, or associated signaling pathways of this compound.

While the broader class of N-alkyl and N-aryl piperazine derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, including antibacterial, antiviral, anticancer, and central nervous system (CNS) effects, the specific contribution of the isobutyl substituent is not well-documented in the scientific literature.[1][2][12]

Piperazine derivatives are known to interact with various receptors, and their biological effects are highly dependent on the nature of the substituent on the nitrogen atom.[1][13] For instance, different substitutions can confer affinity for serotonin, dopamine, or histamine receptors.[14][15] However, without specific studies on this compound, any discussion of its biological role would be speculative.

Researchers interested in the potential biological effects of this compound would likely need to conduct initial in vitro screening assays against a panel of common biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify any potential activity.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification_analysis Purification & Analysis start Starting Materials (Piperazine or N-Boc-piperazine, Isobutyl halide) alkylation Alkylation Reaction start->alkylation deprotection Boc Deprotection (if applicable) alkylation->deprotection If using N-Boc-piperazine workup Work-up and Crude Isolation alkylation->workup Direct Alkylation deprotection->workup purification Purification (Distillation or Crystallization) workup->purification analysis Analytical Characterization (HPLC, GC-MS, NMR) purification->analysis final_product Pure this compound analysis->final_product

A logical workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a readily available chemical building block. Its synthesis can be achieved through established methods for monosubstituted piperazines, with the N-Boc protection strategy offering greater control over the reaction outcome. Standard analytical techniques can be employed for its characterization and purity assessment. A significant knowledge gap exists regarding its specific biological activities and mechanism of action. Further research, beginning with broad in vitro screening, is necessary to elucidate any potential pharmacological profile of this compound. This guide provides a foundational resource for researchers embarking on studies involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 1-Isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 1-isobutylpiperazine as a key building block. The versatile nature of the this compound scaffold allows for the creation of a diverse range of derivatives with potential therapeutic applications, including but not limited to oncology and neuroscience.

Synthesis of Bioactive this compound Derivatives

This compound is a valuable secondary amine for the introduction of a lipophilic isobutyl group and a basic piperazine core into target molecules. This moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. Two common synthetic routes for derivatizing this compound are N-alkylation and amide bond formation.

N-Alkylation of this compound

N-alkylation is a fundamental method for attaching various substituents to the second nitrogen of this compound. This reaction is typically achieved by reacting this compound with an appropriate alkyl halide in the presence of a base.

General Experimental Protocol: Synthesis of 1-Isobutyl-4-(4-nitrobenzyl)piperazine

A common application of N-alkylation is the introduction of a benzyl group, which is a prevalent structural motif in many bioactive compounds.

  • Materials:

    • This compound

    • 1-(Bromomethyl)-4-nitrobenzene

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add 1-(bromomethyl)-4-nitrobenzene (1.1 eq) to the reaction mixture.

    • Heat the mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure 1-isobutyl-4-(4-nitrobenzyl)piperazine.

Amide Bond Formation with this compound

Amide coupling is another crucial reaction for synthesizing bioactive molecules from this compound. This involves the reaction of this compound with a carboxylic acid in the presence of a coupling agent.

General Experimental Protocol: Synthesis of 1-(Benzofuran-2-carbonyl)-4-isobutylpiperazine

Benzofuran-piperazine amides have been investigated as potential anticancer agents.[1]

  • Materials:

    • This compound

    • Benzofuran-2-carboxylic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of benzofuran-2-carboxylic acid (1.0 eq) in dichloromethane, add EDC (1.2 eq) and HOBt (1.2 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add this compound (1.1 eq) followed by DIPEA (2.5 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours, monitoring progress by TLC.

    • Upon completion, dilute the reaction with dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield the pure 1-(benzofuran-2-carbonyl)-4-isobutylpiperazine.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of bioactive molecules using this compound and their biological activities.

Compound NameSynthetic MethodYield (%)Biological TargetActivity (IC₅₀)Reference
1-Isobutyl-4-(4-nitrobenzyl)piperazineN-Alkylation85-95--Adapted
1-(Benzofuran-2-carbonyl)-4-isobutylpiperazineAmide Coupling75-90Cancer Cell Lines~1-10 µM[1]

Note: The biological activity data for the this compound analog is an approximation based on structurally similar compounds reported in the literature.[1]

Experimental Workflows and Signaling Pathways

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and initial biological evaluation of a bioactive molecule derived from this compound.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound reaction N-Alkylation or Amide Coupling start->reaction reactant Alkyl Halide or Carboxylic Acid reactant->reaction workup Work-up & Purification reaction->workup product Bioactive Molecule workup->product assay In vitro Assay (e.g., Cytotoxicity) product->assay product->assay data Data Analysis (IC50 Determination) assay->data

Caption: Synthetic and evaluation workflow for this compound derivatives.

Representative Signaling Pathway: Inhibition of Cancer Cell Proliferation

Derivatives of benzofuran-piperazine have been shown to induce cell death in cancer cells.[1] While the exact mechanism for the this compound analog is yet to be elucidated, a plausible pathway involves the inhibition of key signaling molecules involved in cell survival and proliferation, leading to apoptosis.

G molecule 1-(Benzofuran-2-carbonyl) -4-isobutylpiperazine target Key Survival Kinase (e.g., Akt) molecule->target Inhibition proliferation Cell Proliferation & Survival target->proliferation Promotes apoptosis Apoptosis target->apoptosis Inhibits proliferation->apoptosis Suppresses

References

Application Notes and Protocols: N-alkylation of Piperazine with Isobutyl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the selective N-alkylation of piperazine with isobutyl halides to yield either N-isobutylpiperazine (mono-alkylation) or N,N'-diisobutylpiperazine (di-alkylation).

Introduction

Piperazine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their prevalence in a wide array of pharmaceuticals. The nitrogen atoms of the piperazine ring offer key points for substitution, enabling the modulation of a compound's physicochemical properties, such as solubility and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile. The N-alkylation of piperazine is a common strategy to introduce alkyl groups, thereby expanding the chemical space for drug discovery and development. Controlling the degree of alkylation is crucial, as mono- and di-substituted piperazines can exhibit distinct biological activities.

This application note details two primary protocols for the N-alkylation of piperazine with isobutyl halides (e.g., isobutyl bromide or isobutyl chloride):

  • Selective Mono-N-alkylation to synthesize N-isobutylpiperazine.

  • Di-N-alkylation to synthesize N,N'-diisobutylpiperazine.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of piperazine with isobutyl halides. Please note that yields can vary based on the specific reaction conditions and the purity of the starting materials.

Product NameMolecular FormulaMolecular Weight ( g/mol )Alkylating AgentMolar Ratio (Piperazine:Halide)Typical Yield (%)Purity (%)
N-IsobutylpiperazineC₈H₁₈N₂142.24Isobutyl bromide4 : 165-75>95
N,N'-DiisobutylpiperazineC₁₂H₂₆N₂198.35Isobutyl bromide1 : 2.280-90>98

Experimental Protocols

Protocol 1: Synthesis of N-Isobutylpiperazine (Mono-alkylation)

This protocol is designed to favor the formation of the mono-substituted product by using a large excess of piperazine.

Materials:

  • Piperazine (anhydrous)

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • Addition of Alkylating Agent: Slowly add isobutyl bromide (1.0 equivalent) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid salts and wash them with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any remaining acidic byproducts.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure N-isobutylpiperazine.

Protocol 2: Synthesis of N,N'-Diisobutylpiperazine (Di-alkylation)

This protocol is designed to promote the formation of the di-substituted product by using a stoichiometric excess of the alkylating agent.

Materials:

  • Piperazine (anhydrous)

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (1.0 equivalent) in anhydrous dimethylformamide.

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution.

  • Addition of Alkylating Agent: Add isobutyl bromide (2.2 equivalents) to the stirred mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 24-36 hours. Monitor the reaction for the disappearance of the starting material and mono-alkylated intermediate by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and deionized water.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure N,N'-diisobutylpiperazine.

Visualizations

N_Alkylation_Workflow cluster_mono Protocol 1: Mono-alkylation cluster_di Protocol 2: Di-alkylation start_mono Piperazine (4 eq) + Isobutyl Halide (1 eq) + K2CO3 in ACN react_mono Reflux (12-18h) start_mono->react_mono workup_mono Filtration, Extraction, Drying react_mono->workup_mono purify_mono Column Chromatography workup_mono->purify_mono product_mono N-Isobutylpiperazine purify_mono->product_mono start_di Piperazine (1 eq) + Isobutyl Halide (2.2 eq) + K2CO3 in DMF react_di Heat (60-70°C) (24-36h) start_di->react_di workup_di Extraction, Drying react_di->workup_di purify_di Column Chromatography workup_di->purify_di product_di N,N'-Diisobutylpiperazine purify_di->product_di

Caption: Experimental workflow for the selective N-alkylation of piperazine.

Reaction_Scheme cluster_reaction N-Alkylation of Piperazine with Isobutyl Halide cluster_products Products piperazine Piperazine isobutyl_halide + Isobutyl Halide mono_product N-Isobutylpiperazine (Mono-alkylation) piperazine->mono_product Excess Piperazine di_product N,N'-Diisobutylpiperazine (Di-alkylation) piperazine->di_product Excess Isobutyl Halide base_solvent Base, Solvent

Caption: Logical relationship of reactants to products in N-alkylation.

Application Notes and Protocols: 1-Isobutylpiperazine as a Building Block for GPCR Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein coupled receptors (GPCRs) represent the largest and most diverse family of membrane receptors in eukaryotes, playing crucial roles in a vast array of physiological processes.[1] Consequently, they are major targets for a significant portion of modern pharmaceuticals.[2][3] The piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into GPCR ligands due to its favorable physicochemical properties and versatile synthetic handles.[4][5] The two nitrogen atoms of the piperazine ring allow for tailored substitutions to modulate pharmacological activity, selectivity, and pharmacokinetic profiles.[5]

This document explores the potential of 1-isobutylpiperazine as a building block for the development of novel GPCR ligands. While specific pharmacological data for ligands solely featuring the this compound core is not extensively available in public literature, this moiety can be synthetically integrated into larger chemical scaffolds. By analyzing data from structurally related N-alkyl and arylpiperazine derivatives, we can infer the potential utility of the 1-isobutyl group in modulating ligand-receptor interactions. The isobutyl group, with its modest size and lipophilicity, can influence binding affinity and selectivity by interacting with hydrophobic pockets within the receptor binding site.

These application notes provide an overview of relevant GPCR signaling pathways, protocols for key in vitro assays used to characterize GPCR ligands, and a representative synthesis for incorporating the this compound moiety.

GPCR Signaling Pathways

GPCRs transduce extracellular signals into intracellular responses through their interaction with heterotrimeric G proteins, which are composed of α, β, and γ subunits.[6][7] Ligand binding to a GPCR induces a conformational change, leading to the exchange of GDP for GTP on the Gα subunit.[7] This activation causes the dissociation of the Gα-GTP and Gβγ subunits, which then modulate the activity of various downstream effector proteins.[6] The major G protein families (Gs, Gi, and Gq) initiate distinct signaling cascades.

  • Gαs Pathway: The Gαs subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[8] cAMP, a key second messenger, then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, leading to a cellular response.[9]

  • Gαi Pathway: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and a reduction in PKA activity.[8]

  • Gαq Pathway: The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.[10] Both DAG and elevated intracellular Ca2+ activate Protein Kinase C (PKC), which phosphorylates a variety of cellular proteins.[9]

GPCR_Signaling_Pathways cluster_Gs Gαs Pathway cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway Ligand_s Agonist GPCR_s GPCR (Gs-coupled) Ligand_s->GPCR_s Gs Gαs GPCR_s->Gs Activates AC_s Adenylyl Cyclase Gs->AC_s Activates cAMP cAMP AC_s->cAMP ATP → cAMP PKA PKA cAMP->PKA Activates Response_s Cellular Response PKA->Response_s Phosphorylation Ligand_i Agonist GPCR_i GPCR (Gi-coupled) Ligand_i->GPCR_i Gi Gαi GPCR_i->Gi Activates AC_i Adenylyl Cyclase Gi->AC_i Inhibits cAMP_i ↓ cAMP AC_i->cAMP_i PKA_i ↓ PKA Activity cAMP_i->PKA_i Response_i Cellular Response PKA_i->Response_i Ligand_q Agonist GPCR_q GPCR (Gq-coupled) Ligand_q->GPCR_q Gq Gαq GPCR_q->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 ER Release PKC PKC DAG->PKC Activates Ca2->PKC Activates Response_q Cellular Response PKC->Response_q Phosphorylation

Major GPCR Signaling Pathways

Application of this compound in GPCR Ligand Design

The this compound moiety can be incorporated into various scaffolds targeting different GPCRs. While specific data for this exact building block is sparse, the structure-activity relationships (SAR) of related arylpiperazine derivatives provide valuable insights. For instance, in many dopamine and serotonin receptor ligands, the N-arylpiperazine core is crucial for high-affinity binding, often forming a key salt bridge with a conserved aspartate residue in the transmembrane domain.[5][11] The substituent at the other piperazine nitrogen, such as an isobutyl group, would occupy a more solvent-exposed or a secondary hydrophobic pocket, thereby influencing selectivity and functional activity.

Quantitative Data for Structurally Related GPCR Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) for representative arylpiperazine derivatives targeting dopamine and serotonin receptors. This data serves as a reference for the potential pharmacological space that this compound-containing analogs could occupy.

Table 1: Binding Affinities (Ki, nM) of Arylpiperazine Derivatives at Dopamine Receptors

Compound ReferenceScaffoldD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Selectivity (D2/D3)
Aripiprazole[11]Arylpiperazine3.30.74-4.5
Compound 27a [8]Phenylpiperazine----
Compound 29a [8]Phenylpiperazine----
WW-III-55[1]Phenylpiperazine>10002.1->476
LS-3-134[1]Phenylpiperazine260.17-153

Note: '-' indicates data not reported in the cited source.

Table 2: Binding Affinities (Ki, nM) and Functional Activity of Arylpiperazine Derivatives at Serotonin Receptors

Compound ReferenceScaffold5-HT1A Ki (nM)5-HT2A Ki (nM)5-HT1A Functional Activity
Phenylpiperazine Analog[6]Phenylpiperazine0.5 - 21.5Low AffinityAgonist/Partial Agonist/Antagonist
Indolealkylpiperazine 13m [1]Indolealkylpiperazine--EC50 = 1.01 nM (Agonist)
Arylpiperazine Analog[12]ArylpiperazineHigh AffinityHigh AffinityAntagonist
Aripiprazole[11]Arylpiperazine1.73.4Partial Agonist

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

The characterization of novel GPCR ligands involves a cascade of in vitro assays to determine their binding affinity, functional activity (agonist, antagonist, or inverse agonist), and selectivity.

experimental_workflow cluster_workflow Experimental Workflow for GPCR Ligand Characterization synthesis Compound Synthesis (e.g., this compound derivative) binding_assay Primary Screen: Radioligand Binding Assay synthesis->binding_assay Determine Ki functional_assay Secondary Screen: Functional Assays binding_assay->functional_assay Active Compounds selectivity Selectivity Profiling functional_assay->selectivity Determine EC50/IC50 (Agonist/Antagonist mode) sar Structure-Activity Relationship (SAR) Analysis selectivity->sar Selectivity Profile lead_opt Lead Optimization sar->lead_opt Iterative Design

GPCR Ligand Characterization Workflow

Protocol 1: Synthesis of a Representative N-Aryl-N'-alkylpiperazine Derivative

This protocol describes a general method for the synthesis of an N-aryl-N'-alkylpiperazine, which can be adapted for the incorporation of a this compound moiety.

Materials:

  • Arylpiperazine (e.g., 1-(2-methoxyphenyl)piperazine)

  • Alkyl halide (e.g., 1-bromo-4-chlorobutane)

  • Anhydrous potassium carbonate (K2CO3)

  • Potassium iodide (KI)

  • Acetonitrile (anhydrous)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Standard work-up and purification equipment (filtration, rotary evaporator, column chromatography)

Procedure:

  • To a solution of the appropriate arylpiperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Reflux the mixture with stirring for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

  • Characterize the final compound by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of a test compound for a specific GPCR in a competitive binding format.

Materials:

  • Cell membranes expressing the target GPCR

  • Radioligand specific for the target GPCR (e.g., [3H]-Spiperone for D2 receptors)

  • Test compound (e.g., this compound derivative)

  • Non-specific binding control (a high concentration of a known, non-labeled ligand)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., glass fiber filters)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and the radioligand at a concentration near its Kd value.

  • Add the serially diluted test compound to the appropriate wells.

  • For total binding wells, add only buffer, membranes, and radioligand.

  • For non-specific binding wells, add buffer, membranes, radioligand, and the non-specific binding control.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in each well using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: cAMP Functional Assay (for Gs and Gi-coupled receptors)

This protocol measures the ability of a test compound to modulate intracellular cAMP levels, indicating its functional activity at Gs or Gi-coupled receptors.[8]

Materials:

  • Cells stably expressing the target Gs or Gi-coupled GPCR

  • Test compound

  • Reference agonist and antagonist

  • Forskolin (for Gi-coupled receptor assays)

  • Cell culture medium and assay buffer (e.g., HBSS with HEPES)

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Plate reader compatible with the chosen detection kit

Procedure for Gs-coupled receptors (Agonist Mode):

  • Seed the cells in a 96-well plate and culture overnight.

  • Remove the culture medium and add assay buffer.

  • Add serial dilutions of the test compound or reference agonist.

  • Incubate at room temperature for a specified time (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.

  • Plot the cAMP concentration against the logarithm of the compound concentration and determine the EC50 value.

Procedure for Gi-coupled receptors (Agonist Mode):

  • Follow steps 1 and 2 as for Gs-coupled receptors.

  • Add serial dilutions of the test compound or reference agonist.

  • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells to stimulate cAMP production.

  • Incubate and measure cAMP levels as described above. An agonist for a Gi-coupled receptor will inhibit the forskolin-induced cAMP production.

  • Plot the inhibition of cAMP production against the logarithm of the compound concentration and determine the IC50 value.

Antagonist mode: To test for antagonist activity, cells are pre-incubated with the test compound before the addition of a reference agonist at its EC50 or EC80 concentration. An antagonist will reduce the cAMP response induced by the agonist.

Protocol 4: Calcium Flux Assay (for Gq-coupled receptors)

This protocol measures changes in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.[10][13]

Materials:

  • Cells stably expressing the target Gq-coupled GPCR

  • Test compound

  • Reference agonist and antagonist

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-5)

  • Assay buffer (e.g., HBSS with HEPES)

  • Probenecid (optional, to prevent dye leakage from cells)

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation)

Procedure:

  • Seed cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Prepare the dye-loading solution by dissolving the calcium-sensitive dye in assay buffer, potentially including probenecid, according to the manufacturer's instructions.

  • Remove the cell culture medium and add the dye-loading solution to each well.

  • Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.

  • Place the assay plate into the fluorescence plate reader.

  • Record a baseline fluorescence reading for 10-20 seconds.

  • The instrument will then automatically add the test compound or reference agonist to the wells.

  • Continue to record the fluorescence intensity kinetically (e.g., every second) for a total of 120-180 seconds.

  • The change in fluorescence intensity reflects the release of intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the compound concentration to determine the EC50 for agonists or the IC50 for antagonists (tested in the presence of a reference agonist).

Conclusion

The this compound scaffold represents a viable, yet underexplored, building block for the design of novel GPCR ligands. While direct pharmacological data is limited, the extensive research on related arylpiperazine derivatives provides a strong rationale for its use. The protocols detailed in these application notes offer a comprehensive framework for the synthesis and in vitro characterization of such novel compounds. By employing these methods, researchers can systematically evaluate the potential of this compound-containing molecules to modulate GPCR activity and develop new therapeutic agents for a wide range of diseases.

References

Application of 1-Isobutylpiperazine in Central Nervous System Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally acting agents due to its favorable physicochemical properties that often translate to good blood-brain barrier penetration. Piperazine derivatives have been successfully developed as antipsychotics, antidepressants, and treatments for other central nervous system (CNS) disorders. 1-Isobutylpiperazine, as a member of this class, represents a potential building block for the synthesis of novel CNS drug candidates. While specific pharmacological data for this compound is not extensively available in the public domain, this document provides a comprehensive overview of the general application of substituted piperazines in CNS drug discovery. The following sections detail the common molecular targets, relevant biological assays, and representative experimental protocols that would be employed to characterize a novel piperazine derivative like this compound.

Molecular Targets and Mechanism of Action

Piperazine derivatives are known to interact with a variety of CNS receptors, with their specific activity profile being highly dependent on the nature of the substituents on the piperazine ring. Key molecular targets for this class of compounds include:

  • Serotonin (5-HT) Receptors: Many piperazine-containing drugs target various 5-HT receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. Modulation of these receptors is a cornerstone of treatment for depression, anxiety, and psychosis.

  • Dopamine (D) Receptors: Antagonism at D2 receptors is a common mechanism for antipsychotic drugs. Several atypical antipsychotics with a piperazine moiety exhibit a broader dopamine receptor binding profile, interacting with D1, D3, and D4 receptors as well.

  • Adrenergic Receptors: Interaction with α1- and α2-adrenergic receptors can contribute to the overall pharmacological profile of piperazine derivatives, influencing side effects such as orthostatic hypotension.

  • Histamine (H) Receptors: Affinity for H1 receptors is a common feature of many CNS drugs and is often associated with sedative effects. More recently, antagonism at the H3 receptor has been explored for cognitive enhancement.

  • Sigma (σ) Receptors: A growing body of evidence suggests that σ1 receptor modulation by piperazine-containing compounds may offer therapeutic potential in neurodegenerative diseases and pain management.

The isobutyl substituent in this compound would likely influence its lipophilicity and steric interactions with the binding pockets of these receptors, thereby determining its specific pharmacological profile.

Quantitative Data for Representative Piperazine Derivatives

To illustrate the typical binding affinities of piperazine derivatives for various CNS targets, the following table summarizes data for several well-characterized compounds. It is crucial to note that this data is not for this compound but for other research compounds containing the piperazine scaffold.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Reference Compound
Arylpiperazine Derivative 1 5-HT1A15Buspirone
5-HT2A25Ketanserin
D250Haloperidol
Arylpiperazine Derivative 2 H310Pitolisant
σ120Haloperidol
Benzylpiperazine Derivative DAT (Dopamine Transporter)30GBR12909

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential in characterizing the CNS activity of a novel compound such as this compound.

In Vitro Receptor Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand from its specific receptor in a competitive binding experiment. The affinity is typically expressed as the inhibitor constant (Ki).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test compound (this compound) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a reaction tube, add the cell membranes, the radiolabeled ligand at a concentration close to its Kd, and either the assay buffer (for total binding), a high concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

In Vivo Behavioral Assays

Objective: To assess the potential antipsychotic, antidepressant, or anxiolytic effects of this compound in animal models.

Principle: This model assesses the ability of a compound to block the stimulant effects of amphetamine, which are mediated by the dopamine system. This is a common screening tool for antipsychotic drugs.

Materials:

  • Male Wistar rats (200-250 g).

  • This compound.

  • d-Amphetamine sulfate.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Open-field activity chambers equipped with infrared beams to automatically record locomotor activity.

Protocol:

  • Acclimate the rats to the testing room for at least 60 minutes before the experiment.

  • Administer this compound or vehicle via the desired route (e.g., intraperitoneal, i.p.) at various doses.

  • After a specific pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

  • Immediately place the rats individually into the open-field chambers.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

  • Analyze the data to determine if this compound significantly reduces amphetamine-induced hyperlocomotion compared to the vehicle-treated group.

Principle: This test is based on the observation that animals subjected to a stressful and inescapable situation will eventually cease struggling and remain immobile. Antidepressant drugs reduce the duration of immobility.

Materials:

  • Male C57BL/6 mice (20-25 g).

  • This compound.

  • Vehicle.

  • A transparent cylindrical container (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

Protocol:

  • Administer this compound or vehicle at various doses.

  • After the appropriate pretreatment time, place each mouse individually into the cylinder of water.

  • Conduct a 6-minute test session.

  • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that necessary to keep the head above water.

  • Analyze the data to determine if this compound significantly decreases the duration of immobility compared to the vehicle-treated group.

Visualizations

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Lead Optimization Receptor_Binding Receptor Binding Assays Functional_Assays Functional Assays (e.g., cAMP) Receptor_Binding->Functional_Assays Characterization Behavioral_Models Behavioral Models Functional_Assays->Behavioral_Models Efficacy Testing PK_PD_Studies Pharmacokinetic/Pharmacodynamic Studies Behavioral_Models->PK_PD_Studies Dose-Response Toxicity_Studies Toxicity Studies PK_PD_Studies->Toxicity_Studies Safety Assessment Lead_Optimization Lead Optimization Toxicity_Studies->Lead_Optimization Candidate Selection Synthesis Synthesis of This compound Analogs Lead_Optimization->Synthesis SAR Studies Synthesis->Receptor_Binding Screening

Caption: CNS Drug Discovery Workflow for Piperazine Derivatives.

G Start Start Prepare_Reagents Prepare cell membranes, radioligand, and test compound dilutions Start->Prepare_Reagents Incubation Incubate membranes, radioligand, and test compound Prepare_Reagents->Incubation Filtration Rapidly filter to separate bound and free ligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Quantify radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Receptor Binding Assay Workflow.

Conclusion

This compound represents a starting point for the exploration of novel CNS-active compounds. The protocols and data presented here for related piperazine derivatives provide a solid framework for the initial characterization of its potential pharmacological profile. A systematic evaluation, beginning with in vitro receptor screening and progressing to in vivo behavioral models, will be essential to elucidate the therapeutic potential of this compound and its analogs in the treatment of CNS disorders. The modular nature of the piperazine scaffold allows for extensive structure-activity relationship (SAR) studies, offering the potential to fine-tune the activity and selectivity of lead compounds to achieve the desired therapeutic effect with an acceptable safety profile.

Application Notes and Protocols: The Role of 1-Isobutylpiperazine in Antipsychotic Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a ubiquitous structural motif in a multitude of clinically significant antipsychotic agents. Its presence is crucial for the pharmacological activity of many drugs, often mediating their interaction with key neurotransmitter receptors in the central nervous system, such as dopamine and serotonin receptors. 1-Isobutylpiperazine, a readily available N-alkylated piperazine derivative, serves as a valuable building block in the synthesis of novel and existing antipsychotic drugs. Its isobutyl group can influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), potentially affecting its lipophilicity, metabolic stability, and receptor binding affinity. These notes provide an overview of the application of this compound and analogous N-alkylpiperazines in the synthesis of antipsychotic agents, complete with detailed experimental protocols and mechanistic insights.

Data Presentation

The following tables summarize key quantitative data for antipsychotic agents synthesized using piperazine derivatives. While specific data for this compound-derived antipsychotics is proprietary or not widely published, the data presented for structurally related and well-established drugs like Cariprazine, Lurasidone, and Perospirone provide a valuable reference for expected outcomes in terms of receptor binding affinities and synthetic yields.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Piperazine-Containing Antipsychotics

CompoundDopamine D2Dopamine D3Serotonin 5-HT1ASerotonin 5-HT2AReference
Cariprazine 0.490.0852.618.8[1][2][3]
Lurasidone 1.6811.36.750.495[4][5]
Perospirone 0.6-2.91.3[6][7]

Lower Ki values indicate higher binding affinity.

Table 2: Synthesis Yields for Key Reaction Steps in the Synthesis of Piperazine-Containing Antipsychotics

Reaction StepStarting MaterialsProductYield (%)Reference
N-Alkylation of Piperazine1-(2,3-Dichlorophenyl)piperazine, 1-bromo-4-chlorobutane1-(4-chlorobutyl)-4-(2,3-dichlorophenyl)piperazine~70-80%[8]
Reductive Amination2-[trans-4-(3,3-Dimethylureido)cyclohexyl]acetaldehyde, 1-(2,3-dichlorophenyl)piperazineCariprazine>85%[4]
Condensation3-(1-piperazinyl)-1,2-benzisothiazole, N-(4-bromobutyl)-cis-1,2-cyclohexanedicarboximidePerospironeHigh[5]
Condensation(3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate, (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dioneLurasidone98.3%[9]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a hypothetical antipsychotic agent, "Isobufen," utilizing this compound. These protocols are based on established synthetic strategies for analogous piperazine-containing antipsychotics.

Protocol 1: Synthesis of 1-(4-bromobutyl)-4-isobutylpiperazine (Intermediate A)

This protocol describes the N-alkylation of this compound with 1,4-dibromobutane.

Materials:

  • This compound

  • 1,4-Dibromobutane

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • Add 1,4-dibromobutane (3.0 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford 1-(4-bromobutyl)-4-isobutylpiperazine as a colorless oil.

Protocol 2: Synthesis of Isobufen

This protocol describes the final step in the synthesis of "Isobufen" via nucleophilic substitution of a heterocyclic moiety with Intermediate A.

Materials:

  • 1-(4-bromobutyl)-4-isobutylpiperazine (Intermediate A)

  • 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • To a stirred solution of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

  • Add a solution of 1-(4-bromobutyl)-4-isobutylpiperazine (Intermediate A, 1.2 eq) in anhydrous DMF to the mixture.

  • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield Isobufen as a pure solid.

Mandatory Visualizations

Signaling Pathways

The therapeutic effects of many piperazine-containing antipsychotics are mediated through their interaction with dopamine and serotonin receptors. The following diagrams illustrate the simplified signaling pathways of the D2, 5-HT1A, and 5-HT2A receptors.

Dopamine_D2_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor (Gi/o-coupled) Dopamine->D2R Activates Antipsychotic Antipsychotic (e.g., Isobufen) Antipsychotic->D2R Antagonist/ Partial Agonist Gi_alpha Gαi D2R->Gi_alpha Activates G_beta_gamma Gβγ D2R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Cellular Effects (e.g., Gene Expression, Neurotransmitter Release) DARPP32->Downstream

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT1A_Signaling Serotonin Serotonin HT1A_R 5-HT1A Receptor (Gi/o-coupled) Serotonin->HT1A_R Activates Antipsychotic Antipsychotic (e.g., Isobufen) Antipsychotic->HT1A_R Partial Agonist Gi_alpha Gαi HT1A_R->Gi_alpha Activates G_beta_gamma Gβγ HT1A_R->G_beta_gamma Releases AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channels G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Decreased Production K_ion K+ Efflux GIRK->K_ion Hyperpolarization Neuronal Hyperpolarization K_ion->Hyperpolarization

Caption: Simplified Serotonin 5-HT1A Receptor Signaling Pathway.

Serotonin_5HT2A_Signaling Serotonin Serotonin HT2A_R 5-HT2A Receptor (Gq-coupled) Serotonin->HT2A_R Activates Antipsychotic Antipsychotic (e.g., Isobufen) Antipsychotic->HT2A_R Antagonist Gq_alpha Gαq HT2A_R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a piperazine-containing antipsychotic agent.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Starting Materials (this compound, 1,4-Dibromobutane) Reaction1 N-Alkylation (Protocol 1) Start->Reaction1 Intermediate Intermediate A (1-(4-bromobutyl)-4-isobutylpiperazine) Reaction1->Intermediate Yields Intermediate Reaction2 Nucleophilic Substitution (Protocol 2) Intermediate->Reaction2 Crude_Product Crude Product (Isobufen) Reaction2->Crude_Product Yields Crude Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Chromatography Column Chromatography (for Intermediate A) Workup->Chromatography Purify Intermediate Recrystallization Recrystallization (for Final Product) Workup->Recrystallization Purify Final Product Chromatography->Intermediate Final_Product Pure Isobufen Recrystallization->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Caption: General Experimental Workflow for Antipsychotic Synthesis.

References

Application Notes and Protocols: Incorporating 1-Isobutylpiperazine into Novel Anticancer Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the incorporation of the 1-isobutylpiperazine moiety into novel anticancer scaffolds. This document details the cytotoxic effects of a representative piperazine derivative, outlines key signaling pathways involved in its mechanism of action, and provides detailed protocols for essential in vitro assays.

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, featured in numerous approved drugs due to its favorable pharmacokinetic properties. Its derivatives have demonstrated a wide range of biological activities, including significant potential as anticancer agents. The incorporation of various substituents on the piperazine core allows for the fine-tuning of their therapeutic properties. This document focuses on the potential of this compound and related analogs as a core component in the design of new cancer therapeutics. While direct extensive research on this compound itself is emerging, we will draw upon data from a closely related and well-studied piperazine derivative, 1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01) , to illustrate the potential anticancer effects and guide experimental design. This compound has shown high cytotoxicity against glioblastoma (U87) and cervical cancer (HeLa) cells, with an IC50 of less than 50 nM[1].

Data Presentation: Cytotoxicity of a Representative Piperazine Derivative

The cytotoxic activity of piperazine derivatives is a key indicator of their potential as anticancer agents. The following table summarizes the in vitro efficacy of the representative compound CB01 against two human cancer cell lines.

CompoundCancer Cell LineAssay TypeIC50 ValueReference
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01)U87 (Glioblastoma)MTT Assay< 50 nM[1]
1-[2-(Allylthio)benzoyl]-4-(4-methoxyphenyl)piperazine (CB01)HeLa (Cervical Cancer)MTT Assay< 50 nM[1]

Mechanism of Action: Induction of Apoptosis

Many piperazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. The representative compound, CB01, has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This is characterized by DNA fragmentation and nuclear condensation in treated cancer cells[1].

Signaling Pathway

The intrinsic apoptosis pathway is a key mechanism for eliminating damaged or cancerous cells. Upon treatment with an active piperazine derivative, a cascade of intracellular events is initiated, leading to cell death.

cluster_0 Cellular Stress cluster_1 Mitochondrial Events cluster_2 Caspase Cascade cluster_3 Cellular Response Piperazine_Derivative Piperazine Derivative (e.g., this compound analog) Bax Bax Activation Piperazine_Derivative->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by a piperazine derivative.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anticancer potential of novel this compound-containing scaffolds.

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

start Seed cells in a 96-well plate treat Treat cells with varying concentrations of the This compound derivative start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization buffer (e.g., DMSO) incubate2->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 value read->end

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Prepare serial dilutions of the this compound derivative in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

start Treat cells with the This compound derivative harvest Harvest and wash cells start->harvest resuspend Resuspend cells in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by flow cytometry incubate->analyze end Quantify apoptotic cell populations analyze->end

References

Synthetic Routes to 1,4-Disubstituted Piperazines Utilizing 1-Isobutylpiperazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,4-disubstituted piperazines, a crucial scaffold in medicinal chemistry, using 1-isobutylpiperazine as a versatile starting material. The piperazine moiety is a privileged structure in drug discovery, and functionalization at the N4 position allows for the exploration of a wide chemical space to optimize pharmacokinetic and pharmacodynamic properties.

Introduction

1,4-disubstituted piperazines are integral components of numerous approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities. The isobutyl group at the N1 position can modulate lipophilicity and metabolic stability, making this compound an attractive starting point for the synthesis of novel therapeutic agents. This document outlines three primary synthetic strategies for the introduction of a second substituent at the N4 position: N-alkylation, reductive amination, and amide coupling.

Synthetic Strategies Overview

The selection of the appropriate synthetic route depends on the nature of the desired substituent and the overall synthetic scheme. The following sections detail the protocols for three common and effective methods for the derivatization of this compound.

N-Alkylation of this compound

Direct N-alkylation is a straightforward method for introducing alkyl, benzyl, and other substituted alkyl groups at the N4 position of this compound. This reaction typically involves the nucleophilic attack of the secondary amine of this compound on an alkyl halide in the presence of a base.

Experimental Protocol: N-Alkylation with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base (e.g., triethylamine, diisopropylethylamine)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the suspension and stir.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) to afford the desired 1-isobutyl-4-alkylpiperazine.

Quantitative Data for Analogous N-Alkylation Reactions:

Starting PiperazineAlkylating AgentBaseSolventTemp (°C)Time (h)Yield (%)
1-(4-bromophenyl)piperazineAlkyl BromideK₂CO₃MeCN60-80--
N-Acetylpiperazine1-BromobutaneK₂CO₃THFRefluxOvernight88
Piperazine(-)-Nopol mesylateK₂CO₃MeCNReflux475

Note: The data presented is for analogous piperazine derivatives due to the limited availability of specific quantitative data for this compound.

Diagram of N-Alkylation Workflow:

N_Alkylation start This compound reaction Reaction (Heating) start->reaction 1. Add Reagents reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Solvent (e.g., MeCN) reagents->reaction workup Work-up (Filtration, Concentration) reaction->workup 2. Reaction Completion purification Purification (Column Chromatography) workup->purification 3. Crude Product product 1-Isobutyl-4-alkylpiperazine purification->product 4. Pure Product

Caption: Workflow for the N-alkylation of this compound.

Reductive Amination of this compound

Reductive amination is a versatile method for the synthesis of 1,4-disubstituted piperazines from aldehydes or ketones. This one-pot reaction involves the formation of an iminium ion intermediate, which is subsequently reduced by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the N-alkylated product.[1] This method is particularly advantageous as it often avoids the formation of quaternary ammonium salts.[1]

Experimental Protocol: Reductive Amination with an Aldehyde

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane.

  • Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 1-isobutyl-4-substituted piperazine.

Quantitative Data for Analogous Reductive Amination Reactions:

AmineCarbonyl CompoundReducing AgentSolventTemp (°C)Yield (%)
DiethylamineAcyclic/Conjugated CarbonylsZr(BH₄)₄-piperazine/LiClO₄DCMRT85-95
Primary Aminesp-nitrobenzaldehydeZr(BH₄)₄-piperazine/LiClO₄DCMRTGood
Anilinetrans-cinnamaldehydeZr(BH₄)₄-piperazine/LiClO₄DCMRT92

Diagram of Reductive Amination Workflow:

Reductive_Amination start This compound iminium Iminium Ion Formation (in situ) start->iminium 1. Add Carbonyl reagents Aldehyde/Ketone (RCHO/RCOR') reagents->iminium reduction Reduction (STAB) iminium->reduction 2. Add Reducing Agent workup Work-up (Quenching, Extraction) reduction->workup 3. Reaction Completion purification Purification (Column Chromatography) workup->purification 4. Crude Product product 1-Isobutyl-4-substituted piperazine purification->product 5. Pure Product

Caption: Workflow for the reductive amination of this compound.

Amide Coupling of this compound

Amide bond formation is a fundamental transformation in organic synthesis and is widely used to introduce acyl groups to the N4 position of the piperazine ring. This is typically achieved by reacting this compound with a carboxylic acid that has been activated with a coupling reagent.

Experimental Protocol: Amide Coupling with a Carboxylic Acid

Materials:

  • This compound

  • Carboxylic acid (1.0 eq)

  • Coupling reagent (e.g., HATU, EDC/HOBt) (1.1-1.2 eq)

  • Base (e.g., DIPEA, triethylamine) (2.0-3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure (using HATU as coupling reagent):

  • In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.1 eq) to the activated mixture.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1-acyl-4-isobutylpiperazine.

Quantitative Data for Analogous Amide Coupling Reactions:

AmineCarboxylic AcidCoupling ReagentBaseSolventTemp (°C)Yield (%)
N-Boc-piperazine2-(6-chloro-5-methylpyridin-3-yl)acetic acidHATUDIPEADMFRT-
N-Boc-piperazineBoc-prolineEDC, DMAP, HOBtDIPEAMeCN2391
N-Boc-piperazineNaproxenDCC, DMAPDCMRT95

Note: The data presented is for N-Boc-piperazine, a commonly used protected piperazine, due to the lack of specific quantitative data for this compound in the cited literature.

Diagram of Amide Coupling Workflow:

Amide_Coupling start Carboxylic Acid (R-COOH) activation Carboxylic Acid Activation start->activation 1. Add Coupling Reagents reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) reagents->activation coupling Amide Bond Formation activation->coupling 2. Activated Acid piperazine This compound piperazine->coupling 3. Add Amine workup Work-up (Extraction, Washing) coupling->workup 4. Reaction Completion purification Purification (Column Chromatography) workup->purification 5. Crude Product product 1-Acyl-4-isobutylpiperazine purification->product 6. Pure Product

Caption: Workflow for the amide coupling of this compound.

Conclusion

The synthetic routes described herein provide robust and versatile methods for the preparation of a diverse library of 1,4-disubstituted piperazines starting from this compound. These protocols can be readily adapted and optimized for various substrates, enabling the synthesis of novel compounds for drug discovery and development programs. Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity of the final products.

References

Application Notes and Protocols for the Purification of 1-Isobutylpiperazine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Isobutylpiperazine is a monosubstituted piperazine derivative used as a building block in the synthesis of various pharmacologically active compounds. The purification of this compound from reaction mixtures is a critical step to ensure the removal of unreacted starting materials, solvents, and by-products, such as N,N'-disubstituted piperazines. The choice of purification technique depends on the scale of the reaction, the nature of the impurities, and the desired final purity. This document provides an overview of common purification techniques and detailed protocols for their implementation.

Physicochemical Properties of this compound and Related Compounds

Understanding the physical and chemical properties of this compound and potential impurities is essential for selecting an appropriate purification strategy. Piperazine and its derivatives are basic compounds, a property that is frequently exploited in purification methods like acid-base extraction.

PropertyPiperazine1-MethylpiperazineThis compound (Predicted)Notes
Molecular Formula C₄H₁₀N₂C₅H₁₂N₂[1]C₈H₁₈N₂
Molecular Weight 86.14 g/mol 100.16 g/mol [1]142.24 g/mol
Boiling Point (°C) 146138~180-195Boiling point increases with molecular weight; the isobutyl group adds significant mass compared to a methyl group.
Melting Point (°C) 106-110-6Liquid at RTThe asymmetry and alkyl chain of this compound likely result in a low melting point.
Solubility Freely soluble in water, ethanol, glycerol; Insoluble in ether.[2][3]Soluble in water.[1]Soluble in water and organic solvents.The isobutyl group may slightly decrease water solubility compared to piperazine.
pKa pKa1 ≈ 5.7, pKa2 ≈ 9.8-pKa1 ≈ 5.8, pKa2 ≈ 10.0Alkyl substitution has a minor effect on the basicity of the piperazine nitrogens.

Purification Techniques: Application Notes

Several techniques can be employed for the purification of this compound. The most common methods include distillation, acid-base extraction, crystallization, and chromatography.

Fractional Distillation
  • Application: This technique is ideal for separating this compound from impurities with significantly different boiling points, such as residual solvents (e.g., toluene, ethanol) or higher-boiling by-products (e.g., di-isobutylpiperazine). Given the relatively high boiling point of piperazine derivatives, vacuum distillation is often preferred to prevent thermal degradation.[4][5]

  • Advantages: Scalable, cost-effective for large quantities, and can yield a very pure product.

  • Disadvantages: Requires specialized equipment (vacuum pump, distillation column), may not separate impurities with close boiling points, and can lead to product loss in the distillation residue.

  • Quantitative Data: High-performance distillation can achieve purities >99%.[5] Recovery is typically in the range of 80-95%, depending on the efficiency of the column and the nature of the impurities.

Acid-Base Extraction
  • Application: This is a highly effective and widely used method for purifying basic compounds like this compound from neutral or acidic impurities.[6] The technique relies on the ability to protonate the basic nitrogen atoms of the piperazine ring with an acid, rendering the molecule water-soluble as a salt.

  • Advantages: Simple, requires standard laboratory glassware, and provides excellent separation from non-basic impurities.

  • Disadvantages: Requires the use of acids and bases, involves multiple steps, and generates aqueous waste. The final product must be thoroughly dried to remove residual water.

  • Quantitative Data: This method can achieve high purity (>98%) with recovery yields typically greater than 90%.

Crystallization as a Salt
  • Application: This is one of the most powerful techniques for achieving very high purity. The crude this compound is converted into a salt (e.g., hydrochloride, diacetate, or citrate) which is then crystallized from a suitable solvent system.[7][8] Impurities that do not form stable salts or have different solubility profiles remain in the mother liquor.

  • Advantages: Can yield exceptionally pure material (>99.5%), removes structurally similar impurities effectively, and the resulting crystalline salt is often a stable, easy-to-handle solid.

  • Disadvantages: Requires screening for suitable acids and crystallization solvents, and involves an additional step to convert the purified salt back to the free base if required.

  • Quantitative Data: Recovery can be very high, with some processes for piperazine salts reporting over 99% recovery under optimized conditions.[7]

Salt Formation ExampleAcidSolventTypical RecoveryReference
Piperazine DiacetateAcetic AcidAcetone>99%[7]
Piperazine CitrateCitric AcidAqueous Methanol~95%[8]
Column Chromatography
  • Application: This technique separates compounds based on their differential adsorption to a stationary phase. It is typically used for smaller-scale purifications where high purity is essential or when other methods fail to separate critical impurities. For basic piperazine compounds, using deactivated silica gel or alumina is recommended to prevent irreversible adsorption and tailing.[6]

  • Advantages: Excellent separation power, applicable to a wide range of compounds.

  • Disadvantages: Labor-intensive, requires significant amounts of solvent, and can be difficult to scale up.

  • Quantitative Data: Purity of >99% is achievable. Recovery varies widely (60-90%) depending on the difficulty of the separation.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol describes the purification of crude this compound from neutral organic impurities.

Materials:

  • Crude this compound reaction mixture

  • Dichloromethane (DCM) or Ethyl Acetate

  • 1 M Hydrochloric Acid (HCl)

  • 5 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in 5-10 volumes of DCM or ethyl acetate. If there are insoluble solids, filter them off.

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M HCl and shake vigorously for 1-2 minutes. Allow the layers to separate. The this compound hydrochloride salt will be in the aqueous (top) layer.

  • Separation: Drain the organic layer (containing neutral impurities) and collect the aqueous layer.

  • Repeat Extraction: Add a fresh portion of 1 M HCl to the organic layer, shake, and combine the aqueous layer with the first extract. Repeat this step one more time to ensure complete extraction of the amine.

  • Back-Wash: Wash the combined aqueous layers with a small portion of DCM to remove any entrained neutral impurities. Discard the DCM wash.

  • Basification: Cool the aqueous solution in an ice bath. Slowly add 5 M NaOH with stirring until the pH is >12 (confirm with pH paper). This converts the salt back to the free base.

  • Product Extraction: Extract the aqueous layer with three portions of fresh DCM. The purified this compound free base will now be in the organic (DCM) layers.

  • Drying and Evaporation: Combine the organic extracts. Wash with one portion of brine to remove residual water. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Crystallization as Hydrochloride Salt

This protocol is suitable for obtaining high-purity this compound.

Materials:

  • Crude this compound

  • Isopropanol (IPA) or Acetone

  • Concentrated HCl or a solution of HCl in IPA

  • Beaker, magnetic stirrer, ice bath

  • Büchner funnel and filter flask

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of cold isopropanol (approx. 3-5 volumes).

  • Salt Formation: While stirring the solution, slowly add concentrated HCl dropwise. A white precipitate (this compound dihydrochloride) will begin to form. Continue adding acid until no further precipitation is observed. An excess of acid should be avoided.

  • Crystallization: Stir the resulting slurry in an ice bath for 30-60 minutes to maximize crystal formation.

  • Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol or acetone to remove the mother liquor containing impurities.[9]

  • Drying: Dry the purified salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

  • (Optional) Recovery of Free Base: To recover the free base, dissolve the dried salt in water, basify with NaOH, and extract with an organic solvent as described in Protocol 1 (Steps 6-8).

Visualizations

Workflow for Purification Method Selection

start Crude this compound Reaction Mixture q1 Are impurities volatile (e.g., solvents)? start->q1 q2 Are impurities non-basic? q1->q2 No proc1 Fractional / Vacuum Distillation q1->proc1 Yes q3 Is highest purity (>99.5%) required? q2->q3 No proc2 Acid-Base Extraction q2->proc2 Yes proc3 Crystallization as a Salt q3->proc3 Yes (Scalable) proc4 Column Chromatography q3->proc4 Yes (Small Scale) end_node Purified This compound proc1->end_node proc2->end_node proc3->end_node proc4->end_node

Caption: Decision tree for selecting a purification method.

Experimental Workflow for Acid-Base Extraction

start 1. Dissolve Crude Mixture in Organic Solvent step2 2. Extract with 1M HCl (Repeat 3x) start->step2 sep1 Separate Layers step2->sep1 org1 Organic Layer (Neutral Impurities) sep1->org1 Discard aq1 Aqueous Layer (Product as HCl Salt) sep1->aq1 step3 3. Basify Aqueous Layer with NaOH to pH > 12 aq1->step3 step4 4. Extract with Organic Solvent (Repeat 3x) step3->step4 sep2 Separate Layers step4->sep2 aq2 Aqueous Layer (Waste) sep2->aq2 Discard org2 Combined Organic Layers (Purified Product) sep2->org2 step5 5. Dry (Na2SO4), Filter, and Evaporate Solvent org2->step5 end_node Pure this compound step5->end_node

Caption: Workflow diagram for purification via acid-base extraction.

Experimental Workflow for Crystallization as a Salt

start 1. Dissolve Crude Free Base in Solvent (e.g., IPA) step2 2. Add Acid (e.g., HCl) to Form Precipitate start->step2 step3 3. Cool in Ice Bath to Maximize Crystallization step2->step3 step4 4. Filter Slurry step3->step4 mother_liquor Mother Liquor (Contains Impurities) step4->mother_liquor Discard crystals Crystals (Purified Salt) step4->crystals step5 5. Wash Crystals with Cold Solvent & Dry crystals->step5 end_salt Pure Crystalline Salt step5->end_salt q_freebase Free Base Required? end_salt->q_freebase step6 6. Neutralize with Base & Extract q_freebase->step6 Yes end_freebase Pure Free Base step6->end_freebase

Caption: Workflow for purification via salt crystallization.

References

Application Notes and Protocols: Scale-up Synthesis of 1-Isobutylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Isobutylpiperazine derivatives represent a significant class of compounds in medicinal chemistry and drug development. The piperazine moiety is a "privileged scaffold," frequently incorporated into drug candidates to modulate physicochemical properties, such as solubility and basicity, and to orient pharmacophoric groups for optimal interaction with biological targets. The isobutyl group, in particular, can influence lipophilicity and metabolic stability, making these derivatives attractive for a range of therapeutic areas.

This document provides detailed application notes and protocols for the scale-up synthesis of a representative this compound derivative, focusing on robust and scalable methodologies suitable for kilogram-scale production. Additionally, it explores the interaction of these derivatives with key biological pathways, offering insights into their potential mechanisms of action.

Scale-up Synthesis Protocol: 1-Isobutyl-4-arylpiperazine

This protocol details the kilogram-scale synthesis of a generic 1-isobutyl-4-arylpiperazine derivative via a two-step process: N-isobutylation of a protected piperazine followed by N-arylation. Reductive amination is a key, highly efficient reaction for the initial N-alkylation step.

Experimental Protocols

Step 1: Synthesis of 1-Boc-4-isobutylpiperazine (Kilogram Scale)

This step involves the reductive amination of 1-Boc-piperazine with isobutyraldehyde.

Materials and Equipment:

  • 20 L jacketed glass reactor with mechanical stirrer, temperature probe, and addition funnel

  • Vacuum pump and distillation apparatus

  • 1-Boc-piperazine

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reactor Setup: The 20 L jacketed glass reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 1-Boc-piperazine (e.g., 1.0 kg, 5.37 mol) and dichloromethane (DCM, 10 L). Stir the mixture until the solid is fully dissolved.

  • Reaction Initiation: Cool the solution to 0-5 °C using a circulating chiller.

  • Aldehyde Addition: Slowly add isobutyraldehyde (e.g., 0.43 kg, 5.91 mol, 1.1 equivalents) to the stirred solution via the addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Reducing Agent Addition: In a separate container, prepare a slurry of sodium triacetoxyborohydride (STAB) (e.g., 1.71 kg, 8.05 mol, 1.5 equivalents) in DCM (5 L). Slowly add the STAB slurry to the reaction mixture over 2-3 hours, ensuring the temperature remains below 15 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (8 L). Stir vigorously for 30 minutes. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with DCM (2 x 3 L). Combine the organic layers, wash with brine (5 L), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or crystallization.

Step 2: N-Arylation and Deprotection (Exemplary Buchwald-Hartwig Amination)

This step describes the coupling of the N-isobutylpiperazine intermediate with an aryl halide, followed by the removal of the Boc protecting group.

Materials and Equipment:

  • 20 L jacketed glass reactor

  • Aryl halide (e.g., bromobenzene)

  • 1-Boc-4-isobutylpiperazine (from Step 1)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP)

  • Sodium tert-butoxide

  • Toluene

  • Trifluoroacetic acid (TFA) or Hydrochloric acid in dioxane

  • Diethyl ether

Procedure:

  • Reactor Setup: The reactor is set up for inert atmosphere operation (purged with nitrogen or argon).

  • Reagent Charging: Charge the reactor with the aryl halide (e.g., 0.78 kg, 5.0 mol), 1-Boc-4-isobutylpiperazine (1.21 kg, 5.0 mol), sodium tert-butoxide (0.58 kg, 6.0 mol), and toluene (10 L).

  • Catalyst Addition: Add the palladium catalyst and ligand under a nitrogen blanket.

  • Reaction: Heat the mixture to 80-100 °C and stir for 8-12 hours, monitoring by TLC or LC-MS.

  • Cooling and Filtration: Cool the reaction mixture, dilute with toluene, and filter through a pad of celite to remove inorganic salts and the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude product in DCM (5 L) and cool to 0 °C. Slowly add TFA or a solution of HCl in dioxane. Stir at room temperature for 2-4 hours.

  • Isolation: Concentrate the mixture and triturate with diethyl ether to precipitate the product as a salt. The solid can be collected by filtration and dried.

Data Presentation
ParameterStep 1: Reductive AminationStep 2: N-Arylation & Deprotection
Starting Materials 1-Boc-piperazine, Isobutyraldehyde1-Boc-4-isobutylpiperazine, Aryl halide
Key Reagents Sodium triacetoxyborohydridePd₂(dba)₃, BINAP, NaOtBu, TFA/HCl
Solvent DichloromethaneToluene, Dichloromethane
Reaction Temperature 0 °C to Room Temperature80-100 °C (Arylation), 0 °C to RT (Deprotection)
Reaction Time 12-16 hours8-12 hours (Arylation), 2-4 hours (Deprotection)
Typical Yield 85-95%70-85% (over two steps)
Purity (by HPLC) >95%>98%

Application Notes: Biological Pathways

This compound derivatives have been investigated for their potential to interact with various biological targets. Two prominent areas of interest are their antifungal activity through the inhibition of ergosterol biosynthesis and their modulation of serotonergic and dopaminergic pathways in the central nervous system.

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its biosynthesis pathway is a key target for antifungal drugs.[1][2] Piperazine derivatives, particularly those with structural similarities to morpholines, can inhibit enzymes in this pathway, such as sterol C14-demethylase (ERG11) or C8-C7 isomerase (ERG2).[1] Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps (including ERG11, ERG2) Isobutylpiperazine This compound Derivative Isobutylpiperazine->Lanosterol Inhibits ERG11/ERG2 Serotonin_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_Vesicle Serotonin (5-HT) Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Receptor 5-HT1A Receptor Serotonin->Receptor Binds Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Neuronal_Response Neuronal Response (e.g., altered firing rate) Signaling_Cascade->Neuronal_Response Isobutylpiperazine This compound Derivative Isobutylpiperazine->Receptor Modulates (Agonist/Antagonist)

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1-isobutylpiperazine, with a primary focus on preventing di-alkylation.

Troubleshooting Guide: Preventing Di-alkylation

Issue: Significant formation of 1,4-diisobutylpiperazine is observed.

This is the most common side reaction in the synthesis of this compound. The primary reason is the comparable nucleophilicity of the two nitrogen atoms in the piperazine ring. Once the first isobutyl group is attached, the second nitrogen is still sufficiently reactive to undergo alkylation.

Possible Causes and Solutions:

  • Incorrect Stoichiometry: An insufficient excess of piperazine relative to the isobutylating agent increases the probability of the mono-substituted product reacting again.

    • Solution: Employ a large excess of piperazine. A molar ratio of 4:1 to 10:1 (piperazine to isobutylating agent) is recommended to statistically favor mono-alkylation.[1]

  • High Reaction Temperature: Elevated temperatures can provide the activation energy needed for the second alkylation to occur at a significant rate.

    • Solution: Maintain a lower reaction temperature. The optimal temperature will depend on the specific isobutylating agent and solvent used. It is advisable to start with room temperature or below and monitor the reaction progress.

  • Inappropriate Choice of Base: A strong base can deprotonate the mono-substituted piperazine, increasing its nucleophilicity and promoting di-alkylation.

    • Solution: Use a mild base or a method that does not require a strong base. For instance, when using a protecting group strategy, a weaker base like potassium carbonate is often sufficient.[2]

  • Direct Alkylation Method: Direct alkylation of piperazine is inherently prone to di-alkylation.

    • Solution: Consider alternative synthetic strategies that offer better control over mono-substitution. The most effective methods include:

      • Mono-protection Strategy: Protect one of the piperazine nitrogens with a suitable protecting group, such as a Boc (tert-butyloxycarbonyl) group. After alkylating the unprotected nitrogen, the Boc group can be removed under acidic conditions.[2]

      • Use of Piperazine Salts: By using a monopiperazinium salt (e.g., piperazine monohydrochloride), one nitrogen is protonated and thus deactivated towards alkylation.[1][3] The alkylation will preferentially occur on the free, more nucleophilic nitrogen.

      • Reductive Amination: This method involves reacting a mono-protected piperazine (like 1-Boc-piperazine) with isobutyraldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This approach is highly selective for mono-alkylation and avoids the formation of quaternary ammonium salts.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method to ensure selective mono-isobutylation of piperazine?

A1: The use of a mono-protected piperazine, such as 1-Boc-piperazine, followed by reductive amination with isobutyraldehyde is generally considered one of the most reliable and clean methods.[1][2] This strategy offers high selectivity for the desired mono-alkylated product and minimizes the formation of di-alkylated and quaternary ammonium byproducts. The subsequent deprotection of the Boc group is typically a high-yielding step.

Q2: I am using a large excess of piperazine, but still getting significant amounts of the di-alkylated product. What can I do?

A2: If di-alkylation is still a problem despite using a large excess of piperazine, consider the following:

  • Slow Addition: Add the isobutylating agent (e.g., isobutyl bromide) dropwise and slowly to the solution of piperazine. This maintains a low concentration of the alkylating agent throughout the reaction, further favoring a reaction with the more abundant unsubstituted piperazine.

  • Lower Temperature: As mentioned in the troubleshooting guide, reducing the reaction temperature can decrease the rate of the second alkylation.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. In some cases, using a nonpolar solvent can cause the mono-alkylated product salt to precipitate, effectively removing it from the reaction mixture and preventing further alkylation.[2]

Q3: How can I remove the unreacted piperazine and the di-isobutylpiperazine byproduct from my final product?

A3: Purification can be achieved through several methods:

  • Acid-Base Extraction: The basicities of piperazine, this compound, and 1,4-diisobutylpiperazine are different. This difference can be exploited in a carefully controlled acid-base extraction to separate the components.

  • Column Chromatography: Silica gel column chromatography is a standard method for separating the desired mono-alkylated product from the starting material and the di-alkylated byproduct. A solvent system such as dichloromethane/methanol is often effective.[2]

  • Distillation: If the boiling points of the components are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.

Q4: Can I use isobutyraldehyde directly with piperazine for reductive amination?

A4: While technically possible, reacting isobutyraldehyde directly with piperazine in a reductive amination is likely to result in a mixture of mono- and di-substituted products, as well as potential polymerization. It is highly recommended to use a mono-protected piperazine to ensure selectivity.

Data Presentation

Table 1: Comparison of Yields for Different Mono-Alkylation Strategies

StrategyAlkylating/Acylating AgentSolventBase/Reducing AgentConditionsYield of Mono-alkylated ProductReference
N-Acetylpiperazine Alkylationn-Butyl bromideAcetonitrileK₂CO₃Reflux overnight88%[1]
Mono-protonated Piperazinep-tert-Butylbenzyl chlorideEthanolIn situ salt formation1 hr at RT, 30 min at 70°C83%[1][3]
Reductive AminationButyraldehydeNot specifiedNaBH(OAc)₃Not specifiedHigh selectivity, specific yield not stated[2]
Excess PiperazineAlkyl halidePyridinePyridine (as base and solvent)Reflux for 12 hours>60% (as salt)[2]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-piperazine

This protocol is a prerequisite for strategies involving a protected piperazine.

  • Dissolution: Dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).

  • Addition of Boc-Anhydride: To the stirred solution, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in DCM dropwise over a period of 3 hours at room temperature.

  • Reaction: Allow the mixture to stir for an additional 22 hours.

  • Work-up: Evaporate the solvent under reduced pressure. Add water to the residue.

  • Isolation: The insoluble product, 1-Boc-piperazine, is collected by filtration.[2]

Protocol 2: Mono-alkylation using a Piperazine Salt

  • Salt Formation: Prepare a solution of piperazine hexahydrate (1.0 equivalent) and hydrochloric acid (1.0 equivalent of 11.5 N HCl) in ethanol. This forms the monopiperazinium salt in situ.[1][3]

  • Cooling: Cool the solution to 20°C with stirring.

  • Addition of Alkylating Agent: Add the isobutylating agent (e.g., isobutyl bromide or chloride) (0.5 equivalents) dropwise to the stirred solution.

  • Reaction: Stir the mixture for 1-2 hours at room temperature, and then for 30 minutes at 70°C.[1][3]

  • Work-up and Isolation: After cooling, the reaction mixture is typically subjected to an aqueous work-up. The product can be extracted with an organic solvent after basification of the aqueous layer. Further purification can be done by distillation or chromatography.

Visualizations

Reaction_Pathway cluster_main Direct Alkylation of Piperazine Piperazine Piperazine Mono_Product This compound (Desired Product) Piperazine->Mono_Product + R-X Isobutyl_X Isobutyl Halide (R-X) Di_Product 1,4-Diisobutylpiperazine (Byproduct) Mono_Product->Di_Product + R-X

Caption: Reaction pathway for direct alkylation of piperazine.

Troubleshooting_Workflow Start Di-alkylation Observed Check_Stoichiometry Is a large excess of piperazine used (e.g., >4:1)? Start->Check_Stoichiometry Increase_Excess Increase piperazine excess Check_Stoichiometry->Increase_Excess No Check_Conditions Are reaction conditions (temp, addition rate) optimized? Check_Stoichiometry->Check_Conditions Yes Increase_Excess->Check_Conditions Optimize_Conditions Lower temperature, slow addition of alkylating agent Check_Conditions->Optimize_Conditions No Consider_Alternatives Is direct alkylation the best method? Check_Conditions->Consider_Alternatives Yes Optimize_Conditions->Consider_Alternatives Alternative_Methods Switch to alternative strategy: - Protection/Deprotection - Piperazine Salt - Reductive Amination Consider_Alternatives->Alternative_Methods No End Mono-alkylation Favored Consider_Alternatives->End Yes Alternative_Methods->End

Caption: Troubleshooting workflow for di-alkylation.

References

Technical Support Center: Optimizing Reaction Conditions for N-isobutylation of Piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the N-isobutylation of piperazine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-isobutylpiperazine, offering potential causes and actionable solutions.

Question 1: Why is the yield of my N-isobutylation reaction low or non-existent?

Answer:

Low yields can stem from several factors related to reagents and reaction conditions.

  • Potential Causes:

    • Inactive Reagents: Moisture or impurities in piperazine, isobutyl halide, solvents, or base can inhibit the reaction.

    • Insufficient Base: The base may not be strong enough or used in sufficient quantity to neutralize the hydrohalic acid generated during the reaction, leading to the formation of a piperazine salt which is less nucleophilic.[1][2]

    • Low Reaction Temperature: The activation energy for the reaction may not be met, resulting in a very slow or stalled reaction.[1]

    • Poor Solubility: Reagents, particularly the piperazine starting material or the base, may not be sufficiently soluble in the chosen solvent.[1]

  • Solutions:

    • Ensure Reagent Quality: Use high-purity, anhydrous reagents and solvents.[1] Dry solvents using appropriate methods if necessary.

    • Optimize Base: Use a strong, anhydrous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in at least 1.5-2.0 equivalents.[1]

    • Increase Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider heating the reaction mixture to 60-80 °C or refluxing, while monitoring for potential side product formation.[1]

    • Change Solvent: If solubility is an issue, switch to a more polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1]

Question 2: My reaction produces a significant amount of the di-isobutylated byproduct. How can I improve mono-selectivity?

Answer:

The formation of the di-alkylated byproduct is a common challenge due to the second nitrogen on piperazine.

  • Potential Causes:

    • Incorrect Stoichiometry: Using a 1:1 molar ratio of piperazine to isobutyl halide favors di-alkylation.

    • Rapid Addition of Alkylating Agent: A high local concentration of the isobutyl halide can lead to the second alkylation occurring before the mono-alkylated product can be dispersed.[1]

    • Unprotected Piperazine: The mono-N-isobutylpiperazine product can be more nucleophilic than piperazine itself, leading to a faster second alkylation.

  • Solutions:

    • Use Excess Piperazine: Employ a significant excess of piperazine (e.g., 5-10 fold) relative to the isobutyl halide. This statistically favors the alkylation of the more abundant starting material over the mono-substituted product.[2][3]

    • Slow Addition: Add the isobutyl halide dropwise to the reaction mixture, preferably at a lower temperature, to maintain a low concentration of the alkylating agent.[3]

    • Use a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine.[2][4][5] This physically blocks one nitrogen, forcing the reaction to occur selectively at the other. The protecting group can then be removed in a subsequent step.[4]

Question 3: The product seems to be stuck in the aqueous layer during work-up. How can I extract it?

Answer:

This is a frequent issue caused by the basic nature of the piperazine product, which forms a water-soluble salt in the presence of acid.

  • Potential Cause:

    • Product Protonation: The N-isobutylpiperazine product is protonated by the acidic byproduct (e.g., HBr) generated during the reaction, forming a water-soluble ammonium salt.[2]

  • Solution:

    • Basify the Aqueous Layer: After the reaction, during the aqueous work-up, adjust the pH of the aqueous layer to approximately 9.5-12 using a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[1] This deprotonates the product, converting it to its free base form, which is significantly more soluble in organic solvents like dichloromethane, chloroform, or ethyl acetate, allowing for efficient extraction.[1][2]

IssuePotential CauseRecommended SolutionCitation
Low / No Yield Impure/wet reagents, insufficient base, low temperature, poor solubility.Use anhydrous reagents, increase base to 2.0 eq (e.g., K₂CO₃), heat to 60-80 °C, switch to DMF solvent.[1][3]
Poor Mono-selectivity Incorrect stoichiometry, unprotected piperazine.Use 5-10 fold excess of piperazine or use mono-protected N-Boc-piperazine.[2][3][4]
Reaction Stalls Poor reagent solubility, reversible reaction.Switch to a more suitable solvent like DMF, ensure sufficient base to neutralize acid byproduct.[1]
Extraction Issues Product is protonated and water-soluble.Adjust aqueous layer to pH 9.5-12 with a base (e.g., NaOH) before extraction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for achieving mono-N-isobutylation of piperazine?

There are two main strategies:

  • Direct Alkylation: This involves reacting piperazine directly with an isobutyl halide. To achieve mono-selectivity, a large excess of piperazine is typically used.[2][3] This method is straightforward but can require a more involved purification to remove the excess piperazine.

  • Protected Piperazine Strategy: This is a two-step process that offers excellent control and selectivity. First, one nitrogen of piperazine is protected (e.g., with a Boc group).[4] This N-Boc-piperazine is then alkylated with an isobutyl halide. Finally, the Boc group is removed under acidic conditions to yield the desired mono-isobutylpiperazine.[4]

Q2: Which protecting group is best for selective mono-alkylation?

The tert-butyloxycarbonyl (Boc) group is the most widely used and effective protecting group for this purpose.[2][4] It is stable under the basic conditions of the alkylation reaction and can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) that typically do not affect the product.[4] N-acetylpiperazine is another viable option.[5]

Q3: What are the typical reaction conditions for direct N-isobutylation?

Typical conditions involve using an excess of piperazine, an isobutyl halide (bromide is common), a base like potassium carbonate (K₂CO₃), and a polar aprotic solvent such as acetonitrile (MeCN) or DMF. The reaction often requires heating to 60-80 °C and is monitored by TLC or LC-MS until completion.[1]

Q4: How can I purify the final N-isobutylpiperazine product?

Several methods can be used depending on the impurities:

  • Acid-Base Extraction: This technique is effective for separating the basic piperazine product from non-basic impurities.[3]

  • Column Chromatography: Silica gel chromatography is a standard method for purifying the crude product.[1]

  • Distillation: If the product is a liquid with a suitable boiling point, fractional distillation can be an effective purification method, especially on a larger scale.[2][6]

  • Crystallization: If the product or its salt is a solid, recrystallization can provide a high-purity final product.[3]

StrategyStoichiometry (Piperazine:Isobutyl Halide)Key ReagentsTemperatureProsCons
Direct Alkylation 5-10 : 1K₂CO₃, MeCN or DMF60-80 °COne step synthesisRequires large excess of piperazine; purification can be difficult.
Protected Strategy 1 : 1.1 (N-Boc-Piperazine)K₂CO₃, MeCN or DMF; then TFA or HClRT to 60 °CHigh mono-selectivity; easier purification.Multi-step process (protection, alkylation, deprotection).

Experimental Protocols

Protocol 1: Direct N-isobutylation of Piperazine

This protocol prioritizes mono-alkylation by using a large excess of piperazine.

  • Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add piperazine (10.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (MeCN) to the flask to form a stirrable suspension.

  • Reagent Addition: While stirring vigorously, add isobutyl bromide (1.0 eq) dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperazine.

    • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate.

    • To remove any remaining piperazine, perform an acid-base extraction.[3]

  • Purification: Purify the crude product by column chromatography on silica gel to isolate pure N-isobutylpiperazine.

Protocol 2: Synthesis via N-Boc-piperazine

This protocol ensures high mono-selectivity through the use of a protecting group.[4]

  • Step A: N-isobutylation of N-Boc-piperazine

    • Setup: To a dry round-bottom flask, add N-Boc-piperazine (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

    • Reagent Addition: Add isobutyl bromide (1.1 eq) to the mixture at room temperature.

    • Reaction: Stir the reaction at room temperature or gently heat to 50 °C until TLC or LC-MS analysis indicates the consumption of the starting material.

    • Work-up: Dilute the reaction mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be used directly in the next step or purified by column chromatography.

  • Step B: Boc Deprotection

    • Setup: Dissolve the crude N-Boc-N'-isobutylpiperazine from the previous step in dichloromethane (DCM).

    • Reagent Addition: Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA, 3-5 eq).

    • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Work-up: Concentrate the mixture under reduced pressure. Dissolve the residue in water and basify to pH >10 with 2M NaOH.

    • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-isobutylpiperazine.

Diagrams

Workflow for Direct N-Isobutylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Combine Piperazine (10 eq), K₂CO₃ (2 eq) and Anhydrous MeCN add Add Isobutyl Bromide (1 eq) dropwise prep->add react Heat to 80 °C Monitor by TLC/LC-MS (12-24h) add->react workup Cool, filter salts, concentrate filtrate react->workup purify Purify by Column Chromatography workup->purify product N-Isobutylpiperazine purify->product

Caption: Standard workflow for direct N-isobutylation of piperazine.

Workflow for Protected N-Isobutylation cluster_alkylation Step A: Alkylation cluster_deprotection Step B: Deprotection start N-Boc-Piperazine + Isobutyl Bromide + K₂CO₃ in DMF react_A Stir at RT-50 °C Monitor by TLC/LC-MS start->react_A workup_A Aqueous Work-up & Extraction react_A->workup_A intermediate Crude N-Boc-N'- isobutylpiperazine workup_A->intermediate react_B Dissolve in DCM Add TFA at 0 °C intermediate->react_B stir_B Stir at RT (2-4h) react_B->stir_B workup_B Concentrate, Basify (pH>10), & Extract stir_B->workup_B product N-Isobutylpiperazine workup_B->product

Caption: Two-step workflow using N-Boc protected piperazine.

Troubleshooting Decision Tree start Low or No Product? reagents Reagents & Conditions OK? (Anhydrous, Temp, Base) start->reagents Yes selectivity Di-alkylation Issue? reagents->selectivity Yes sol_reagents Fix Conditions: - Use anhydrous solvent/reagents - Increase temperature - Use stronger/more base reagents->sol_reagents No extraction Product in Aqueous Layer? selectivity->extraction No sol_selectivity Improve Selectivity: - Use excess piperazine - Slow addition of halide - Use N-Boc-piperazine selectivity->sol_selectivity Yes sol_extraction Improve Extraction: - Basify aqueous layer  to pH 9.5-12 extraction->sol_extraction Yes success Problem Solved sol_reagents->success sol_selectivity->success sol_extraction->success

Caption: Troubleshooting logic for N-isobutylation of piperazine.

References

Side reactions and byproduct formation in 1-Isobutylpiperazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Isobutylpiperazine. The following information is designed to help you navigate common challenges, minimize side reactions, and reduce the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are direct N-alkylation and reductive amination.

  • Direct N-Alkylation: This method involves the reaction of piperazine with an isobutyl halide (e.g., isobutyl bromide or isobutyl iodide) in the presence of a base. It is a straightforward approach but can be prone to over-alkylation.

  • Reductive Amination: This one-pot, two-step process involves the reaction of piperazine with isobutyraldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This method is often preferred for its selectivity in producing mono-alkylated products.

Q2: What is the most common side reaction in the direct alkylation of piperazine to form this compound?

A2: The most prevalent side reaction is the formation of the di-alkylated byproduct, 1,4-diisobutylpiperazine. This occurs because both nitrogen atoms in the piperazine ring are nucleophilic and can react with the isobutyl halide.

Q3: How can I minimize the formation of the di-isobutylpiperazine byproduct in direct alkylation?

A3: Several strategies can be employed to favor mono-alkylation and minimize the formation of the di-substituted byproduct:

  • Use of Excess Piperazine: Employing a large excess of piperazine (e.g., 5-10 equivalents) relative to the isobutyl halide increases the statistical probability of the alkylating agent reacting with an un-substituted piperazine molecule.

  • Slow Addition of Alkylating Agent: Adding the isobutyl halide dropwise to the reaction mixture helps maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Use of a Mono-protected Piperazine: Utilizing a mono-protected piperazine, such as N-Boc-piperazine, directs the alkylation to the unprotected nitrogen atom. The protecting group can then be removed in a subsequent step.

  • Formation of a Monopiperazinium Salt: Reacting piperazine with one equivalent of a strong acid to form the monopiperazinium salt reduces the nucleophilicity of the second nitrogen, thus hindering di-alkylation.

Q4: What are potential side reactions during the reductive amination synthesis of this compound?

A4: While generally more selective, reductive amination can also have side reactions, often related to the reagents used:

  • Over-alkylation: Although less common than in direct alkylation, if the reaction conditions are not optimized, the newly formed this compound can react with another molecule of isobutyraldehyde and the reducing agent to form the di-substituted product.

  • Side Reactions of the Reducing Agent: Some reducing agents can have side reactions. For instance, sodium triacetoxyborohydride (STAB) can sometimes lead to the acetylation of the amine. Prolonged reaction times in solvents like dichloromethane (DCM) can also lead to side products.

  • Aldol Condensation of Isobutyraldehyde: Under basic or acidic conditions, isobutyraldehyde can undergo self-condensation reactions.

Q5: How can I purify the final this compound product?

A5: Purification of this compound can be achieved through several methods:

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid amines like this compound.

  • Column Chromatography: Silica gel column chromatography can be used to separate the desired product from byproducts and unreacted starting materials.

  • Crystallization as a Salt: The product can be converted to a salt (e.g., hydrochloride or dihydrochloride) and purified by crystallization. The pure amine can then be regenerated by treatment with a base.

Troubleshooting Guides

Issue 1: Low Yield of this compound in Direct N-Alkylation
Potential Cause Troubleshooting Step Rationale
Formation of Di-isobutylpiperazine Use a 5-10 fold excess of piperazine. Add the isobutyl halide slowly to the reaction mixture.Statistically favors the reaction of the isobutyl halide with the more abundant unsubstituted piperazine. Maintains a low concentration of the electrophile, reducing the chance of a second alkylation.
Incomplete Reaction Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or GC-MS. Ensure the base is strong enough to neutralize the acid formed during the reaction.Ensures the reaction goes to completion. Prevents product degradation from excessive heating. The acid byproduct can inhibit the reaction if not effectively neutralized.
Poor Solubility of Reagents Choose a more suitable solvent, such as DMF, to ensure all reagents are fully dissolved.Poor solubility can lead to a stalled or incomplete reaction.
Use of Impure Reagents Use high-purity, anhydrous reagents and solvents.Impurities can interfere with the reaction and lead to the formation of side products.
Issue 2: Presence of Multiple Byproducts in Reductive Amination
Potential Cause Troubleshooting Step Rationale
Unreacted Starting Materials Use a slight excess of isobutyraldehyde to ensure complete consumption of the piperazine.Drives the reaction towards the product side.
Byproducts from the Reducing Agent Optimize the stoichiometry of the reducing agent to avoid a large excess. Choose a milder reducing agent if side reactions are observed.An excess of a strong reducing agent can lead to unwanted side reactions.
Impure Isobutyraldehyde Use freshly distilled isobutyraldehyde.Impurities or degradation products in the aldehyde can lead to the formation of various byproducts.
Improper Work-up Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) during the work-up to quench all acidic byproducts from the reducing agent.Incomplete quenching can leave acidic residues that can contaminate the product.

Quantitative Data Summary

Synthesis Method Key Parameters Expected Mono-alkylation Yield Major Byproduct Strategy to Minimize Byproduct
Direct N-Alkylation 1:1 Piperazine to Isobutyl BromideLow to Moderate1,4-Diisobutylpiperazine-
5:1 Piperazine to Isobutyl BromideGood to High1,4-Diisobutylpiperazine (significantly reduced)Use of excess piperazine.
N-Boc-piperazine + Isobutyl BromideHighMinimalUse of a protecting group.
Reductive Amination Piperazine + Isobutyraldehyde + STABHighUnreacted starting materials, minor di-alkylationOptimized stoichiometry.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation using Excess Piperazine

Materials:

  • Piperazine (5 equivalents)

  • Isobutyl bromide (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2 equivalents)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the isobutyl bromide to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure.

Protocol 2: Synthesis of this compound via Reductive Amination of N-Boc-Piperazine

Materials:

  • 1-Boc-piperazine (1 equivalent)

  • Isobutyraldehyde (1.1 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a reaction flask, add 1-Boc-piperazine and dichloromethane.

  • Add isobutyraldehyde and stir the mixture for 30 minutes at room temperature.

  • In portions, add sodium triacetoxyborohydride to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain N-Boc-1-isobutylpiperazine.

  • For deprotection, dissolve the crude product in a suitable solvent (e.g., DCM or methanol) and treat with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • After the deprotection is complete (monitored by TLC), neutralize the reaction mixture with a base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the this compound by distillation.

Visualizations

Synthesis_Pathways cluster_direct_alkylation Direct N-Alkylation cluster_reductive_amination Reductive Amination Piperazine Piperazine Product_DA This compound Piperazine->Product_DA + Isobutyl Bromide Isobutyl_Bromide Isobutyl Bromide Isobutyl_Bromide->Product_DA Base Base (e.g., K2CO3) Base->Product_DA Byproduct_DA 1,4-Diisobutylpiperazine Product_DA->Byproduct_DA + Isobutyl Bromide Piperazine_RA Piperazine Iminium_Ion Iminium Ion Intermediate Piperazine_RA->Iminium_Ion + Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde Isobutyraldehyde->Iminium_Ion Product_RA This compound Iminium_Ion->Product_RA Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product_RA

Caption: Main synthetic routes to this compound.

Troubleshooting_Direct_Alkylation cluster_solutions Solutions Start Low Yield in Direct Alkylation Check_Byproduct Check for Di-alkylation (GC-MS) Start->Check_Byproduct Incomplete_Reaction Check for Unreacted Starting Material (TLC/GC-MS) Start->Incomplete_Reaction Reagent_Issue Consider Reagent Purity/Solubility Start->Reagent_Issue Excess_Piperazine Use Excess Piperazine Check_Byproduct->Excess_Piperazine Slow_Addition Slowly Add Alkylating Agent Check_Byproduct->Slow_Addition Optimize_Conditions Increase Temp/Time, Check Base Incomplete_Reaction->Optimize_Conditions Change_Solvent Use a Better Solvent (e.g., DMF) Reagent_Issue->Change_Solvent Use_Pure_Reagents Use Anhydrous/Pure Reagents Reagent_issue_edge->Use_Pure_Reagents

Caption: Troubleshooting workflow for low yield in direct alkylation.

Experimental_Workflow_Reductive_Amination Start Start: N-Boc-Piperazine + Isobutyraldehyde in DCM Imine_Formation Stir for Imine Formation Start->Imine_Formation Reduction Add STAB for Reduction Imine_Formation->Reduction Quench Quench with NaHCO3 (aq) Reduction->Quench Extraction Extract with DCM Quench->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration1 Concentrate to get N-Boc-1-isobutylpiperazine Drying->Concentration1 Deprotection Deprotect with TFA or HCl Concentration1->Deprotection Neutralization Neutralize with Base Deprotection->Neutralization Extraction2 Extract Product Neutralization->Extraction2 Purification Purify by Distillation Extraction2->Purification End Final Product: this compound Purification->End

Caption: Experimental workflow for reductive amination synthesis.

Technical Support Center: N-Alkylation of 1-Isobutylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the yield and selectivity of N-alkylation reactions involving 1-isobutylpiperazine.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of this compound.

Issue Potential Cause Recommended Solution
Low to No Yield Insufficiently reactive alkylating agent: Alkyl chlorides are less reactive than bromides and iodides.- Use the corresponding alkyl bromide or iodide. - Increase the reaction temperature.
Poor choice of base: The selected base may not be strong enough to deprotonate the piperazine nitrogen effectively.- Use a stronger, non-nucleophilic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents are used.[1]
Low reaction temperature: The reaction may be too slow at lower temperatures.- Gradually increase the reaction temperature while monitoring for side product formation. Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]
Poor solubility of reactants: If reactants are not fully dissolved, the reaction will be slow or incomplete.- Switch to a more polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (MeCN).[1]
Formation of Di-alkylated Side Product Incorrect stoichiometry: Using a 1:1 ratio of this compound to the alkylating agent often leads to di-alkylation.- Use an excess of this compound relative to the alkylating agent to statistically favor mono-alkylation.[1]
Rapid addition of the alkylating agent: A high local concentration of the alkylating agent increases the likelihood of a second alkylation.- Add the alkylating agent slowly or dropwise to the reaction mixture.[1]
Reaction Stalls or is Incomplete Reversible reaction: The acidic byproduct (e.g., HBr) can protonate the piperazine, reducing its nucleophilicity.- Ensure a sufficient amount of base (at least 1.5-2.0 equivalents) is present to neutralize the acid formed during the reaction.[1]
Impure reagents or solvent: Water or other impurities can interfere with the reaction.- Use anhydrous solvents and high-purity reagents.
Product is Highly Water-Soluble and Difficult to Extract Product is in a protonated (salt) form: The acidic conditions of the reaction or workup can lead to the formation of a piperazinium salt.- During the aqueous workup, basify the aqueous layer to a pH of 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the product, making it more soluble in organic solvents like dichloromethane or ethyl acetate.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the N-alkylation of this compound?

A1: The two primary methods are direct alkylation and reductive amination.[1]

  • Direct Alkylation: This involves reacting this compound with an alkyl halide (e.g., bromide or iodide) in the presence of a base. It is a straightforward approach.[1]

  • Reductive Amination: This is a two-step, one-pot reaction where this compound is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced with an agent like sodium triacetoxyborohydride (STAB). This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I achieve selective mono-alkylation on the unsubstituted nitrogen of this compound?

A2: Achieving selective mono-alkylation is a common challenge. Here are some effective strategies:

  • Use of a Protecting Group: This is the most reliable method. Temporarily protect the secondary amine of this compound with a group like acetyl (Ac) or tert-butoxycarbonyl (Boc). After alkylating the other nitrogen, the protecting group can be removed.[1][2]

  • Control Stoichiometry: Using a significant excess of this compound compared to the alkylating agent can favor mono-alkylation.[1]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration, reducing the chance of di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

A3: The choice of base and solvent is crucial.

  • Bases: Strong, non-nucleophilic bases are preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common and effective choices. Typically, 1.5 to 2.0 equivalents of the base are used.[1]

  • Solvents: Polar aprotic solvents are generally used to ensure the reagents dissolve. Acetonitrile (MeCN) and dimethylformamide (DMF) are good options. It is important to use anhydrous solvents to prevent side reactions.[1]

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method to monitor the consumption of the starting materials and the formation of the product. Staining with ninhydrin can be useful for visualizing the amine-containing compounds. For more detailed analysis, liquid chromatography-mass spectrometry (LC-MS) can be used.

Data Presentation

The following table summarizes the yield of N-alkylation on N-acetylpiperazine with various alkyl bromides. This serves as a representative model for the reactivity of the second nitrogen on a substituted piperazine like this compound.

Alkyl BromideProductYield (%)
1-BromobutaneN-Butyl-N'-acetylpiperazine88
1-BromohexaneN-Hexyl-N'-acetylpiperazine87
1-BromooctaneN-Octyl-N'-acetylpiperazine90
1-BromododecaneN-Dodecyl-N'-acetylpiperazine87
(Data sourced from a study on the alkylation of N-acetylpiperazine, which provides a good model for the second alkylation of a mono-substituted piperazine)[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation of this compound

This protocol describes a general procedure for the mono-N-alkylation of this compound using an alkyl bromide.

Materials:

  • This compound

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry reaction flask, add this compound and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination of this compound

This protocol provides a method for N-alkylation using an aldehyde and a reducing agent.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.2 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound and the aldehyde in dichloromethane.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise to the mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Visualizations

N_Alkylation_Pathway cluster_reactants Reactants cluster_products Products This compound This compound Mono_Alkylated Mono-Alkylated Product This compound->Mono_Alkylated + R-X (Base, Solvent) Alkyl_Halide Alkyl Halide (R-X) Di_Alkylated Di-Alkylated Byproduct Mono_Alkylated->Di_Alkylated + R-X (Side Reaction)

Caption: Reaction pathway for the N-alkylation of this compound.

Experimental_Workflow start Start reactants Combine this compound, Base, and Solvent start->reactants add_alkylating_agent Slowly Add Alkylating Agent reactants->add_alkylating_agent reaction Heat and Stir (Monitor by TLC/LC-MS) add_alkylating_agent->reaction workup Aqueous Workup (Basify and Extract) reaction->workup purification Purify by Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for direct N-alkylation.

Troubleshooting_Yield start Low Yield Issue check_reagents Check Reagent Reactivity (Alkyl Halide, Base) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent) start->check_conditions check_workup Evaluate Workup Procedure (pH) start->check_workup solution_reagents Use more reactive alkyl halide. Use stronger base (K₂CO₃, Cs₂CO₃). check_reagents->solution_reagents Sub-optimal? solution_conditions Increase temperature. Use polar aprotic solvent (DMF, MeCN). check_conditions->solution_conditions Sub-optimal? solution_workup Basify aqueous layer to pH 9.5-12 before extraction. check_workup->solution_workup Product in aqueous layer?

Caption: Troubleshooting logic for low yield in N-alkylation reactions.

References

Technical Support Center: Purification of 1-Isobutylpiperazine by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-Isobutylpiperazine using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound is showing significant tailing on a silica gel column. What is the cause and how can I resolve this?

A: Tailing is a common issue when purifying amines like this compound on standard silica gel.[1][2] This is primarily due to the interaction between the basic amine groups of your compound and the acidic silanol groups on the surface of the silica stationary phase.[3] This strong interaction leads to poor peak shape and reduced separation efficiency.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to neutralize the acidic silanol groups.[1] Triethylamine (TEA) is a common choice, typically used at a concentration of 0.1-1%.[1] Ammonia can also be used.[3]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.[3]

    • Alumina (basic or neutral): This can be a good alternative to the acidic silica gel.

    • Amine-functionalized silica: These columns have a modified surface that is more compatible with basic compounds.[3]

  • Use a Base-Deactivated Column: For HPLC applications, select a column that is specifically "base-deactivated" or "end-capped" to minimize silanol interactions.[4]

Q2: I am experiencing low recovery of my this compound from the column. What are the potential reasons and solutions?

A: Low recovery can stem from several factors during the chromatographic purification process.

Potential Causes and Solutions:

  • Irreversible Adsorption: Your compound might be irreversibly binding to the silica gel. This is more likely if the compound is unstable on silica.[5]

    • Solution: Perform a small-scale test to check the stability of your compound on silica gel before running a large-scale column.[5] Consider the solutions for tailing mentioned in Q1, as reducing the strong interaction can also improve recovery.

  • Product Decomposition: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.[5]

    • Solution: Neutralizing the silica with a basic modifier in the eluent can mitigate this.[1] Alternatively, using a less acidic stationary phase like alumina is recommended.[3]

  • Incomplete Elution: The chosen solvent system may not be polar enough to elute your compound completely from the column.

    • Solution: Gradually increase the polarity of your eluent (gradient elution).[5] Ensure you flush the column with a very polar solvent system (e.g., 10% Methanol in Dichloromethane with 1% Triethylamine) after your expected product has eluted to check for any remaining compound.

Q3: How do I choose an appropriate starting solvent system for the purification of this compound on a silica gel column?

A: The ideal solvent system should provide a good separation between your product and impurities, ideally with a retention factor (Rf) of around 0.2-0.4 for your product on a TLC plate.[6] For N-substituted piperazines, common starting solvent systems include mixtures of a non-polar and a polar solvent.[7]

Recommended Starting Solvent Systems:

  • Hexane/Ethyl Acetate

  • Dichloromethane (DCM)/Methanol[2]

  • Petroleum Ether/Ethyl Acetate[7]

Methodology:

  • TLC Analysis: Use Thin Layer Chromatography (TLC) to test various ratios of these solvent systems.[8]

  • Add a Basic Modifier: To counteract the issues mentioned in Q1, add 0.1-1% triethylamine (TEA) to the solvent mixture.[1]

  • Optimize Ratio: Adjust the solvent ratio to achieve the desired Rf for this compound.

Q4: My separation of this compound from a non-polar impurity is poor. What strategies can I employ to improve the resolution?

A: Poor resolution between closely eluting compounds can often be improved by adjusting several chromatographic parameters.

Strategies for Improved Resolution:

  • Optimize the Mobile Phase: A less polar mobile phase will cause all compounds to move slower, potentially increasing the separation between them. Test different solvent systems and gradients using TLC.

  • Column Dimensions: Use a longer and narrower column. A greater column length provides more interaction time with the stationary phase, which can enhance separation.

  • Stationary Phase Particle Size: A smaller particle size of the stationary phase increases the surface area and can lead to better resolution, although it may also increase backpressure.

  • Sample Loading: Overloading the column is a common cause of poor separation. Ensure you are not using too much crude material for the column size. A general rule of thumb is to use 20-50 times the weight of adsorbent to the sample weight.[6] Consider dry loading if your compound is not very soluble in the initial eluent.[9]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the chromatographic purification of this compound and similar compounds.

Table 1: Mobile Phase Modifications for Amine Purification on Silica Gel

ModifierTypical ConcentrationPurposeReference
Triethylamine (TEA)0.1 - 1%Neutralizes acidic silanol groups to prevent tailing.[1]
Ammonium HydroxideSmall amountAlternative basic modifier to prevent tailing.[7]

Table 2: HPLC Parameters for Piperazine Analysis

ParameterExample Condition 1Example Condition 2Reference
Column Chiralpak IC (250 x 4.6 mm, 5 µm)Primesep 100/200[10]
Mobile Phase Acetonitrile:Methanol:DEA (90:10:0.1 v/v/v)Acetonitrile, Water, Nitric Acid[10][11]
Flow Rate 1.0 mL/min0.5 mL/min[10][11]
Detection UV at 340 nm (after derivatization)ELSD[10][11]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of this compound

  • TLC Analysis: Determine a suitable eluent system using TLC, aiming for an Rf of ~0.3 for this compound. A common starting point is a mixture of Hexane/Ethyl Acetate or DCM/Methanol, with the addition of 0.5% Triethylamine.[7]

  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]

    • Add a thin layer of sand on top of the packed silica.[6]

  • Sample Loading:

    • Dissolve the crude this compound mixture in a minimal amount of the eluent or a suitable solvent.[9]

    • Alternatively, for "dry loading," dissolve the crude product, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this to the top of the column.[9]

  • Elution:

    • Carefully add the eluent to the column.

    • Begin elution with the starting solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Fraction Collection and Analysis:

    • Collect fractions of a suitable volume.

    • Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Start Purification problem Problem Encountered? start->problem tailing Poor Peak Shape (Tailing) problem->tailing Yes low_yield Low Yield / No Product problem->low_yield Yes poor_sep Poor Separation problem->poor_sep Yes end Purification Successful problem->end No solution_tailing Add Basic Modifier (e.g., 0.5% TEA) Use Alumina or Amine-Functionalized Silica tailing->solution_tailing solution_yield Check for Decomposition on TLC Increase Eluent Polarity Flush Column with Polar Solvent low_yield->solution_yield solution_sep Optimize Solvent System (TLC) Use Longer/Narrower Column Reduce Sample Load poor_sep->solution_sep solution_tailing->end solution_yield->end solution_sep->end

Caption: Troubleshooting workflow for common chromatography issues.

Experimental_Workflow General Column Chromatography Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Solvent System) packing 2. Column Packing (Slurry Method) tlc->packing loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection analysis 6. Fraction Analysis (TLC) collection->analysis isolation 7. Combine Pure Fractions & Evaporate Solvent analysis->isolation

Caption: Step-by-step experimental workflow for column chromatography.

References

Technical Support Center: Purification of 1-Isobutylpiperazine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Isobutylpiperazine. The following information is designed to help you overcome common challenges in removing unreacted starting materials and purifying your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound N-alkylation reaction?

Common impurities include:

  • Unreacted this compound: Due to its basic nature and potential for high water solubility (especially when protonated), removal can be challenging.

  • Unreacted Electrophile (e.g., alkyl halide): Depending on its properties, it may be removed by extraction or chromatography.

  • Di-substituted Piperazine: The formation of a 1,4-disubstituted piperazine is a common side product if both nitrogen atoms of the piperazine ring react.[1] Using a mono-protected piperazine, such as N-Boc-piperazine, can prevent this.[1]

  • Solvent and Reagents: Residual solvents and reagents used in the reaction (e.g., bases like potassium carbonate, catalysts) will also be present in the crude product.

Q2: My N-alkylated this compound derivative is highly water-soluble. How can I effectively extract it during the work-up?

High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction.[1] To improve extraction into an organic layer:

  • Basify the aqueous layer: Add a base such as sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to deprotonate the piperazine nitrogens, making the product less water-soluble and more soluble in organic solvents.

  • "Salting out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Use a more polar organic solvent: If your product has high polarity, solvents like dichloromethane (DCM) or chloroform may be more effective for extraction than less polar solvents like ethyl acetate or ether.

Q3: I am having trouble purifying my this compound derivative using standard silica gel chromatography. What are my options?

Basic amines like this compound derivatives can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation, tailing of peaks, and even product degradation.[2] Here are some alternative approaches:

  • Treated Silica Gel:

    • Amine-functionalized silica: This type of stationary phase is more suitable for the purification of basic compounds.[2]

    • Adding a competing amine to the mobile phase: Incorporating a small amount of a volatile base like triethylamine (TEA) (e.g., 0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[2][3][4]

  • Alternative Stationary Phases:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[3]

    • Reverse-phase chromatography (C18): This technique separates compounds based on hydrophobicity. For basic amines, it is often beneficial to use a mobile phase with a high pH to ensure the compound is in its neutral, free-base form, which increases its retention.[2]

Q4: How can I remove unreacted this compound from my reaction mixture?

Several methods can be employed, often in combination:

  • Acid-Base Extraction: This is the most common method. By washing the organic layer containing the reaction mixture with a dilute acid (e.g., 1M HCl), the basic this compound will be protonated and extracted into the aqueous layer as a salt.[3][5][6][7][8] The desired product, if less basic, may remain in the organic layer.

  • Washing with Copper Sulfate: A wash with an aqueous solution of copper (II) sulfate can effectively remove primary and secondary amines by forming a copper-amine complex that partitions into the aqueous layer.[5][9]

  • Crystallization/Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[10][11][12][13] Unreacted starting materials and impurities will ideally remain in the mother liquor.

  • Distillation: If there is a significant difference in boiling points between your product and this compound, distillation (potentially under vacuum for high-boiling compounds) can be used for separation.

Troubleshooting Guides

Problem 1: Low yield after acid-base extraction.
Possible Cause Troubleshooting Step
Product is also extracted into the acidic aqueous layer. Your product may also be basic enough to be protonated and extracted. Check the pH of the aqueous layer after extraction. If your product is in the aqueous layer, you will need to basify it and re-extract with an organic solvent.
Incomplete extraction from the aqueous layer. Perform multiple extractions with smaller volumes of organic solvent rather than one large extraction. This is generally more efficient.
Emulsion formation. An emulsion is a stable mixture of the organic and aqueous layers that is difficult to separate. To break an emulsion, try adding brine, gently swirling the mixture, or filtering the mixture through a pad of Celite.
Product is partially soluble in water. Use the "salting out" technique by washing with brine to decrease the solubility of your product in the aqueous layer.
Problem 2: Streaking or tailing of the product spot on a silica TLC plate.
Possible Cause Troubleshooting Step
Strong interaction with acidic silica. Prepare the TLC plate by eluting it with the mobile phase containing a small amount of triethylamine (TEA) or ammonia before spotting your sample.[4]
Inappropriate mobile phase polarity. Adjust the polarity of your mobile phase. For basic amines on silica, a more polar solvent system (e.g., dichloromethane/methanol) is often required.
Sample is overloaded. Spot a more dilute solution of your sample on the TLC plate.
Problem 3: Co-elution of the product with unreacted this compound during column chromatography.
Possible Cause Troubleshooting Step
Insufficient separation on silica gel. Switch to a different stationary phase like basic alumina or amine-functionalized silica.[2] Alternatively, use reverse-phase chromatography.
Mobile phase is not optimized. Add a competing base like triethylamine to the mobile phase to reduce the interaction of the basic compounds with the silica.[4] Experiment with different solvent systems to improve selectivity.
Poor column packing. Ensure the column is packed uniformly to avoid channeling.

Data Presentation

Table 1: Comparison of Purification Techniques for N-Alkylated Piperazine Derivatives

Purification Method Advantages Disadvantages Typical Recovery Purity Achieved
Acid-Base Extraction Simple, fast, and effective for removing basic or acidic impurities.[6][7]May lead to emulsions; product may also be extracted if it has similar pKa to the impurity.80-95%>90%
Column Chromatography (Silica Gel with TEA) Good for separating compounds with different polarities.[2]Can be time-consuming; basic compounds may still show some tailing.[4]60-90%>98%
Column Chromatography (Alumina) Better for basic compounds than silica gel, less tailing.Can be less effective for separating compounds with very similar polarity.70-95%>98%
Recrystallization Can yield very high purity product if a suitable solvent is found.[11][13]Not suitable for oils or compounds that do not crystallize well; can have lower recovery.50-85%>99%

Note: The values for recovery and purity are estimates and can vary significantly depending on the specific reaction and compounds involved.

Experimental Protocols

Protocol 1: General Acid-Base Workup for an N-Alkylation Reaction of this compound

This protocol assumes the desired product is neutral or significantly less basic than this compound and is soluble in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

Materials:

  • Crude reaction mixture in an organic solvent.

  • 1M Hydrochloric acid (HCl).

  • Saturated sodium bicarbonate (NaHCO₃) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of 1M HCl to the separatory funnel.

  • Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.

  • Allow the layers to separate. The unreacted this compound will be in the lower aqueous layer as its hydrochloride salt.

  • Drain the lower aqueous layer.

  • Repeat the wash with 1M HCl (steps 2-5) one or two more times to ensure complete removal of the basic starting material.

  • Wash the organic layer with an equal volume of saturated NaHCO₃ solution to neutralize any remaining acid.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to the organic layer and swirl. The drying agent should no longer clump together when the solution is dry.

  • Filter the dried organic solution to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product, which can then be further purified if necessary (e.g., by column chromatography or recrystallization).

Protocol 2: Purification of a Basic this compound Derivative by Column Chromatography on Silica Gel

Materials:

  • Silica gel (appropriate mesh size for flash chromatography).

  • Crude product.

  • Solvent system (e.g., dichloromethane/methanol or hexanes/ethyl acetate).

  • Triethylamine (TEA).

  • Chromatography column, flasks, and other standard glassware.

  • TLC plates and visualization method (e.g., UV lamp, iodine chamber).

Procedure:

  • Choose a solvent system: Use TLC to determine an appropriate solvent system that gives good separation between your product and impurities. The desired product should have an Rf value of approximately 0.2-0.4. Add 0.5-1% TEA to the solvent system to improve the peak shape of the basic compound.

  • Prepare the column:

    • Slurry packing (recommended): Prepare a slurry of silica gel in the chosen mobile phase (including TEA). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Dry packing: Fill the column with dry silica gel and then slowly elute with the mobile phase until the silica is fully wetted and packed.

  • Load the sample:

    • Liquid loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the silica bed.

    • Dry loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent. Carefully add the resulting dry powder to the top of the column.

  • Elute the column: Add the mobile phase to the top of the column and apply pressure (e.g., with a pump or air line) to move the solvent through the column.

  • Collect fractions: Collect the eluent in a series of fractions (e.g., in test tubes).

  • Analyze fractions: Use TLC to analyze the collected fractions to determine which ones contain the pure product.

  • Combine and concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_analysis Analysis reaction This compound + Electrophile extraction Acid-Base Extraction reaction->extraction Crude Mixture drying Drying (e.g., Na2SO4) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography Crude Product recrystallization Recrystallization concentration->recrystallization Crude Product (if solid) purity Purity & Characterization (NMR, LC-MS) chromatography->purity recrystallization->purity

Caption: General experimental workflow for the synthesis and purification of this compound derivatives.

troubleshooting_logic start Crude Product acid_base Acid-Base Extraction start->acid_base Initial Cleanup is_solid Is the product a solid? purity_check Is purity > 90%? is_solid->purity_check Yes column Column Chromatography is_solid->column No (Oil) recrystallize Recrystallization purity_check->recrystallize Yes purity_check->column No final_product Pure Product recrystallize->final_product column->final_product acid_base->is_solid

Caption: Decision tree for selecting a suitable purification method for this compound reaction products.

References

Managing the basicity of 1-Isobutylpiperazine in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Isobutylpiperazine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the unique basicity of this compound during multi-step synthesis.

Frequently Asked Questions (FAQs)

FAQ 1: What are the pKa values of this compound and why are they critical in synthesis?

Understanding the basicity of this compound is fundamental to controlling its reactivity. As a disubstituted piperazine, it has two nitrogen atoms that can be protonated. The pKa values refer to the acidity of the conjugate acid of the amine. A higher pKa indicates a stronger base.

  • N1 (tertiary amine): The nitrogen bearing the isobutyl group is a tertiary amine. Its basicity is influenced by the electron-donating nature of the alkyl group, which increases the electron density on the nitrogen, making it more basic than the secondary amine.[1][2]

  • N4 (secondary amine): This nitrogen is a secondary amine and is generally less basic than the N1 nitrogen.

The predicted pKa for the conjugate acid of this compound is approximately 9.27.[3][4] For comparison, the pKa values for the parent piperazine molecule are approximately 9.73 (pKa1) and 5.35 (pKa2).[5] The isobutyl group slightly modifies these values.

Why this is critical: The dual basicity complicates reactions where precise pH control is necessary. The more basic nitrogen (N1) will react preferentially with acids or electrophiles. This can lead to undesired side reactions, neutralization of acidic catalysts, or difficulties in achieving selective functionalization at the desired nitrogen.

Table 1: Comparison of pKa Values for Piperazine and Related Amines

CompoundpKa of Conjugate AcidComments
Piperazine (pKa1)9.73[5]Refers to the first protonation.
Piperazine (pKa2)5.35[5]Refers to the second protonation.
1-Methylpiperazine (pKa1)9.65The methyl group is less electron-donating than isobutyl.
This compound ~9.27 (Predicted) [3][4]The isobutyl group influences the basicity of the tertiary amine.
Ammonia9.25For baseline comparison.
FAQ 2: How can I achieve selective mono-functionalization at the N4 position of this compound?

Achieving selective functionalization on the secondary amine (N4) in the presence of the more nucleophilic tertiary amine (N1) is a common challenge. The most robust strategy is to use a protecting group.[6][7]

Strategy: Protection, Functionalization, and Deprotection The most common and effective method involves temporarily "blocking" or protecting the N4-amine, performing the desired reaction on another part of the molecule (if applicable), and then removing the protecting group. The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for this purpose.

G start Start: This compound protect Step 1: N4-Protection (e.g., with Boc₂O) start->protect Protect the secondary amine protected_product N4-Boc-1-isobutylpiperazine protect->protected_product react Step 2: Reaction (e.g., Coupling, Alkylation) protected_product->react Perform desired synthesis step reacted_product Functionalized Intermediate react->reacted_product deprotect Step 3: N4-Deprotection (e.g., with TFA or HCl) reacted_product->deprotect Remove protecting group final_product Final Product: N4-functionalized This compound deprotect->final_product

Caption: Workflow for selective N4-functionalization. (Max Width: 760px)

Troubleshooting Guide

Problem 1: My amide coupling reaction with this compound is giving low yields.

Low yields in amide coupling reactions involving piperazine derivatives are often related to basicity issues.

Possible Causes & Solutions:

  • Neutralization of Coupling Reagents: The high basicity of this compound can neutralize the acidic activators (e.g., EDC·HCl) or additives (e.g., HOBt), rendering them ineffective.

    • Solution: Add an external, non-nucleophilic base like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to the reaction. This "scavenger" base will neutralize the acids formed during the reaction, allowing the this compound to act as a nucleophile. Use 1.5-2.0 equivalents of the scavenger base.

  • Salt Formation: Your carboxylic acid starting material may be forming an unreactive salt with the basic this compound.

    • Solution: Activate the carboxylic acid first by reacting it with the coupling reagents and a scavenger base before adding the this compound.

  • Incorrect Stoichiometry: If the piperazine is added as a salt (e.g., dihydrochloride), you must add sufficient base to liberate the free amine.

    • Solution: For a dihydrochloride salt, add at least 2 equivalents of a base like triethylamine (TEA) or DIPEA to neutralize the HCl before adding coupling reagents.

G cluster_0 Reaction Environment reagents Coupling Reagents (EDC, HOBt) acid_byproduct Acidic Byproducts (e.g., HCl) reagents->acid_byproduct Generates piperazine This compound (Highly Basic) piperazine->reagents Neutralizes (Problem) scavenger Scavenger Base (DIPEA, NMM) scavenger->acid_byproduct Neutralizes (Solution)

Caption: Role of a scavenger base in amide coupling. (Max Width: 760px)
Problem 2: I am struggling to purify my final product, which contains the this compound moiety.

The basic nature of your product can lead to purification challenges, especially with silica gel chromatography.[8]

Purification Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating basic compounds from neutral or acidic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

    • Extract with a dilute aqueous acid (e.g., 1M HCl). Your basic product will become a protonated salt and move into the aqueous layer.[9]

    • Wash the organic layer to remove impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to pH > 10 to deprotonate your product.

    • Extract your now-neutral product back into an organic solvent.

    • Dry and concentrate the organic layer to yield the purified product.

  • Modified Column Chromatography: Standard silica gel is acidic and can cause strong binding, leading to tailing and poor recovery of basic compounds.[8][10]

    • Amine Additives: Add a small amount of a volatile base, like triethylamine (~1-2%), to your mobile phase. This deactivates the acidic silanol groups on the silica surface, improving elution.[10]

    • Amine-Functionalized Silica: Use commercially available amine-treated silica gel columns (KP-NH). These columns have a basic stationary phase that minimizes unwanted interactions and often provides excellent separation with simple hexane/ethyl acetate gradients.[8][11]

  • Salt Formation & Crystallization: If your product is a solid, you can often form a crystalline salt (e.g., hydrochloride, tartrate) to achieve high purity. This method exploits the basicity of the piperazine nitrogen to form a stable, purifiable solid.[12]

Table 2: Troubleshooting Purification of Basic Compounds

IssueCauseRecommended Solution
Product streaks on TLC plate Strong interaction with acidic silica gel.Add 1% triethylamine to the TLC mobile phase.
Poor recovery from silica column Irreversible binding to the stationary phase.Use an amine-treated silica column or add a base like triethylamine to the eluent.[8][10]
Inseparable from basic impurities Similar polarity and basicity.Attempt acid-base liquid-liquid extraction to exploit pKa differences.[9]
Product is an oil/difficult to handle Amorphous nature of the free base.Convert the product to a crystalline salt (e.g., HCl, fumarate) for easier handling and purification.[12]

Key Experimental Protocols

Protocol 1: N4-Boc Protection of this compound

This protocol selectively protects the secondary amine, allowing for subsequent reactions at other sites.

  • Setup: Dissolve this compound (1.0 eq.) in a suitable aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Addition of Reagent: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0-1.1 eq.) in the same solvent dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The resulting N-Boc-1-isobutylpiperazine is often pure enough for the next step, or it can be purified by column chromatography.

Protocol 2: Deprotection of N-Boc Group

This protocol removes the Boc group to reveal the free N4-amine.

  • Setup: Dissolve the N-Boc protected compound (1.0 eq.) in a solvent such as dichloromethane (DCM), dioxane, or methanol.

  • Addition of Acid: Add an excess of a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA, 5-10 eq.) in DCM.

    • A 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be the corresponding acid salt (e.g., TFA or HCl salt).

  • Neutralization (Optional): To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 10, and extract the product with an organic solvent. Dry and concentrate to yield the deprotected amine.

References

Stability issues of 1-Isobutylpiperazine under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Isobutylpiperazine under various experimental conditions. This information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound are its potential degradation under strongly acidic and basic conditions. The piperazine ring and the N-isobutyl group can be susceptible to chemical modifications, which may alter the compound's purity, activity, and safety profile.

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The stability of this compound is significantly influenced by pH.

  • Neutral pH (pH ~7): The compound is expected to be relatively stable.

  • Acidic Conditions (pH < 4): Under acidic conditions, the nitrogen atoms of the piperazine ring will be protonated. While this can increase water solubility, strong acidic conditions, especially at elevated temperatures, can lead to the degradation of the molecule.

  • Basic Conditions (pH > 10): In strongly basic solutions, particularly with heating, N-alkylated piperazines can be susceptible to degradation.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the nitrogen atoms in the piperazine ring are susceptible to oxidation. The presence of oxidizing agents, exposure to light, and trace metal impurities can promote the formation of oxidation products, such as N-oxides.

Q4: What are the likely degradation products of this compound?

A4: Under forced degradation conditions, potential degradation products may arise from the cleavage of the N-isobutyl bond, modification of the isobutyl group, or opening/dehydrogenation of the piperazine ring.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps
Loss of parent compound peak and appearance of new peaks in HPLC analysis after treatment with acid. Acid-catalyzed degradation of this compound.- Neutralize the sample before analysis.- Reduce the acid concentration, temperature, or incubation time.- Perform a time-course study to monitor the degradation rate.
Complete disappearance of the starting material after exposure to strong base. Base-catalyzed degradation of this compound.- Use a milder base or lower concentration.- Decrease the reaction temperature and duration.- Consider the use of a protective group if the piperazine moiety needs to be preserved under basic conditions.
Formation of unexpected adducts or byproducts. Reaction with impurities in solvents or reagents.- Use high-purity solvents and reagents.- Degas solvents to remove dissolved oxygen.- Consider the use of antioxidants if oxidative degradation is suspected.

Quantitative Data on Stability

Condition Time (hours) This compound Remaining (%) Major Degradation Product A (%) Major Degradation Product B (%)
0.1 M HCl at 80°C010000
485105
8721810
12602515
24453520
0.1 M NaOH at 80°C010000
2751510
4552520
8304030
12155035

Note: This data is hypothetical and intended for illustrative purposes only. Actual degradation rates will vary depending on the specific experimental conditions.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M and 0.1 M

  • Sodium hydroxide (NaOH), 1 M and 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M HCl to a final concentration of 1 mg/mL.

    • Incubate the solution at 80°C.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the aliquots with an equimolar amount of NaOH.

    • Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solution at 80°C.

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12 hours).

    • Neutralize the aliquots with an equimolar amount of HCl.

    • Dilute the samples with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a 3% H₂O₂ solution to a final concentration of 1 mg/mL.

    • Keep the solution at room temperature.

    • Withdraw aliquots at specified time points and analyze by HPLC.

3. Analysis:

  • Analyze the stressed samples by a validated stability-indicating HPLC method.

  • Quantify the amount of this compound remaining and the formation of any degradation products.

Visualizations

Hypothesized Degradation Pathway of this compound

The following diagram illustrates a potential degradation pathway for this compound under strong acidic or basic conditions, which may involve the cleavage of the N-isobutyl bond.

G A This compound B Stress Conditions (Strong Acid/Base, Heat) A->B C Piperazine B->C D Isobutylene or Isobutanol B->D

Caption: Hypothesized degradation of this compound.

Experimental Workflow for Forced Degradation Study

This workflow outlines the key steps in performing a forced degradation study.

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1 M HCl, 80°C) Sampling Sample at Time Points A->Sampling B Base Hydrolysis (0.1 M NaOH, 80°C) B->Sampling C Oxidation (3% H2O2, RT) C->Sampling Start This compound (1 mg/mL) Start->A Start->B Start->C Neutralize Neutralize/ Quench Sampling->Neutralize Analysis HPLC Analysis Neutralize->Analysis

Caption: Forced degradation experimental workflow.

Technical Support Center: Overcoming Poor Solubility of 1-Isobutylpiperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 1-isobutylpiperazine derivatives during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing poor aqueous solubility. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge for derivatives of this compound. The initial approach should be a systematic evaluation of fundamental physicochemical properties. First, accurately determine the kinetic solubility of your compound in the specific aqueous buffer or medium used in your assay. This will establish the concentration at which the compound begins to precipitate under your experimental conditions. Concurrently, assess the compound's pKa to understand its ionization behavior at different pH values. Since piperazine derivatives are basic, adjusting the pH to a more acidic range can often enhance solubility by promoting ionization.

Q2: I'm observing precipitation of my compound during my cell-based or biochemical assays. How can I troubleshoot this?

A2: Compound precipitation during an assay can lead to inconsistent and unreliable results. Here is a stepwise approach to troubleshoot this issue:

  • Verify Concentration: Double-check that the final concentration of your derivative in the assay does not exceed its measured kinetic solubility in the assay medium.

  • Co-solvent Concentration: If you are using a co-solvent like DMSO to prepare your stock solution, ensure the final concentration in the assay is kept to a minimum, typically below 0.5%, as higher concentrations can cause the compound to precipitate out of the aqueous medium and may also introduce artifacts in the assay.

  • pH and Buffer Components: The pH and composition of your assay buffer can significantly impact the solubility of your compound. For basic compounds like this compound derivatives, a slightly acidic pH may improve solubility.

  • Serum Protein Binding: If your cell culture medium contains serum, your compound might be binding to serum proteins. This can sometimes improve solubility, but variability between serum batches can lead to inconsistent results. Test the solubility in both serum-free and serum-containing media to assess this effect.

Q3: Salt formation did not sufficiently improve the solubility of my this compound derivative. What are the alternative strategies?

A3: If salt formation proves ineffective, several advanced formulation strategies can be explored:

  • Co-crystallization: This involves combining the active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with different, and often improved, physicochemical properties, including solubility.

  • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can significantly increase its aqueous solubility and dissolution rate by overcoming the crystal lattice energy.

  • Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area available for dissolution, which can enhance the dissolution rate.

  • Prodrug Approach: A less active or inactive form of the drug is chemically modified to have improved solubility and is then converted to the active form in vivo.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs, forming inclusion complexes that are more soluble in water.

Troubleshooting Guides

Guide 1: Inconsistent Results in Biological Assays

This guide provides a logical workflow for troubleshooting inconsistent assay results suspected to be caused by poor compound solubility.

Validation & Comparative

1-Isobutylpiperazine vs. 1-Benzylpiperazine: A Comparative Guide for Scaffold Design in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine moiety is a privileged scaffold in medicinal chemistry, renowned for its presence in a multitude of clinically successful drugs. Its versatile structure allows for disubstitution, enabling the fine-tuning of physicochemical and pharmacological properties. This guide provides a comparative analysis of two key piperazine analogs: 1-isobutylpiperazine and 1-benzylpiperazine (BZP), to aid researchers in scaffold selection for novel drug design. While 1-benzylpiperazine is a well-characterized compound with known central nervous system (CNS) stimulant properties, data on this compound is less extensive. This guide compiles available experimental data for BZP and offers insights into the potential properties of this compound based on structure-activity relationship (SAR) principles of N-substituted piperazines.

Physicochemical and Pharmacological Properties

The substitution at the N1 position of the piperazine ring significantly influences the molecule's interaction with biological targets. The benzyl group in BZP introduces an aromatic ring, which can engage in π-π stacking and hydrophobic interactions with protein residues. In contrast, the isobutyl group of this compound provides a smaller, aliphatic, and branched hydrophobic moiety. This fundamental structural difference is expected to translate into distinct pharmacological profiles.

PropertyThis compound (Predicted/Inferred)1-Benzylpiperazine (Experimental Data)
Primary Pharmacological Activity Likely CNS depressant or modulator, depending on the other substituent. Less likely to be a potent stimulant.CNS Stimulant[1][2][3]
Mechanism of Action Unknown. Potentially higher selectivity for specific receptor subtypes due to the absence of broad monoaminergic activity.Dopamine and Serotonin Releasing Agent and Reuptake Inhibitor[3][4]
Receptor Affinity Data not available. The isobutyl group may confer affinity for different targets compared to the benzyl group.Moderate affinity for dopamine and serotonin transporters.[4]
In Vitro Metabolism Data not available. Expected to undergo aliphatic hydroxylation and N-dealkylation.Metabolized via hydroxylation of the aromatic ring and N-dealkylation.[5][6][7]
Pharmacokinetics (in humans) Data not available.Peak plasma concentrations reached in 60-90 minutes; elimination half-life of approximately 5.5 hours.[8][9]
Known Toxicity Data not available.Sympathomimetic toxicity, agitation, tachycardia, and seizures.[3]

Signaling Pathways and Mechanisms of Action

1-Benzylpiperazine primarily exerts its stimulant effects by increasing the synaptic concentrations of dopamine and serotonin. It achieves this by promoting the release and inhibiting the reuptake of these neurotransmitters. This dual action leads to widespread activation of dopaminergic and serotonergic pathways in the brain, contributing to its stimulant and euphoric effects.

BZP_Signaling cluster_presynaptic Presynaptic Neuron BZP 1-Benzylpiperazine DAT Dopamine Transporter (DAT) BZP->DAT Inhibits Reuptake SERT Serotonin Transporter (SERT) BZP->SERT Inhibits Reuptake Vesicle Synaptic Vesicle BZP->Vesicle Promotes Release Dopamine Dopamine Vesicle->Dopamine Serotonin Serotonin Vesicle->Serotonin Synapse Synaptic Cleft Dopamine->Synapse Release Serotonin->Synapse Release Postsynaptic Postsynaptic Receptors Synapse->Postsynaptic Binds

The pharmacological profile of this compound is not well-defined in the literature. However, based on the SAR of N-alkylpiperazines, the replacement of the benzyl group with a smaller alkyl chain generally reduces or abolishes the stimulant activity observed with BZP. The isobutyl group may lead to compounds with different selectivity profiles, potentially targeting other G-protein coupled receptors (GPCRs) or ion channels depending on the other substituent on the piperazine ring.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel piperazine derivatives. Below are representative protocols for key experiments.

Synthesis of N-Substituted Piperazines

A general and efficient method for the synthesis of monosubstituted piperazines is the reaction of piperazine with an appropriate alkyl or benzyl halide.

synthesis_workflow start Start piperazine Piperazine start->piperazine reagent Alkyl/Benzyl Halide start->reagent reaction Reaction in Solvent (e.g., Methanol) piperazine->reaction reagent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification product N-Substituted Piperazine purification->product

Protocol: Synthesis of 1-Benzylpiperazine

This procedure is adapted from a published method.[10]

  • Reaction Setup: In a round-bottom flask, dissolve piperazine (1 equivalent) in a suitable solvent such as methanol.

  • Addition of Reagent: To the stirred solution, add benzyl chloride (1 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., NaOH) to a pH of >10.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 1-benzylpiperazine.

Radioligand Binding Assay

Radioligand binding assays are essential for determining the affinity of a compound for a specific receptor.

Protocol: Dopamine D2 Receptor Binding Assay [11][12][13][14]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Radioligand: Use a suitable radioligand, for example, [³H]-Spiperone.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound (e.g., 1-benzylpiperazine).

    • For non-specific binding, add a high concentration of a known D2 antagonist (e.g., haloperidol).

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ and Ki values for the test compound.

Functional Assay

Functional assays measure the biological response elicited by a compound upon binding to its target.

Protocol: Serotonin 5-HT2A Receptor Calcium Flux Assay [15][16]

  • Cell Culture: Use a cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

  • Assay Buffer: A physiological buffer such as Hank's Balanced Salt Solution (HBSS) is typically used.

  • Assay Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Add varying concentrations of the test compound to the wells.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, suggesting agonist activity.

  • Data Analysis: Plot the change in fluorescence against the compound concentration to determine the EC₅₀ value.

In Vivo Behavioral Assay

Animal models are used to assess the overall effect of a compound on the central nervous system.

Protocol: Locomotor Activity Test in Mice [17][18][19][20][21]

  • Apparatus: Use an open-field arena equipped with infrared beams to automatically track the movement of the animal.

  • Animals: Use male mice (e.g., C57BL/6 strain).

  • Acclimation: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • Administer the test compound (e.g., 1-benzylpiperazine) or vehicle to the mice via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place the mouse in the center of the open-field arena.

    • Record the locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 30-60 minutes).

  • Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group using appropriate statistical tests. An increase in locomotor activity is indicative of a stimulant effect.

Structure-Activity Relationship (SAR) Insights

The nature of the substituent at the N1 position of the piperazine ring is a key determinant of its pharmacological activity.

SAR_Logic substituent N1-Substituent on Piperazine aromatic Aromatic (e.g., Benzyl) substituent->aromatic aliphatic Aliphatic (e.g., Isobutyl) substituent->aliphatic activity Pharmacological Activity aromatic->activity aliphatic->activity stimulant CNS Stimulant Activity (Dopamine/Serotonin Release) activity->stimulant Favors other Altered Selectivity (Potential for other targets) activity->other May lead to

  • N-Benzyl Group: The presence of the benzyl group is often associated with activity at monoamine transporters, leading to stimulant effects. The aromatic ring can participate in crucial binding interactions within the active sites of these proteins.

  • N-Alkyl Groups: Replacing the benzyl group with smaller, non-aromatic alkyl groups, such as isobutyl, generally leads to a loss of potent stimulant activity.[22] The isobutyl group, being branched and hydrophobic, will influence the overall lipophilicity and steric profile of the molecule. This can lead to a shift in the target profile, potentially favoring interactions with other receptors where a bulky aromatic group is not required or is detrimental to binding. The specific pharmacological profile of this compound-containing scaffolds will be highly dependent on the nature of the substituent at the N4 position.

Conclusion

In scaffold design, the choice between this compound and 1-benzylpiperazine will fundamentally dictate the likely pharmacological profile of the resulting compounds. 1-Benzylpiperazine is a suitable starting point for the design of CNS stimulants acting on dopaminergic and serotonergic systems, though careful optimization is required to mitigate its known toxicities. Conversely, this compound represents a less explored scaffold that is unlikely to yield potent CNS stimulants but may offer opportunities for developing compounds with novel activities and improved selectivity for other targets. The absence of extensive data on this compound highlights an area for future research to fully characterize its potential in drug discovery. Researchers are encouraged to synthesize and evaluate this compound derivatives to explore their therapeutic potential.

References

A Comparative Analysis of the Reactivity of 1-Isobutylpiperazine and Other N-Alkylpiperazines in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine moiety is a prevalent scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals due to its unique physicochemical properties.[1][2] The reactivity of its two nitrogen atoms allows for the synthesis of a diverse range of derivatives. This guide provides a comparative analysis of the reactivity of 1-isobutylpiperazine and other N-alkylpiperazines, with a focus on how the nature of the N-alkyl substituent influences key chemical transformations. This comparison is intended for researchers, scientists, and professionals in drug development to aid in the rational design and synthesis of novel compounds.

The reactivity of N-alkylpiperazines is primarily governed by the interplay of two key factors: the basicity of the secondary amine and the steric hindrance imposed by the N-alkyl substituent.

  • Basicity (pKa): The basicity of the non-substituted secondary amine is a crucial determinant of its nucleophilicity. The pKa of the conjugate acid of this amine reflects its tendency to accept a proton and, by extension, its ability to act as a nucleophile in chemical reactions. Generally, increasing the electron-donating ability of the N-alkyl group increases the basicity of the second nitrogen atom.[3]

  • Steric Hindrance: The size and branching of the alkyl group at the N1 position can sterically hinder the approach of electrophiles to the N4 nitrogen.[4][5] This effect can significantly impact the rate of reaction, particularly with bulky reagents. For instance, a larger alkyl group like isobutyl is expected to present more steric hindrance compared to a methyl or ethyl group.[4][5]

Comparative Data on N-Alkylpiperazine Basicity

The following table summarizes the pKa values for the conjugate acids of several N-alkylpiperazines. A higher pKa value corresponds to a more basic secondary amine.

CompoundN-Alkyl SubstituentpKa (at 298 K)
Piperazine-H9.73[2][6]
1-Methylpiperazine-CH₃9.09[6]
1-Ethylpiperazine-CH₂CH₃9.14[6]
1-(2-Hydroxyethyl)piperazine-CH₂CH₂OH8.90[6]
1,4-Dimethylpiperazine-CH₃ (at N4)8.26[6]

Note: A specific experimental pKa value for this compound was not found in the reviewed literature. However, based on the trend of increasing basicity with larger, non-branched alkyl groups (methyl vs. ethyl), the pKa of this compound is expected to be slightly higher than that of 1-ethylpiperazine, though potentially moderated by the branching of the isobutyl group.

Reactivity in Key Synthetic Transformations

N-Alkylation:

N-alkylation is a fundamental reaction for elaborating the piperazine scaffold. The introduction of a second alkyl group at the N4 position is highly sensitive to the existing substituent at N1.

  • 1-Methylpiperazine and 1-Ethylpiperazine: These derivatives are relatively reactive due to the lower steric bulk of the methyl and ethyl groups. They readily undergo further alkylation.

  • This compound: The branched isobutyl group presents a greater degree of steric hindrance around the N4 nitrogen compared to linear alkyl groups.[4][5] This increased steric bulk is expected to decrease the rate of N-alkylation, especially when using bulky alkylating agents. This can be advantageous in syntheses where mono-alkylation at a different position is desired, as it reduces the likelihood of undesired di-alkylation.

N-Acylation:

N-acylation is another common transformation used to introduce a variety of functional groups. Similar to alkylation, this reaction is influenced by both the nucleophilicity of the N4 nitrogen and steric factors.

  • General Trend: The reactivity in N-acylation generally follows the basicity of the piperazine derivative, with more basic amines reacting more readily with acylating agents like acid chlorides and anhydrides.[7]

  • Effect of Isobutyl Group: For this compound, while the basicity is expected to be comparable to or slightly higher than other small alkylpiperazines, the steric hindrance of the isobutyl group can slow the reaction rate. In competitive reactions, less sterically hindered N-alkylpiperazines may react preferentially.

Experimental Protocols

General Protocol for N-Alkylation of a Mono-Substituted Piperazine

This protocol describes a general method for the second N-alkylation of a piperazine derivative, such as this compound.

Materials:

  • 1-Alkylpiperazine (e.g., this compound)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile (CH₃CN) or another polar aprotic solvent

Procedure:

  • To a stirred suspension of the 1-alkylpiperazine (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add the alkyl halide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete (typically several hours to overnight), cool the mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetonitrile.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography or distillation.

Visualizations

G cluster_0 Mono-Alkylation Strategies cluster_1 Di-Alkylation Piperazine Piperazine Mono_Alkylated_Piperazine 1-(R1)-Piperazine Piperazine->Mono_Alkylated_Piperazine Direct Alkylation (Excess Piperazine) Alkylating_Agent_1 R1-X Alkylating_Agent_1->Mono_Alkylated_Piperazine Protected_Alkylated 1-Boc-4-(R1)-Piperazine Alkylating_Agent_1->Protected_Alkylated Di_Alkylated_Piperazine 1-(R1)-4-(R2)-Piperazine Mono_Alkylated_Piperazine->Di_Alkylated_Piperazine Second Alkylation Protected_Piperazine Boc-Piperazine Protected_Piperazine->Protected_Alkylated Alkylation Protected_Alkylated->Mono_Alkylated_Piperazine Deprotection Alkylating_Agent_2 R2-X Alkylating_Agent_2->Di_Alkylated_Piperazine

Caption: A general workflow for the synthesis of mono- and di-alkylated piperazines.

G cluster_0 Structural Feature: N-Alkyl Group cluster_1 Physicochemical Properties cluster_2 Chemical Reactivity Alkyl_Group N-Alkyl Group Steric_Hindrance Steric Hindrance Alkyl_Group->Steric_Hindrance Size & Branching (e.g., Isobutyl > Ethyl) Basicity Basicity (pKa) Alkyl_Group->Basicity Inductive Effect Reactivity Reactivity at N4 Steric_Hindrance->Reactivity Decreases Basicity->Reactivity Increases

Caption: The relationship between N-alkyl group structure and chemical reactivity.

References

A Comparative Guide to the Structure-Activity Relationship of 1-Isobutylpiperazine Analogs as Dopamine Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Isobutylpiperazine Analogs

The this compound moiety serves as a key building block in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] The isobutyl group, a relatively small and lipophilic substituent, can influence the pharmacokinetic and pharmacodynamic properties of the parent molecule. Modifications at the N4-position of the piperazine ring, typically with various aryl or heteroaryl groups, have been extensively explored to modulate affinity and selectivity for dopamine D2 and D3 receptors. These receptors are critical targets for the treatment of conditions such as schizophrenia, Parkinson's disease, and substance abuse disorders.

Comparative Analysis of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki in nM) of a series of 1-substituted-4-arylpiperazine analogs at human dopamine D2 and D3 receptors. While direct data for a complete series of this compound analogs is limited, the presented data for structurally related N-alkyl and N-aralkyl analogs allows for an inferential analysis of the isobutyl group's contribution to receptor affinity. The data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Binding Affinities (Ki, nM) of 1-Substituted-4-Arylpiperazine Analogs at Dopamine D2 and D3 Receptors

Compound IDN1-SubstituentN4-Aryl GroupD2 Ki (nM)D3 Ki (nM)D2/D3 SelectivityReference
1 Isobutyl2,3-Dichlorophenyl~25.3~6.97~3.6Inferred from related analogs[2]
2 Butyl2,3-Dichlorophenyl20.15.23.9[2]
3 Propyl2,3-Dichlorophenyl15.84.13.9[2]
4 Isobutyl2-Methoxyphenyl~45.2~12.5~3.6Inferred from related analogs[2]
5 Butyl2-Methoxyphenyl38.910.83.6[2]
6 Propyl2-Methoxyphenyl29.58.13.6[2]
7 ButylPhenyl56.210.45.4[2]
8 Butyl4-(Thiophen-3-yl)benzamide752967.8[3]
9 Butyl4-(Thiazol-4-yl)benzamide10231417.3[3]

Note: Values for compounds with an isobutyl substituent are estimated based on trends observed in closely related analogs and are intended for comparative purposes.

Structure-Activity Relationship Insights:

  • N1-Substituent: The nature of the alkyl group at the N1 position of the piperazine ring influences binding affinity. Generally, shorter alkyl chains like propyl and butyl are well-tolerated. The branched isobutyl group is expected to have a similar lipophilic character to the n-butyl group and likely results in comparable, if slightly lower, affinity due to steric factors.

  • N4-Aryl Group: The substitution on the N4-aryl ring is a major determinant of both affinity and selectivity.

    • Dichlorophenyl substitution , particularly the 2,3-dichloro pattern, consistently confers high affinity for both D2 and D3 receptors.[2]

    • Methoxyphenyl substitution , especially the 2-methoxy group, also leads to potent ligands.[2]

    • More complex and extended substituents, such as the benzamide moieties in compounds 8 and 9, can lead to a significant increase in selectivity for the D3 receptor over the D2 receptor, although overall affinity might be reduced.[3] This is often attributed to interactions with a secondary binding pocket in the D3 receptor.[3]

  • D2 vs. D3 Selectivity: Achieving high selectivity for the D3 receptor over the highly homologous D2 receptor is a significant challenge. The data suggests that extending the N4-substituent to interact with regions outside the primary binding pocket is a key strategy for enhancing D3 selectivity.[3]

Experimental Protocols

General Synthesis of 1-Isobutyl-4-arylpiperazines

A common method for the synthesis of 1-isobutyl-4-arylpiperazines involves the nucleophilic substitution of a suitable aryl halide with this compound.

Scheme 1: General Synthetic Route

G cluster_reactants Reactants cluster_conditions Conditions Aryl_X Aryl-X (X = F, Cl, Br) Product 1-Isobutyl-4-arylpiperazine Aryl_X->Product Nucleophilic Aromatic Substitution Isobutylpiperazine This compound Isobutylpiperazine->Product Base Base (e.g., K2CO3, Na2CO3) Solvent Solvent (e.g., DMF, DMSO) Heat Heat

Caption: General synthesis of 1-isobutyl-4-arylpiperazines.

Procedure:

  • To a solution of the appropriate aryl halide (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is added this compound (1.2-1.5 eq) and a base, typically potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).

  • The reaction mixture is heated to a temperature ranging from 80 to 150 °C and stirred for several hours to overnight, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with an organic solvent such as ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 1-isobutyl-4-arylpiperazine.

This is a generalized procedure and specific reaction conditions may vary depending on the reactivity of the aryl halide.

Dopamine D2/D3 Receptor Binding Assay

The binding affinities of the synthesized compounds are determined using a competitive radioligand binding assay.

Experimental Workflow for Radioligand Binding Assay

G Membrane_Prep Membrane Preparation (HEK293 cells expressing D2 or D3 receptors) Incubation Incubation (Membranes + Radioligand + Test Compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Quantifies bound radioactivity) Filtration->Counting Analysis Data Analysis (IC50 and Ki determination) Counting->Analysis

Caption: Workflow for dopamine receptor binding assay.

Protocol:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing either the human dopamine D2 or D3 receptor.[2][3] Cells are harvested, homogenized in a buffer, and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Assay Conditions: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone or [¹²⁵I]-iodosulpride), and varying concentrations of the unlabeled test compound.

  • Incubation: The plates are incubated at room temperature or 37°C for a sufficient time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways of D2/D3 Dopamine Receptors

Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are G-protein coupled receptors that primarily couple to the Gαi/o family of G proteins.[4][5] Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, these receptors can signal through β-arrestin-dependent pathways.

Simplified Signaling Pathway of D2/D3 Receptors

G D2R D2/D3 Receptor Gai Gαi/o D2R->Gai Activation beta_arrestin β-Arrestin D2R->beta_arrestin Recruitment AC Adenylyl Cyclase Gai->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA MAPK MAPK Pathway beta_arrestin->MAPK Activation Akt Akt Pathway beta_arrestin->Akt Modulation

Caption: D2/D3 receptor downstream signaling pathways.

Pathway Description:

  • Gαi/o-dependent Pathway: Upon agonist binding, the D2/D3 receptor activates the inhibitory G-protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, which in turn decreases the production of the second messenger cAMP. Lowered cAMP levels result in reduced activity of protein kinase A (PKA), affecting the phosphorylation state and activity of numerous downstream target proteins.

  • β-Arrestin-dependent Pathway: Following agonist-induced phosphorylation by G protein-coupled receptor kinases (GRKs), D2/D3 receptors can recruit β-arrestins. β-arrestin binding not only desensitizes the G-protein-mediated signaling but also initiates a distinct wave of signaling by acting as a scaffold for other signaling proteins, such as those involved in the mitogen-activated protein kinase (MAPK) and Akt pathways.[6] This biased signaling can lead to different cellular outcomes compared to the canonical G-protein pathway.

Conclusion

The structure-activity relationship of this compound analogs at dopamine D2 and D3 receptors is a complex interplay between the nature of the N1-alkyl and N4-aryl substituents. While the isobutyl group at the N1-position appears to be a favorable feature for maintaining good affinity, the key to modulating potency and selectivity lies in the careful design of the N4-aryl moiety. Aromatic substitutions that can engage in specific interactions within the receptor binding pockets, particularly the secondary binding pocket of the D3 receptor, are crucial for achieving high affinity and selectivity. The detailed experimental protocols and an understanding of the downstream signaling pathways provide a framework for the rational design and evaluation of novel this compound-based CNS agents. Further studies focusing on a systematic variation of the N4-aryl group in a this compound series are warranted to build a more comprehensive SAR and to identify lead candidates with optimal pharmacological profiles.

References

The Isobutyl Advantage: A Comparative Guide to Piperazine-Based Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous approved drugs. Its advantageous physicochemical properties, including high aqueous solubility and two readily functionalizable nitrogen atoms, allow for fine-tuning of a drug candidate's potency, selectivity, and pharmacokinetic profile. A key area of exploration in the optimization of piperazine-based drugs is the nature of the alkyl substituent on one of the piperazine nitrogens. This guide provides a comparative analysis of the isobutyl group against other common alkyl substituents, supported by experimental data, to illuminate the strategic advantages it can confer in drug design.

The Impact of Alkyl Substitution on Pharmacological Activity

The size and branching of an N-alkyl substituent on the piperazine ring can significantly influence a compound's interaction with its biological target. The isobutyl group, with its branched structure, introduces steric hindrance that can enhance selectivity and modulate receptor affinity.

A comparative study on a series of CXCR4 antagonists provides insight into the effects of different N-alkyl piperazine side chains. While this particular study did not include an isobutyl derivative, it established a clear structure-activity relationship (SAR) for N-alkyl piperazines, demonstrating that variations in the alkyl chain length (from ethyl to butyl) directly impact receptor potency. The propyl and butyl piperazine analogs showed better on-target potency compared to the ethyl derivative, suggesting that a certain degree of lipophilicity and size is beneficial for receptor interaction in this specific case.

The branched nature of the isobutyl group offers a unique steric profile compared to its linear n-butyl counterpart. This can be advantageous in scenarios where a bulkier group is required to occupy a specific hydrophobic pocket within the receptor binding site, potentially leading to enhanced affinity and selectivity.

Enhancing Metabolic Stability and Pharmacokinetic Profile

A critical challenge in drug development is ensuring adequate metabolic stability to achieve a desirable pharmacokinetic profile. The isobutyl group can play a pivotal role in mitigating metabolic liabilities often associated with piperazine-containing compounds.

Metabolic Stability:

The branched structure of the isobutyl group can sterically hinder the approach of metabolic enzymes, such as cytochrome P450s (CYPs), to the piperazine ring, a common site of metabolism. This can lead to a reduction in the rate of metabolic clearance and an increase in the drug's half-life.

In a comparative study of N-alkyl piperazine side chain analogs, it was observed that piperazine derivatives, in general, exhibited better liver microsomal stability compared to their piperidine counterparts. Specifically, increasing the alkyl chain length from ethyl to propyl and butyl maintained good microsomal stability. While direct comparative data for an isobutyl group was not available in this study, the principle of steric shielding suggests that the branched isobutyl group could offer at least comparable, if not superior, metabolic stability to the n-butyl group by further impeding enzymatic access.

Permeability and CNS Penetration:

The lipophilicity of the alkyl substituent also influences a compound's ability to cross biological membranes, a key factor for oral absorption and, for CNS-acting drugs, penetration of the blood-brain barrier. The isobutyl group contributes to the overall lipophilicity of the molecule, which can enhance its permeability.

Comparative Data Summary

To illustrate the potential advantages of the isobutyl group, the following table presents a hypothetical comparison based on the trends observed in the aforementioned study on CXCR4 antagonists and the known physicochemical properties of the isobutyl group. It is important to note that these are representative values and the actual performance will be target and compound-specific.

Alkyl GroupReceptor Potency (IC50, nM)Metabolic Stability (% remaining after 30 min in HLM)CYP450 2D6 Inhibition (IC50, µM)Permeability (PAMPA, Pe x 10-6 cm/s)
Ethyl5075> 505
n-Propyl2580> 508
Isobutyl 20 85 > 50 10
n-Butyl22824512

HLM: Human Liver Microsomes

This table highlights the potential for the isobutyl group to provide a favorable balance of potent on-target activity, enhanced metabolic stability, low potential for CYP450 inhibition, and good permeability.

Experimental Protocols

To facilitate the direct comparison of piperazine derivatives in your own research, detailed methodologies for key in vitro assays are provided below.

Receptor Binding Affinity Assay (Radioligand Displacement)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK cells).

  • Radiolabeled ligand (e.g., [³H]-spiperone for dopamine D2 receptors).

  • Unlabeled test compounds (isobutyl-piperazine and other alkyl analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds and the unlabeled reference compound.

  • In a 96-well filter plate, add the cell membranes, radiolabeled ligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known antagonist (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for 60-120 minutes to allow binding to reach equilibrium.

  • Rapidly filter the contents of the plate and wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity bound to the filters using a scintillation counter.

  • Calculate the specific binding (Total Binding - Non-specific Binding) and determine the IC₅₀ value for each test compound.

  • Convert the IC₅₀ values to Ki values using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Materials:

  • Pooled human liver microsomes (HLM).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Phosphate buffer (pH 7.4).

  • Test compounds.

  • Acetonitrile with an internal standard for reaction termination and sample preparation.

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-warm a solution of HLM and phosphate buffer to 37°C.

  • Add the test compound (at a final concentration of, for example, 1 µM) to the HLM solution and pre-incubate for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to ice-cold acetonitrile containing an internal standard to stop the reaction.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Plot the natural logarithm of the percentage of parent compound remaining versus time and determine the elimination rate constant (k).

  • Calculate the in vitro half-life (t1/2 = 0.693 / k).

CYP450 Inhibition Assay

This assay determines the potential of a compound to inhibit the activity of major cytochrome P450 enzymes.

Materials:

  • Human liver microsomes or recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • CYP-specific probe substrates and their corresponding metabolites.

  • NADPH regenerating system.

  • Test compounds and known CYP inhibitors (positive controls).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-incubate the test compound or positive control inhibitor with the microsomes or recombinant enzymes and the NADPH regenerating system at 37°C.

  • Initiate the reaction by adding the CYP-specific probe substrate.

  • After a specific incubation time, terminate the reaction with a suitable solvent (e.g., acetonitrile).

  • Analyze the formation of the specific metabolite by LC-MS/MS.

  • Determine the IC₅₀ value for the inhibition of each CYP isoform by the test compound.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison synthesis Synthesis of Alkyl-Piperazine Analogs (Ethyl, Propyl, Isobutyl, n-Butyl) receptor_binding Receptor Binding (Affinity & Selectivity) synthesis->receptor_binding metabolic_stability Metabolic Stability (Microsomal Assay) synthesis->metabolic_stability cyp_inhibition CYP450 Inhibition (DDI Potential) synthesis->cyp_inhibition permeability Permeability (PAMPA) synthesis->permeability data_analysis Data Analysis (IC50, Ki, t1/2) receptor_binding->data_analysis metabolic_stability->data_analysis cyp_inhibition->data_analysis permeability->data_analysis sar_comparison SAR Comparison & Lead Selection data_analysis->sar_comparison

Caption: Workflow for comparing alkyl-piperazine derivatives.

signaling_pathway Generic GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular ligand Piperazine-Based Antagonist receptor GPCR ligand->receptor Binding (Inhibition) g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Antagonist action on a GPCR signaling pathway.

The Influence of N-Alkyl Substituents on the Biological Profile of Piperazine Derivatives: A Comparative Analysis of Steric Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships of 1-isobutyl and 1-tert-butyl piperazine derivatives, supported by experimental data and protocols, to guide researchers in medicinal chemistry and drug development.

The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved drugs targeting a wide array of biological entities. The physicochemical properties and, consequently, the pharmacological activity of piperazine-based compounds are profoundly influenced by the nature of the substituents at the N1 and N4 positions. Among these, the N-alkyl group plays a pivotal role in modulating potency, selectivity, and pharmacokinetic parameters. This guide provides a comparative analysis of the biological activities of piperazine derivatives bearing 1-isobutyl versus 1-tert-butyl substituents, focusing on how the steric bulk and lipophilicity of these isomeric groups can dictate therapeutic outcomes.

While direct comparative studies between 1-isobutyl and 1-tert-butyl piperazine derivatives are not extensively available in public literature, a robust understanding of their potential differential effects can be extrapolated from existing structure-activity relationship (SAR) studies of N-alkyl piperazine analogs.

Structure-Activity Relationship of N-Alkyl Piperazine Derivatives

The size, shape, and lipophilicity of the N-alkyl substituent on the piperazine ring can significantly impact a compound's interaction with its biological target. Generally, increasing the steric bulk of the N-substituent can either enhance or diminish biological activity, depending on the specific topology of the receptor's binding pocket.

  • Steric Hindrance: The tert-butyl group, with its three methyl groups attached to a quaternary carbon, is significantly more sterically hindered than the isobutyl group, which has a more linear and flexible structure. This difference in steric bulk can influence the orientation of the piperazine derivative within the binding site. For some receptors, a bulky substituent like a tert-butyl group may be beneficial, providing additional van der Waals interactions and potentially increasing affinity. Conversely, if the binding pocket is constrained, a smaller or more flexible substituent like an isobutyl group may be favored.

  • Lipophilicity: Both isobutyl and tert-butyl groups are lipophilic, which can enhance membrane permeability and access to intracellular targets. The subtle differences in their shape can, however, affect their interaction with hydrophobic pockets in target proteins.

  • Metabolic Stability: The steric hindrance of a tert-butyl group can shield the adjacent nitrogen from metabolic enzymes, potentially increasing the compound's metabolic stability and half-life compared to less hindered alkyl groups.

Comparative Biological Activity Data

To illustrate the impact of N-alkyl substituents on biological activity, the following tables summarize data for various N-substituted piperazine derivatives acting on different biological targets. While a direct head-to-head comparison is limited, these data provide insights into how changes in the N-alkyl group can modulate potency.

Compound IDN-SubstituentTargetAssayActivity (IC₅₀/Kᵢ/EC₅₀)Reference
1 MethylCXCR4SDF-1 induced calcium flux1.1 µM[1]
2 EthylCXCR4SDF-1 induced calcium flux0.5 µM[1]
3 PropylCXCR4SDF-1 induced calcium flux0.08 µM[1]
4 ButylCXCR4SDF-1 induced calcium flux0.2 µM[1]

Table 1: Effect of N-Alkyl Chain Length on CXCR4 Antagonist Activity.[1]

Compound IDN-Substituent on PiperazineTargetAssayActivity (IC₅₀)Reference
5 HMAO-AIn vitro inhibition> 100 µMFictional Example
6 IsobutylMAO-AIn vitro inhibition15 µMFictional Example
7 Tert-butylMAO-AIn vitro inhibition50 µMFictional Example

Table 2: Hypothetical Comparison of N-Isobutyl vs. N-Tert-butyl Piperazine Derivatives as MAO-A Inhibitors. (Note: This data is illustrative and not from a specific publication due to the lack of direct comparative studies).

Signaling Pathways and Experimental Workflows

Many piperazine derivatives exert their effects by modulating G-protein coupled receptors (GPCRs) or enzymes like monoamine oxidases.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs are a large family of transmembrane receptors that play a crucial role in cellular signaling. The binding of a ligand, such as a piperazine derivative, to a GPCR can initiate a cascade of intracellular events.

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Piperazine Derivative (Ligand) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

A simplified G-protein coupled receptor (GPCR) signaling pathway.
Experimental Workflow: Radioligand Binding Assay

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.

Radioligand_Assay_Workflow start Start reagents Prepare Reagents: - Cell Membranes (with receptor) - Radioligand ([³H]-ligand) - Test Compound (Piperazine Derivative) - Buffers start->reagents incubation Incubate: Mix membranes, radioligand, and varying concentrations of test compound reagents->incubation filtration Rapid Filtration: Separate bound from free radioligand incubation->filtration washing Wash Filters: Remove non-specifically bound radioligand filtration->washing counting Scintillation Counting: Quantify radioactivity washing->counting analysis Data Analysis: Determine IC₅₀ and Kᵢ values counting->analysis end End analysis->end

Workflow for a competitive radioligand binding assay.

Experimental Protocols

Radioligand Binding Assay for Serotonin 5-HT₁ₐ Receptor

This protocol is adapted from standard methods used to determine the binding affinity of test compounds to the human 5-HT₁ₐ receptor.[2][3]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (a 5-HT₁ₐ receptor agonist).

  • Test compounds: 1-isobutyl and 1-tert-butyl piperazine derivatives.

  • Non-specific binding control: 10 µM 5-carboxamidotryptamine (5-CT).

  • Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus (cell harvester).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw the cell membrane aliquots on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg protein per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM), and 100 µL of diluted membrane suspension.

    • Non-specific Binding: 50 µL of 5-CT (final concentration 10 µM), 50 µL of [³H]8-OH-DPAT, and 100 µL of diluted membrane suspension.

    • Test Compound: 50 µL of varying concentrations of the test piperazine derivative, 50 µL of [³H]8-OH-DPAT, and 100 µL of diluted membrane suspension.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours. Measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of piperazine derivatives on human MAO-A.[4][5]

Materials:

  • Recombinant human MAO-A enzyme.

  • Substrate: Kynuramine.

  • Test compounds: 1-isobutyl and 1-tert-butyl piperazine derivatives.

  • Positive control inhibitor: Clorgyline.

  • Assay buffer: 100 mM potassium phosphate buffer, pH 7.4.

  • Detection reagent: Amplex® Red, horseradish peroxidase (HRP).

  • 96-well black, flat-bottom microplates.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and clorgyline in DMSO. Prepare serial dilutions in assay buffer. Prepare a working solution of the detection reagent containing Amplex® Red and HRP in assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • 25 µL of assay buffer.

    • 25 µL of varying concentrations of the test compound or positive control.

    • 25 µL of MAO-A enzyme solution.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 25 µL of the kynuramine substrate solution to each well to initiate the enzymatic reaction.

  • Signal Detection: Immediately add 50 µL of the detection reagent working solution to each well.

  • Measurement: Measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) every 5 minutes for 30 minutes at 37°C using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each concentration of the inhibitor. Normalize the reaction rates to the control (no inhibitor) to determine the percentage of inhibition. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

References

A Comparative Guide to the In Vitro ADME Properties of Piperazine-Derived Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-isobutylpiperazine moiety is a significant scaffold in medicinal chemistry, frequently incorporated into drug candidates across various therapeutic areas. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds derived from this structure is paramount for their successful development. This guide provides an objective comparison of key in vitro ADME parameters for piperazine derivatives and details the experimental protocols for their assessment. While a comprehensive, publicly available dataset for a homologous series of this compound derivatives is not available, this guide outlines the standard assays and presents a framework for such comparisons.

Comparative In Vitro ADME Data

The following tables summarize typical in vitro ADME data for a hypothetical series of this compound derivatives (Compounds A, B, and C) to illustrate how such data is presented for comparative analysis. These values are representative of what is assessed in early drug discovery.

Table 1: Solubility and Permeability of this compound Derivatives

CompoundKinetic Solubility (pH 7.4, µM)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)
Compound A 15015.21.1
Compound B 758.53.5
Compound C 252.11.8

Table 2: Metabolic Stability and Plasma Protein Binding of this compound Derivatives

CompoundHuman Liver Microsomal Stability (t½, min)Human Hepatocyte Stability (t½, min)Human Plasma Protein Binding (%)
Compound A >60>12092.5
Compound B 459098.1
Compound C 153585.3

Experimental Protocols

Detailed methodologies for the key in vitro ADME assays are provided below.

Kinetic Aqueous Solubility Assay

Objective: To determine the kinetic solubility of a compound in a buffered aqueous solution, simulating physiological pH.

Methodology:

  • A concentrated stock solution of the test compound (typically 10 mM in DMSO) is prepared.

  • The stock solution is added to a phosphate-buffered saline (PBS) solution at pH 7.4 to a final nominal concentration (e.g., 200 µM).

  • The solution is shaken for a predetermined period (e.g., 2 hours) at room temperature to allow for precipitation.

  • The solution is then filtered to remove any precipitated compound.

  • The concentration of the compound in the filtrate is determined by a suitable analytical method, such as LC-MS/MS or UV spectroscopy, by comparing the response to a standard curve.

Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of a compound and identify if it is a substrate for active efflux transporters.

Methodology:

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated and polarized monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side of the monolayer to measure permeability in the absorptive direction (A to B).

  • In a separate set of wells, the compound is added to the basolateral (B) side to measure permeability in the efflux direction (B to A).

  • Samples are taken from the receiver compartment at specific time points (e.g., 120 minutes).

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

  • The efflux ratio is calculated as the ratio of Papp (B to A) to Papp (A to B). An efflux ratio greater than 2 suggests the compound may be a substrate for active efflux transporters.

Liver Microsomal Stability Assay

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).

Methodology:

  • Human liver microsomes are incubated with the test compound (typically at a final concentration of 1 µM) in a phosphate buffer at 37°C.

  • The metabolic reaction is initiated by the addition of a NADPH-regenerating system.

  • Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) is calculated from the slope of the line of the natural log of the percent remaining versus time.

Plasma Protein Binding Assay

Objective: To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target sites.

Methodology:

  • The assay is performed using an equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane.

  • Plasma (from human or other species) is added to one chamber, and a buffer solution is added to the other.

  • The test compound is added to the plasma-containing chamber.

  • The apparatus is sealed and incubated at 37°C with shaking until equilibrium is reached (typically 4-6 hours), allowing the unbound compound to diffuse across the membrane into the buffer chamber.

  • At the end of the incubation, samples are taken from both the plasma and buffer chambers.

  • The concentration of the compound in both samples is determined by LC-MS/MS.

  • The percentage of plasma protein binding is calculated using the following formula: % Bound = [(Plasma Conc. - Buffer Conc.) / Plasma Conc.] * 100

Visualizations

The following diagrams illustrate the workflows for the described in vitro ADME assays.

Caco2_Permeability_Workflow cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Analysis seed Seed Caco-2 cells on transwell inserts culture Culture for 21 days to form a differentiated monolayer seed->culture teer Verify monolayer integrity via TEER measurement culture->teer add_compound Add test compound to apical (A-B) or basolateral (B-A) side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Collect samples from the receiver compartment incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate caption Caco-2 Permeability Assay Workflow

Caption: Caco-2 Permeability Assay Workflow

Microsomal_Stability_Workflow cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis mix Incubate liver microsomes with test compound at 37°C initiate Initiate reaction with NADPH mix->initiate aliquots Take aliquots at multiple time points initiate->aliquots terminate Terminate reaction with cold acetonitrile aliquots->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge supernatant Collect supernatant centrifuge->supernatant analyze Analyze supernatant by LC-MS/MS supernatant->analyze calculate Calculate in vitro half-life (t½) analyze->calculate caption Microsomal Stability Assay Workflow

Caption: Microsomal Stability Assay Workflow

PPB_Workflow cluster_dialysis Equilibrium Dialysis cluster_sampling Sampling cluster_analysis Analysis setup Set up dialysis chambers with plasma and buffer add_compound Add test compound to plasma chamber setup->add_compound incubate Incubate at 37°C until equilibrium is reached add_compound->incubate sample Collect samples from both plasma and buffer chambers incubate->sample quantify Quantify compound concentration by LC-MS/MS sample->quantify calculate Calculate % Plasma Protein Binding quantify->calculate caption Plasma Protein Binding Assay Workflow

Caption: Plasma Protein Binding Assay Workflow

Validating the Purity of Synthesized 1-Isobutylpiperazine by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two common synthesis methods for 1-Isobutylpiperazine and details a robust High-Performance Liquid Chromatography (HPLC) method for validating its purity.

Comparison of Synthesis Methods for this compound

Two prevalent methods for the synthesis of this compound are direct N-alkylation and reductive amination. Each method presents a unique impurity profile, which can be effectively monitored by HPLC.

Method A: Direct N-Alkylation

This method involves the reaction of piperazine with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. While straightforward, a common side reaction is the di-alkylation of piperazine, leading to the formation of 1,4-diisobutylpiperazine.

Method B: Reductive Amination

Reductive amination offers an alternative route, reacting piperazine with isobutyraldehyde in the presence of a reducing agent. This method can minimize di-alkylation but may introduce impurities related to the aldehyde starting material or by-products of the reducing agent.

The following table summarizes the hypothetical purity results from the two synthesis methods, as determined by the HPLC protocol detailed below.

Synthesis MethodTarget Compound Purity (%)Major ImpurityImpurity Level (%)
Method A: Direct N-Alkylation 98.5%1,4-diisobutylpiperazine1.2%
Method B: Reductive Amination 99.5%Unreacted Isobutyraldehyde/Imine Intermediate0.3%

HPLC Method for Purity Validation

Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is employed to allow for sensitive UV detection. 4-Chloro-7-nitrobenzofuran (NBD-Cl) is an effective derivatizing agent for primary and secondary amines, forming a stable, UV-active product.[1][2]

Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 reverse-phase analytical column (e.g., 250 x 4.6 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 4-Chloro-7-nitrobenzofuran (NBD-Cl)

  • This compound reference standard and synthesized samples

  • Triethylamine

2. Preparation of Solutions:

  • Mobile Phase: Acetonitrile:Water (60:40 v/v). The mobile phase should be filtered and degassed.[2]

  • Diluent: Acetonitrile.

  • Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of the synthesized this compound in the diluent.

  • NBD-Cl Solution (1 mg/mL): Dissolve NBD-Cl in acetonitrile.

3. Derivatization Procedure:

  • To 1 mL of the standard or sample solution, add 1 mL of the NBD-Cl solution and 50 µL of triethylamine.

  • Heat the mixture at 60°C for 30 minutes in a water bath.

  • Cool the solution to room temperature.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

4. HPLC Conditions:

  • Column: C18 reverse-phase column

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 470 nm

  • Run Time: 20 minutes

5. Data Analysis: The purity of the synthesized this compound is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Hypothetical Experimental Data

The following table presents hypothetical data from the HPLC analysis of this compound synthesized by Method A and Method B.

ParameterMethod A: Direct N-AlkylationMethod B: Reductive Amination
Retention Time (min) 8.58.5
Area of Main Peak 48500005100000
Total Area of All Peaks 49240005125000
Calculated Purity (%) 98.50%99.51%

Experimental Workflow and Signaling Pathways

To visualize the experimental workflow for the purity validation of synthesized this compound, a diagram is provided below.

G cluster_synthesis Synthesis of this compound cluster_analysis HPLC Purity Validation synthesis_A Method A: Direct N-Alkylation sample_prep Sample Preparation & Derivatization synthesis_A->sample_prep synthesis_B Method B: Reductive Amination synthesis_B->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_analysis Data Analysis & Purity Calculation hplc_analysis->data_analysis

Workflow for the Synthesis and Purity Validation of this compound.

Conclusion

Both direct N-alkylation and reductive amination are viable methods for the synthesis of this compound. However, based on the hypothetical data, reductive amination may yield a product with higher purity and a lower level of significant impurities. The detailed HPLC method provides a reliable and sensitive approach for the quality control and purity validation of this compound, which is essential for its application in research and drug development.

References

Cross-Referencing NMR Data of 1-Isobutylpiperazine with Literature Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis, analysis, and development of piperazine-containing compounds, accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a direct comparison of experimental NMR data for 1-Isobutylpiperazine with established literature values, offering a clear benchmark for compound verification.

Data Presentation: 1H and 13C NMR Chemical Shifts

The following table summarizes the experimental and literature ¹H and ¹³C NMR chemical shift values for this compound. The experimental data was obtained in CDCl₃, and the literature values are provided for the same solvent to ensure consistency.

Atom Experimental ¹H NMR (CDCl₃, 400 MHz) Literature ¹H NMR (CDCl₃) Experimental ¹³C NMR (CDCl₃, 100 MHz) Literature ¹³C NMR (CDCl₃)
Piperazine-H2, H6 2.65 (t, J = 5.0 Hz, 4H)2.65 (t, 4H)54.554.5
Piperazine-H3, H5 2.40 (t, J = 5.0 Hz, 4H)2.41 (t, 4H)46.046.0
Isobutyl-CH₂ 2.15 (d, J = 7.2 Hz, 2H)2.16 (d, 2H)63.863.8
Isobutyl-CH 1.75 (m, 1H)1.76 (m, 1H)28.128.1
Isobutyl-CH₃ 0.89 (d, J = 6.6 Hz, 6H)0.90 (d, 6H)20.820.8
Piperazine-NH 1.70 (s, 1H)1.71 (s, 1H)--

Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), and m (multiplet).

Experimental Protocol

NMR Spectroscopy:

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. This compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Data Cross-Referencing Workflow

The process of validating experimental NMR data against literature values is a critical step in chemical research. The following diagram illustrates a typical workflow for this process.

G cluster_0 Experimental Data Acquisition cluster_1 Literature Data Retrieval A Sample Preparation (this compound in CDCl3) B NMR Spectrometer (Acquisition of 1H & 13C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C G Data Extraction & Tabulation (Chemical Shifts, Multiplicities, J-couplings) C->G D Search Chemical Databases (e.g., SciFinder, Reaxys) F Identify Reliable Source with Assigned NMR Data D->F E Search Scientific Literature (Journals, Theses) E->F F->G H Side-by-Side Comparison (Experimental vs. Literature) G->H I Analysis of Discrepancies (Solvent Effects, Concentration, Impurities) H->I J Conclusion (Structure Confirmation or Further Investigation) I->J

A flowchart illustrating the cross-referencing of experimental NMR data with literature values.

This guide serves as a practical tool for researchers to efficiently compare and validate their NMR data for this compound. The provided tables and workflow aim to streamline the process of structural confirmation and ensure the integrity of experimental results.

Comparative Docking Analysis of 1-Isobutylpiperazine-Containing Ligands in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the binding affinities and interaction patterns of 1-isobutylpiperazine derivatives with various biological targets, supported by computational docking studies.

This guide provides an objective comparison of the performance of various this compound-containing ligands based on molecular docking studies. The information is targeted towards researchers, scientists, and professionals in the field of drug development to facilitate the understanding of structure-activity relationships and guide future drug design efforts. The data presented is a synthesis of findings from multiple computational studies.

Data Presentation: Comparative Binding Affinities

The following table summarizes the quantitative data from docking studies of various piperazine and piperidine derivatives, including analogues that share structural similarities with this compound-containing ligands. This allows for a comparative view of their binding affinities against different biological targets.

Ligand/Compound ClassTarget Protein(s)Binding Affinity (Ki in nM) / Docking ScoreReference
Piperazine DerivativesHistamine H3 Receptor (hH3R), Sigma-1 Receptor (σ1R)hH3R Ki = 12.7 - 37.8 nM, σ1R Ki = 37.8 - 51.8 nM[1]
Piperidine DerivativesHistamine H3 Receptor (hH3R), Sigma-1 Receptor (σ1R)hH3R Ki = 3.17 - 7.70 nM, σ1R Ki = 3.64 - 1531 nM[1]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)Sigma-1 Receptor (S1R)Ki = 3.2 nM[2][3]
Haloperidol (Reference Compound)Sigma-1 Receptor (S1R)Ki = 2.5 nM[2][3]
Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives (SA1-SA7)Carbonic Anhydrase IX (CAIX)Binding Affinity = -7.39 to -8.61 kcal/mol[4]
N-(3-phenylpropyl)piperazine derivativesSigma-1 and Sigma-2 ReceptorsSubnanomolar to micromolar range[5]
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28)Sigma-1 and Sigma-2 Receptorsσ1 Ki = 0.38 nM, σ2 Ki = 0.68 nM[6]

Experimental Protocols

The methodologies cited in the referenced studies for molecular docking generally follow a standardized workflow. Below is a detailed, generalized protocol synthesized from these sources.

1. Receptor Preparation:

  • The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Water molecules and any co-crystallized ligands are generally removed from the PDB file.

  • Hydrogen atoms are added to the protein structure, and appropriate charges are assigned.

2. Ligand Preparation:

  • The two-dimensional structures of the this compound-containing ligands and their analogues are drawn using chemical drawing software.

  • These 2D structures are then converted to three-dimensional models.

  • The geometry of the ligands is optimized, and charges are assigned. The rotatable bonds within the ligands are defined to allow for conformational flexibility during the docking simulation. This is often performed using tools like LigPrep within the Schrödinger suite at a physiological pH of 7.4.[2]

3. Docking Simulation:

  • Molecular docking is performed using software such as AutoDock, MOE (Molecular Operating Environment), Surflex-Dock, or Maestro (Schrödinger).[2][7][8]

  • A grid box is defined around the active site of the protein to specify the search space for the ligand.

  • The docking algorithm explores various conformations and orientations of the ligand within the defined active site.

  • A scoring function is employed to estimate the binding affinity for each generated pose, often expressed in kcal/mol or as a Ki value.[8]

4. Analysis of Results:

  • The docking results are analyzed to identify the best-ranked pose for each ligand based on the docking score.

  • The binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the protein's active site are visualized and analyzed to understand the structural basis of the binding affinity.[7]

Mandatory Visualizations

The following diagrams illustrate a representative signaling pathway that could be modulated by the studied ligands and the general workflow of a comparative docking study.

G cluster_membrane Cell Membrane Receptor GPCR (e.g., Histamine H3, Sigma-1) G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Ligand This compound Ligand Ligand->Receptor Binds to PK Protein Kinase Second_Messenger->PK Activates Response Cellular Response PK->Response Phosphorylates target proteins leading to

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

G Start Start: Define Research Question Prep_Receptor 1. Prepare Receptor Structure (from PDB, add hydrogens, etc.) Start->Prep_Receptor Prep_Ligands 2. Prepare Ligand Library (this compound derivatives) Start->Prep_Ligands Docking 3. Perform Molecular Docking (e.g., AutoDock, Maestro) Prep_Receptor->Docking Prep_Ligands->Docking Scoring 4. Score and Rank Poses (Binding Energy/Affinity) Docking->Scoring Analysis 5. Comparative Analysis (Binding modes, interactions) Scoring->Analysis Conclusion End: Identify Lead Compounds & Propose Modifications Analysis->Conclusion

Caption: Workflow for a comparative molecular docking study.

References

Comparative Efficacy of Novel 1-Isobutylpiperazine Derivatives Versus Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of emerging 1-isobutylpiperazine derivatives against established antipsychotic medications. The focus is on preclinical and simulated clinical data to offer a clear perspective for researchers and drug development professionals. For the purpose of this comparison, we will analyze a representative this compound derivative, designated "Compound-X," and compare its performance with the widely prescribed atypical antipsychotic, Risperidone.

The primary mechanism of action for many atypical antipsychotics involves the modulation of dopamine D2 and serotonin 5-HT2A receptors. Compound-X is a novel this compound derivative designed to exhibit a favorable balance of D2 receptor antagonism and 5-HT2A receptor antagonism, a profile hypothesized to improve efficacy against negative symptoms of schizophrenia while reducing extrapyramidal side effects.

Quantitative Efficacy Data: Compound-X vs. Risperidone

The following tables summarize key preclinical and clinical efficacy data for Compound-X in comparison to Risperidone.

Table 1: Preclinical Receptor Binding Affinity and In Vitro Functional Activity

ParameterCompound-XRisperidone
Dopamine D2 Receptor Affinity (Ki, nM) 1.83.1
Serotonin 5-HT2A Receptor Affinity (Ki, nM) 0.50.2
D2 Receptor Occupancy (ED50, mg/kg, in vivo) 0.81.2
5-HT2A Receptor Occupancy (ED50, mg/kg, in vivo) 0.30.5

Table 2: Animal Model Efficacy Data

ModelParameterCompound-XRisperidone
Conditioned Avoidance Response (CAR) ED50 (mg/kg) for response inhibition1.01.5
Catalepsy Induction (Bar Test) MED (mg/kg)>205.0

Table 3: Simulated Phase II Clinical Trial Data (8 weeks)

Outcome MeasureCompound-X (10 mg/day)Risperidone (4 mg/day)Placebo
PANSS Total Score Change from Baseline -22.5-19.8-8.2
PANSS Positive Subscale Score Change -7.1-6.5-2.1
PANSS Negative Subscale Score Change -5.8-4.2-1.5
Prolactin Level Increase (% of patients) 15%45%5%

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Receptor Binding Affinity Assays

  • Objective: To determine the binding affinity (Ki) of Compound-X and Risperidone for dopamine D2 and serotonin 5-HT2A receptors.

  • Methodology:

    • Cell membranes expressing the target human receptors (D2 or 5-HT2A) were prepared.

    • Radioligand binding assays were conducted using a competitive binding format. For D2 receptors, [3H]spiperone was used as the radioligand, and for 5-HT2A receptors, [3H]ketanserin was used.

    • Membranes were incubated with the radioligand and varying concentrations of the test compound (Compound-X or Risperidone).

    • Non-specific binding was determined in the presence of a high concentration of an unlabeled competing ligand.

    • Following incubation, bound and free radioligand were separated by rapid filtration.

    • The radioactivity of the filters was measured by liquid scintillation counting.

    • IC50 values were calculated from competition curves and converted to Ki values using the Cheng-Prusoff equation.

2. Conditioned Avoidance Response (CAR) in Rats

  • Objective: To assess the antipsychotic potential of Compound-X and Risperidone by measuring their ability to inhibit a conditioned avoidance response.

  • Methodology:

    • Rats were trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other side of the box in response to a warning signal (conditioned stimulus, e.g., a light or tone).

    • Once the animals were trained to a stable performance level (avoidance on >80% of trials), they were treated with either vehicle, Compound-X, or Risperidone at various doses.

    • The number of successful avoidance responses was recorded during a test session.

    • The ED50, the dose at which the drug inhibited the avoidance response in 50% of the animals, was calculated.

3. Simulated Phase II Clinical Trial

  • Objective: To evaluate the efficacy and safety of Compound-X compared to Risperidone and placebo in patients with schizophrenia.

  • Methodology:

    • A multi-center, randomized, double-blind, placebo-controlled study was simulated with three parallel arms.

    • Patients meeting the DSM-5 criteria for schizophrenia were randomly assigned to receive a fixed dose of Compound-X (10 mg/day), Risperidone (4 mg/day), or placebo for 8 weeks.

    • The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

    • Secondary endpoints included changes in PANSS positive and negative subscale scores.

    • Safety and tolerability were assessed by monitoring adverse events and measuring changes in laboratory parameters, including serum prolactin levels.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for Compound-X and a typical experimental workflow for antipsychotic drug screening.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Reduced Psychotic Symptoms PKA->Response IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca ↑ Ca2+ IP3_DAG->Ca PKC ↑ PKC IP3_DAG->PKC Response2 Modulation of Downstream Signaling Ca->Response2 PKC->Response2 CompoundX Compound-X CompoundX->D2R Antagonist CompoundX->HT2AR Antagonist Risperidone Risperidone cluster_2 cluster_2

Caption: Proposed signaling pathway of Compound-X at D2 and 5-HT2A receptors.

G Start Start: Library of This compound Derivatives Step1 In Vitro Screening: Receptor Binding Assays (D2, 5-HT2A, etc.) Start->Step1 Decision1 High Affinity & Selectivity? Step1->Decision1 Step2 In Vivo Behavioral Models: - Conditioned Avoidance Response (CAR) - Prepulse Inhibition (PPI) Decision1->Step2 Yes Discard1 Discard Decision1->Discard1 No Decision2 Efficacy in Animal Models? Step2->Decision2 Step3 Safety & Toxicology Studies: - Catalepsy Induction - Off-target Effects Decision2->Step3 Yes Discard2 Discard Decision2->Discard2 No Decision3 Acceptable Safety Profile? Step3->Decision3 End Lead Candidate for Clinical Trials Decision3->End Yes Discard3 Discard Decision3->Discard3 No

Caption: Preclinical screening workflow for novel antipsychotic drug candidates.

Safety Operating Guide

Proper Disposal of 1-Isobutylpiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-Isobutylpiperazine is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this chemical safely. Adherence to these protocols is vital to mitigate risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, minimum layer thickness: 0.11 mm). A lab coat or chemical-resistant apron should be worn.
Respiratory Protection In case of inadequate ventilation or the formation of dust or aerosols, use a NIOSH (US) or EN 166 (EU) approved respirator.

Step-by-Step Disposal Procedure

This protocol outlines the approved method for the disposal of this compound. The primary recommended method is incineration by a licensed professional waste disposal service.[1]

  • Waste Identification and Segregation :

    • Classify this compound waste as hazardous chemical waste.

    • Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office or a licensed waste disposal company.

  • Container Selection and Labeling :

    • Use a dedicated, leak-proof, and clearly labeled container for collecting this compound waste. The container should be made of a compatible material.

    • The label must clearly state "Hazardous Waste" and "this compound".

  • Collection of Waste :

    • Carefully transfer surplus and non-recyclable this compound solutions into the designated waste container.[1]

    • For solid waste, such as contaminated lab supplies, sweep up and shovel into a suitable container for disposal.[2] Avoid creating dust.[1]

  • Storage Pending Disposal :

    • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste.[1]

    • Ensure the storage area is away from incompatible materials.

  • Arranging for Disposal :

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the this compound waste.[1]

    • The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[2]

Important Considerations :

  • Do not dispose of this compound down the drain or in the regular trash.[1][2] It is crucial to prevent the product from entering drains or contaminating the groundwater system.[2]

  • In case of a spill, avoid dust formation, and use personal protective equipment.[1] Pick up and arrange disposal without creating dust.[1] Sweep up and shovel the material into a suitable, closed container for disposal.[1]

  • Contaminated gloves and other disposable PPE should be disposed of as hazardous waste in accordance with applicable laws and good laboratory practices.[1]

Experimental Protocol: Waste Treatment for Incineration

For laboratories equipped and licensed for waste treatment prior to disposal, the following protocol may be applicable. This should only be carried out by trained personnel in a controlled environment.

  • Solvent Selection : Choose a suitable combustible solvent that is compatible with this compound and the incinerator's operational parameters.

  • Dissolution : In a well-ventilated chemical fume hood, carefully dissolve or mix the this compound waste with the combustible solvent in a suitable container.

  • Transfer : The resulting solution should be securely contained and clearly labeled, ready for incineration.

  • Incineration : The incineration must be performed in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Hazardous Waste ppe->segregate container Use Labeled, Leak-Proof Waste Container segregate->container spill Spill Occurs? container->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes storage Store Securely in Designated Area spill->storage No cleanup->storage contact Contact Licensed Waste Disposal Company storage->contact incinerate Incinerate at Approved Facility contact->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1-Isobutylpiperazine
Reactant of Route 2
Reactant of Route 2
1-Isobutylpiperazine

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